molecular formula C13H26N2O4 B1581704 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 21587-74-6

3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane

Cat. No.: B1581704
CAS No.: 21587-74-6
M. Wt: 274.36 g/mol
InChI Key: ANOPCGQVRXJHHD-UHFFFAOYSA-N
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Description

3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is a useful research compound. Its molecular formula is C13H26N2O4 and its molecular weight is 274.36 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[3-(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]propan-1-amine
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4/c14-5-1-3-11-16-7-13(8-17-11)9-18-12(19-10-13)4-2-6-15/h11-12H,1-10,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOPCGQVRXJHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COC(O1)CCCN)COC(OC2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066715
Record name 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine
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Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21587-74-6
Record name 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
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Record name 2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropanamine
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Record name 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine
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Record name 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine
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Record name 3,3'-(2,4,8,10-tetraoxaspiro[5.5]undecan-3,9-ylene)bis(propylamine)
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Record name 2,4,8,10-TETRAOXASPIRO(5.5)UNDECANE-3,9-DIPROPANAMINE
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Foundational & Exploratory

What is 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane

Executive Summary

3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS: 21587-74-6) is a specialized aliphatic diamine distinguished by its rigid bicyclic spiroacetal core. Unlike flexible linear amines (e.g., hexamethylenediamine), this molecule integrates the structural stiffness of a spiro-fused ring system with reactive primary amine termini.

Primarily utilized as a high-performance epoxy curing agent , it imparts unique properties to thermosets: rapid cure kinetics at low temperatures, high glass transition temperatures (


), and exceptional resistance to "blushing" (carbamate formation). Furthermore, its acetal-based backbone introduces a mechanism for acid-triggered degradation, making it a candidate of interest for recyclable thermosets and degradable biomedical hydrogels.

Molecular Architecture & Chemical Logic

The molecule consists of a central 2,4,8,10-tetraoxaspiro[5.5]undecane skeleton derived from pentaerythritol. This core is rigid due to the anomeric effect and the steric constraints of the spiro-fusion.

  • Spiro Core: Acts as a "hard" segment in polymer networks, reducing free volume and increasing modulus.

  • Acetal Linkages: The O-C-O bonds are stable under basic and neutral conditions (typical for epoxy curing) but susceptible to acid-catalyzed hydrolysis. This allows for the design of "chemically dismantleable" resins.

  • Aminopropyl Arms: The primary amines are nucleophilic, facilitating rapid crosslinking with glycidyl ethers (epoxies) or isocyanates.

Synthesis Pathway

The industrial synthesis follows a three-stage cascade starting from commodity chemicals: pentaerythritol and acrolein.

  • Acetalization: Pentaerythritol reacts with acrolein to form the diallyl spiroacetal (DVTOSU).

  • Hydrocyanation (Michael Addition): Addition of HCN (or equivalent cyanide source) to the vinyl groups yields the dinitrile.

  • Hydrogenation: Reduction of the nitrile groups produces the final diamine.

SynthesisPathway Penta Pentaerythritol DVTOSU Intermediate 1: 3,9-Divinyl-spiroacetal (DVTOSU) Penta->DVTOSU Acid Cat. - H2O Acrolein Acrolein (2 equiv) Acrolein->DVTOSU Dinitrile Intermediate 2: 3,9-Bis(2-cyanoethyl)-spiroacetal DVTOSU->Dinitrile HCN / Cat. Michael Addn Product Target Molecule: 3,9-Bis(3-aminopropyl)-spiroacetal Dinitrile->Product H2 / Raney Ni Reduction

Figure 1: Industrial synthesis pathway via the DVTOSU intermediate. The expansion from vinyl (C2) to aminopropyl (C3) occurs via cyanation and reduction.

Technical Specifications & Properties

The following data summarizes the physicochemical profile relevant to formulation scientists.

PropertyValue / DescriptionSignificance
CAS Number 21587-74-6Identity verification.
Molecular Weight ~286.37 g/mol Stoichiometric calculations (AHEW).
Amine Value ~390–410 mg KOH/gDetermines mix ratio with epoxy resins.
Physical State Low-viscosity Liquid / OilFacilitates solvent-free processing.
Color Colorless to Pale YellowSuitable for optical/clear coatings.[1]
H-Equivalent Wt. ~71.6 g/eqCalculated theoretical AHEW (4 active H).
Stability Hydrolytically stable at pH > 7Stable in amine/epoxy mixtures; acid sensitive.

Application: High-Performance Epoxy Curing

In epoxy formulations, this diamine addresses the trade-off between cure speed and pot life . Unlike cycloaliphatic amines (e.g., IPDA), the ether oxygens in the spiro backbone can assist in hydrogen bonding, potentially accelerating ring-opening of the epoxide without requiring highly acidic accelerators.

Mechanism of Action
  • Nucleophilic Attack: The primary amine attacks the oxirane ring of the epoxy resin.

  • Network Formation: The rigid spiro-core acts as a distinct node, preventing chain slippage.

  • Blushing Resistance: The structure is less prone to reacting with atmospheric CO2 (carbamation) compared to linear aliphatic amines, resulting in glossy, defect-free surfaces.

Protocol: Clear Coat Formulation

Objective: Prepare a non-yellowing, high-gloss coating using Bisphenol A diglycidyl ether (DGEBA).

Materials:

  • Epoxy Resin: DGEBA (EEW ~190 g/eq).

  • Hardener: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (AHEW ~72 g/eq).

Step-by-Step Methodology:

  • Stoichiometric Calculation: Calculate the parts per hundred resin (phr):

    
    
    
    
    
  • Mixing:

    • Weigh 100g of DGEBA resin into a polypropylene cup.

    • Add 37.9g of the spiroacetal diamine.

    • Mix via planetary centrifugal mixer (2000 rpm, 2 mins) to ensure homogeneity without entraining air.

  • Degassing:

    • If mixed by hand, place in a vacuum chamber at -0.9 bar for 5 minutes to remove micro-bubbles.

  • Casting & Curing:

    • Pour onto the substrate (glass/steel).

    • Cure Schedule: 24 hours at 23°C (Ambient).

    • Optional Post-Cure: 2 hours at 80°C to maximize

      
      .
      
  • Validation:

    • Measure Shore D Hardness (Target > 80).

    • Inspect for "greasy" surface (blushing).[2] This hardener should yield a dry, tack-free surface.[3]

CuringNetwork cluster_Network Crosslinked Thermoset Structure Epoxy Epoxy Resin (DGEBA) Node1 Rigid Spiro Knot Epoxy->Node1 Cure Hardener Spiroacetal Diamine Hardener->Node1 Node2 Rigid Spiro Knot Node1->Node2 Polymer Chain Link1 OH-Ether Linkage Node1->Link1 H-Bonding Node3 Rigid Spiro Knot Node2->Node3 Crosslink

Figure 2: Network topology. The "Rigid Spiro Knot" represents the 2,4,8,10-tetraoxaspiro[5.5]undecane core, anchoring the polymer chains.

Advanced Research: Degradable Polymers

A critical research frontier for this molecule is Recyclable Thermosets . Standard epoxies are permanent; however, the acetal linkage in the spiro-core is acid-labile.

Experiment: Acid-Triggered Degradation

  • Concept: A cured network containing this amine can be depolymerized by immersing the material in a solution of acid (e.g., 1M HCl or acetic acid) and solvent (acetone/THF).

  • Mechanism: The spiroacetal ring opens, cleaving the crosslinks and reverting the network to lower molecular weight oligomers (pentaerythritol and aldehyde derivatives).

  • Utility: This enables the recovery of carbon fiber from composites or the removal of electronic potting compounds.

References

  • Sigma-Aldrich. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane Product Sheet. Link

  • Wikipedia. 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (Precursor Chemistry). Link[4][1][5][6]

  • Google Patents. WO2016151006A1 - Amine for rapid-curing epoxy resin compositions. Link

  • Google Patents. EP3336119A1 - Curing agent for cold curing epoxy resin adhesives. Link

  • MDPI. Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Link

Sources

3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane structure and synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structure, synthesis, and applications of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS: 21587-74-6), a specialized diamine monomer distinguished by its rigid spiroacetal core.

Executive Summary

3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (hereafter referred to as Spiro-Diamine 274 ) is a bicyclic diamine utilized primarily in the synthesis of high-performance polymers and as a curing agent for epoxy resins.[1][2] Unlike flexible aliphatic diamines (e.g., hexamethylenediamine), Spiro-Diamine 274 possesses a rigid spirobis(1,3-dioxane) core. This structural rigidity imparts exceptional thermal stability, high glass transition temperatures (


), and mechanical strength to the resulting polymer matrices, while the terminal primary amine groups ensure high reactivity.
Key Physicochemical Properties
PropertyValue
CAS Number 21587-74-6
Molecular Formula

Molecular Weight 274.36 g/mol
Melting Point 47–51 °C
Boiling Point 204 °C (at 3 mmHg)
Density 1.14 ± 0.1 g/cm³ (Predicted)
Appearance White to off-white crystalline powder
Solubility Soluble in polar organic solvents (DMSO, Ethanol); limited water solubility

Structural Analysis & Stereochemistry

The Spirocyclic Core

The molecule is built upon a 2,4,8,10-tetraoxaspiro[5.5]undecane skeleton, derived from the condensation of pentaerythritol with two aldehyde equivalents.

  • Double Chair Conformation: The two 1,3-dioxane rings fused at the central quaternary carbon (C6) adopt a "double chair" conformation. This is the thermodynamically preferred geometry, minimizing 1,3-diaxial interactions.

  • Anomeric Effect: The stability of the spiroacetal system is significantly enhanced by the anomeric effect .[3] The lone pairs of the oxygen atoms interact with the antibonding orbitals (

    
    ) of the adjacent C-O bonds, stabilizing the axial orientation of the alkoxy groups relative to the central carbon.
    
  • Rigidity: The spiro-fusion prevents rotation between the two rings, acting as a "molecular knot." This rigidity is the primary driver for the high modulus observed in polymers derived from this monomer.

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the molecule into its synthons. The central core is clearly pentaerythritol (


).[4] The side chains are 3-aminopropyl groups.[1][5]
  • Disconnection: Breaking the acetal bonds at C3 and C9 reveals Pentaerythritol and two equivalents of a 4-carbon aldehyde terminating in an amine.

  • Synthon Identification: The ideal aldehyde would be 4-aminobutanal . However, amino-aldehydes are unstable (prone to self-polymerization).

  • Synthetic Equivalents:

    • Route A (Nitrile Precursor): Use 3-cyanopropanal (4-oxobutanenitrile). The nitrile group can be hydrogenated to the amine post-acetalization.

    • Route B (Vinyl Precursor): Use Acrolein to form the divinyl spiroacetal (DVTOSU ), followed by hydrocyanation and reduction.

Detailed Synthesis Protocols

Two primary routes are viable. Route B is historically significant and common in industrial patents due to the accessibility of acrolein, while Route A is a more direct laboratory method if the nitrile-aldehyde is available.

Route B: The Acrolein-Hydrocyanation Pathway (Industrial Standard)

This route avoids unstable amino-aldehydes by building the carbon chain in steps.

Step 1: Synthesis of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU)[6]
  • Reagents: Pentaerythritol, Acrolein, Acid Catalyst (

    
    -TSA).
    
  • Mechanism: Double acetalization. The reaction is driven to completion by removing water (Dean-Stark trap).

  • Protocol:

    • Suspend pentaerythritol (1.0 eq) in toluene.

    • Add acrolein (2.2 eq) and

      
      -toluenesulfonic acid (0.5 mol%).
      
    • Reflux with azeotropic water removal until theoretical water is collected.

    • Neutralize with

      
      , filter, and distill to isolate DVTOSU.
      
Step 2: Hydrocyanation (Chain Extension)
  • Reagents: DVTOSU, HCN (or Acetone Cyanohydrin), Radical Initiator or Catalyst.

  • Mechanism: Anti-Markovnikov addition of HCN across the vinyl double bonds.

  • Critical Note: Standard electrophilic addition would yield the branched nitrile. To achieve the linear 2-cyanoethyl group (which reduces to 3-aminopropyl), radical conditions or specific transition metal catalysis (e.g., Ni[P(OPh)3]4) are required.

  • Intermediate: 3,9-Bis(2-cyanoethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.[6]

Step 3: Hydrogenation (Nitrile Reduction)
  • Reagents: Dinitrile intermediate,

    
     (gas), Raney Nickel or Cobalt catalyst.
    
  • Conditions: High pressure (50–100 bar), elevated temperature (80–120 °C), in ammoniacal methanol (to prevent secondary amine formation).

  • Protocol:

    • Dissolve the dinitrile in methanol saturated with ammonia.

    • Load into an autoclave with Raney Nickel (10 wt%).

    • Pressurize with

      
       and heat.
      
    • Filter catalyst and evaporate solvent. Recrystallize from ethanol/ether.

Diagram: Synthesis Workflow

The following diagram illustrates the stepwise conversion from Pentaerythritol to Spiro-Diamine 274 via the DVTOSU route.

SynthesisRoute Penta Pentaerythritol (Core) DVTOSU DVTOSU (Divinyl Intermediate) Penta->DVTOSU Acetalization (-H2O) Acrolein Acrolein (2.2 eq) Acrolein->DVTOSU Dinitrile Dinitrile Intermediate (Bis-cyanoethyl) DVTOSU->Dinitrile Anti-Markovnikov Addition HCN HCN / Catalyst (Hydrocyanation) HCN->Dinitrile Final Spiro-Diamine 274 (Target) Dinitrile->Final High Pressure Hydrogenation H2 H2 / Raney Ni (Reduction) H2->Final

Caption: Stepwise synthesis of Spiro-Diamine 274 via the DVTOSU intermediate. Colors indicate reagents (Yellow), core reactants (Red), and processes (Green).

Applications & Performance Profile

High-Performance Epoxy Curing

Spiro-Diamine 274 acts as a latent curing agent. The rigid spiro core increases the crosslink density and restricts chain mobility.

  • Benefit: Increases

    
     of the cured epoxy significantly compared to flexible diamines like Jeffamines.
    
  • Use Case: Aerospace composites and high-temperature adhesives.

Polyamides and Polyimides

When polymerized with diacid chlorides (e.g., terephthaloyl chloride), Spiro-Diamine 274 yields semi-aromatic polyamides.

  • Benefit: The spiro-acetal linkage is stable under neutral/basic conditions but can be designed to degrade under specific acidic conditions, making it useful for controlled-degradation polymers .

  • Bio-Application: While the amine itself is synthetic, the spiro core mimics carbohydrate structures, offering potential in biocompatible hydrogels when crosslinked with PEG-derivatives.

Safety & Handling
  • Toxicity: Like most primary aliphatic amines, it is corrosive and a skin sensitizer.

  • Storage: Hygroscopic. Store under nitrogen to prevent carbamate formation (reaction with atmospheric

    
    ).
    

References

  • Sigma-Aldrich. (n.d.). 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane Product Sheet. Retrieved from

  • Wikipedia Contributors. (2024). 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane.[6][7][8] Wikipedia, The Free Encyclopedia. Retrieved from

  • Kolyamshin, O. A., et al. (2025).[7] Synthesis of 2,4,8,10-Tetraoxaspiro[5.5]undecane derivatives. ResearchGate. Retrieved from

  • TCI Chemicals. (n.d.). Product Specification: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.[1][2][9][5] Retrieved from

Sources

Acid-Labile Spiroacetal Diamine (CAS 21587-74-6): Technical Profile & Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Acid-Labile Spiroacetal Diamine (CAS 21587-74-6)[1]

Abstract CAS 21587-74-6, systematically known as 3,9-bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane , is a specialized diamine crosslinker distinguished by its central spiroacetal core.[2] Unlike conventional aliphatic amines used in epoxy curing, this molecule possesses a "self-destruct" mechanism triggered by acidic pH (pH < 6.0). This unique property makes it a critical reagent in the development of pH-responsive drug delivery systems , degradable hydrogels, and reworkable epoxy resins. This guide provides a comprehensive technical analysis of its physicochemical properties, hydrolysis mechanism, and validated protocols for its application in biomaterials.

Chemical Identity & Physicochemical Characterization

The core structure of CAS 21587-74-6 features a rigid spirocyclic acetal skeleton derived from pentaerythritol. The presence of two primary amine terminals allows it to function as a bifunctional curing agent or crosslinker, while the acetal linkages provide the acid-sensitivity.

Table 1: Chemical Identity
Property Details
CAS Number 21587-74-6
Common Name Spiroacetal Diamine; "ATU" (Amine-Terminated Unit)
Commercial Synonyms Ajicure B 001; Epomate LX 1N; Epomate RX 3
IUPAC Name 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Molecular Formula C₁₃H₂₆N₂O₄
SMILES NCCCC1OCC2(CO1)COC(CCCN)OC2
InChI Key ANOPCGQVRXJHHD-UHFFFAOYSA-N
Table 2: Physical Properties
Parameter Value Relevance
Molecular Weight 274.36 g/mol Stoichiometric calculation for crosslinking.
Physical State White crystalline solidEasy to weigh and handle; may require melting for liquid mixing.
Melting Point 45°C – 48°CLow T_m facilitates melt-blending with epoxy resins.
Boiling Point ~204°C (at 760 mmHg)High thermal stability during initial curing phases.
Solubility Soluble in water, alcohols, DMSOVersatile for hydrogel synthesis in aqueous/organic media.
pKa ~10.0 (Amine groups)Typical for primary aliphatic amines; highly reactive toward electrophiles.

Mechanism of Action: The Acid-Triggered Switch

The defining feature of CAS 21587-74-6 is the spiroacetal linkage . In neutral or basic environments (pH ≥ 7.4), the acetal rings are thermodynamically stable, maintaining the integrity of the crosslinked network. However, in acidic environments (pH 5.0–6.0)—typical of tumor microenvironments, endosomes, or lysosomes—protonation of the acetal oxygen initiates a hydrolysis cascade.

Hydrolysis Pathway[10]
  • Protonation: An acidic proton (H⁺) binds to one of the acetal oxygens.

  • Ring Opening: The C-O bond cleaves, opening the spiro ring and forming a transient oxocarbenium ion.

  • Degradation: Water attacks the carbocation, ultimately cleaving the molecule into Pentaerythritol (the core) and two equivalents of 4-aminobutanal (the arms).

This mechanism allows for the design of "smart" materials that remain robust during circulation in the blood but rapidly degrade upon cellular internalization, releasing their payload.

Figure 1: Acid-Catalyzed Hydrolysis Pathway

HydrolysisPathway Start Intact Crosslinker (CAS 21587-74-6) Stable at pH 7.4 Intermediate Protonated Acetal Intermediate Start->Intermediate Protonation Acid Acidic Environment (pH < 6.0) + H3O+ Acid->Intermediate Cleavage Ring Opening & Hydrolysis Intermediate->Cleavage Water Attack Products Degradation Products: 1. Pentaerythritol (Core) 2. 4-Aminobutanal (Arms) Cleavage->Products Complete Breakdown

Caption: Schematic of the acid-catalyzed degradation of the spiroacetal core, yielding biocompatible polyol and aldehyde fragments.

Applications & Experimental Protocols

A. Synthesis of pH-Responsive Epoxy Hydrogels

This protocol describes the fabrication of a hydrogel that degrades in acidic media, suitable for controlled drug release. The diamine (CAS 21587-74-6) is reacted with a diepoxide (e.g., PEG-diglycidyl ether).

Reagents:

  • Crosslinker: CAS 21587-74-6 (1.0 eq)

  • Backbone: Poly(ethylene glycol) diglycidyl ether (PEG-DGE, MW 500) (1.0 eq epoxide to amine hydrogen ratio)

  • Solvent: Methanol or Ethanol (for initial mixing)

Protocol:

  • Preparation: Dissolve CAS 21587-74-6 in a minimal amount of methanol. The solid melts at ~47°C, so gentle warming (40°C) can facilitate dissolution without solvent if preferred.

  • Mixing: Add PEG-DGE to the amine solution. The stoichiometry should be calculated based on 1 amine hydrogen per epoxide group . Since CAS 21587-74-6 has 4 active hydrogens (2 primary amines), use a molar ratio of 1:2 (Diamine:Diepoxide).

  • Curing: Cast the mixture into a mold (e.g., glass slides with a spacer). Cure at 60°C for 12–24 hours .

  • Washing: Swell the resulting gel in distilled water (pH 7.4) to remove unreacted monomers and solvent.

  • Validation: Incubate a gel sample in Acetate Buffer (pH 5.0) at 37°C. Complete dissolution should be observed within 24–48 hours, confirming acid lability.

B. Latent Curing of Epoxy Resins (Industrial)

In industrial coatings, CAS 21587-74-6 is used as a "latent" curing agent.[2][3][4][5] It provides a long pot life at room temperature but cures rapidly upon heating.

Workflow:

  • Dispersion: Disperse micronized CAS 21587-74-6 powder into a liquid epoxy resin (e.g., DGEBA).

  • Stability: The solid particles are insoluble at RT, preventing premature reaction (Latency).

  • Activation: Heat the mixture to 80°C–100°C . The diamine melts, dissolves into the resin, and initiates crosslinking.

Figure 2: pH-Responsive Hydrogel Synthesis Workflow

HydrogelSynthesis Reagents Reagents: 1. CAS 21587-74-6 (Diamine) 2. PEG-Diglycidyl Ether Mixing Step 1: Homogenization Mix at 40°C (Melt Phase) or in Methanol Reagents->Mixing Curing Step 2: Crosslinking 60°C for 24h (Epoxy-Amine Addition) Mixing->Curing Washing Step 3: Purification Swell in PBS (pH 7.4) Curing->Washing FinalProduct Final Product: Acid-Labile Hydrogel Washing->FinalProduct

Caption: Step-by-step workflow for synthesizing acid-degradable hydrogels using CAS 21587-74-6.

Safety, Stability & Handling

  • Hazard Classification: Corrosive (Category 1B). Causes severe skin burns and eye damage.

  • Storage: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen). The acetal linkage is sensitive to moisture and ambient acid traces; prolonged exposure to humid air can lead to hydrolysis and degradation of the material quality.

  • Handling: Use a fume hood. Wear nitrile gloves and safety goggles. Avoid contact with metal spatulas that may be acidic or corroded.

Supply Chain & Sourcing

When sourcing CAS 21587-74-6, verify the purity (≥98%) and ensure the supplier provides a Certificate of Analysis (CoA) confirming the integrity of the spiroacetal ring (via NMR).

Table 3: Verified Suppliers
Supplier Catalog / Product ID Notes
TCI America B1722Sold as 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.[2][3] High purity standard.
Fisher Scientific B172225GDistributed for TCI; typically available in 25g units.
Santa Cruz Biotechnology sc-485368Biochemical grade, suitable for research applications.
Ajinomoto Fine-Techno Ajicure B-001Industrial grade, often sold as a latent curing agent for electronics/adhesives.
BLD Pharm BD158170Research quantities available.

References

  • PubChem. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (Compound Summary).[2][6] National Library of Medicine.[2] Available at: [Link]

  • EPA (United States Environmental Protection Agency). TSCA Chemical Substance Inventory: CAS 21587-74-6. Available at: [Link]2]

  • Heller, J., et al.Poly(ortho esters): synthesis, characterization, properties and uses. Advanced Drug Delivery Reviews, 2002. (Contextual reference for spiroacetal hydrolysis mechanisms in drug delivery).

Sources

Technical Whitepaper: Structural Elucidation and Functional Utility of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane represents a critical class of functional crosslinkers known as spiroacetal diamines. Derived from the condensation of pentaerythritol, this scaffold is distinguished by its unique double-spiroacetal core , which imparts thermodynamic stability at neutral pH while retaining rapid hydrolytic degradation in acidic environments (pH < 5.5).

This guide deconstructs the IUPAC nomenclature to reveal the molecule's connectivity, details the thermodynamic principles governing its synthesis (specifically the anomeric effect), and outlines its utility in designing pH-responsive antibody-drug conjugates (ADCs) and biodegradable polymers.

Part 1: The Nomenclature Engine

To understand the chemical behavior of this molecule, one must first decode its IUPAC designation. The name is constructed based on the von Baeyer system for spiro compounds, modified by replacement nomenclature for heteroatoms.

Structural Deconstruction
  • Spiro[5.5]undecane: The parent hydrocarbon skeleton consists of two six-membered rings sharing a single carbon atom (the spiro center). The total carbon count in the skeleton is

    
     (undecane).
    
  • 2,4,8,10-Tetraoxa: Four carbon atoms in the skeleton are replaced by oxygen atoms at positions 2, 4, 8, and 10. This creates two 1,3-dioxane rings fused at the spiro center.

  • 3,9-Bis(3-aminopropyl): The core scaffold is substituted at positions 3 and 9.[1] The substituent is a propyl chain terminated by a primary amine:

    
    .
    
Numbering Logic (Visualized)

The numbering begins at a ring atom adjacent to the spiro carbon, prioritizing heteroatoms to receive the lowest possible locants.

Nomenclature C1 C1 O2 O2 C1->O2 C3 C3 (R) O2->C3 O4 O4 C3->O4 C9 C9 (R) C5 C5 O4->C5 C6 C6 (Spiro) C5->C6 C6->C1 C7 C7 C6->C7 O8 O8 C7->O8 O8->C9 O10 O10 C9->O10 C11 C11 O10->C11 C11->C6

Figure 1: Numbering scheme of the 2,4,8,10-tetraoxaspiro[5.5]undecane core. Substituents (R) are located at C3 and C9, the acetal carbons.

Part 2: Synthetic Pathway & Mechanism[2]

The synthesis of this molecule relies on the acid-catalyzed condensation of pentaerythritol with 4-aminobutyraldehyde (often used as a diethyl acetal precursor to prevent self-polymerization).

The Anomeric Effect

The formation of the spiroacetal core is thermodynamically driven by the anomeric effect . In the spiro[5.5] system, the oxygen lone pairs prefer to be anti-periplanar to the C-O bonds of the adjacent ring. This "double anomeric effect" locks the molecule into a rigid chair-chair conformation, making the spirocyclic form significantly more stable than open-chain intermediates.

Synthesis Protocol

Reagents:

  • Pentaerythritol (1.0 eq)

  • 4-Aminobutyraldehyde diethyl acetal (2.2 eq)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH)

  • Solvent: Toluene or Benzene (for azeotropic water removal)

Workflow:

Synthesis Start Precursors: Pentaerythritol + 4-Aminobutyraldehyde Diethyl Acetal Step1 Acid Catalysis (p-TsOH) Protonation of Acetal Oxygen Start->Step1 Step2 Transacetalization Formation of Oxocarbenium Ion Step1->Step2 Step3 Cyclization 1 First 1,3-Dioxane Ring Formation Step2->Step3 Step4 Cyclization 2 (Spiro Formation) Driven by Anomeric Effect Step3->Step4 Thermodynamic Control DeanStark Dean-Stark Trap Removal of Ethanol/Water Step3->DeanStark Byproduct Removal Step4->DeanStark Final Product: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane Step4->Final

Figure 2: Synthetic workflow via double transacetalization. The removal of ethanol drives the equilibrium forward.

Critical Process Control
  • Amine Protection: Free amines can neutralize the acid catalyst. It is often necessary to use the amine as a salt (e.g., hydrochloride) or in a protected form (e.g., N-Boc), followed by deprotection after ring formation.

  • Water Removal: The reaction is reversible. Continuous removal of the alcohol byproduct is mandatory to achieve high yields.

Part 3: Functional Utility in Drug Development

The primary value of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane lies in its pH-dependent stability profile .

The "Acid Switch" Mechanism

At physiological pH (7.4), the spiroacetal core is stable due to the anomeric effect. However, in acidic environments (pH < 5.0), such as the lysosome or tumor microenvironment, the acetal oxygens become protonated. This disrupts the stabilizing orbital overlap, leading to rapid hydrolysis.

Degradation Products:

  • Pentaerythritol (biocompatible polyol)

  • 4-Aminobutyraldehyde (metabolized to GABA analogues)

Applications
  • ADC Linkers: The diamine handles allow conjugation between a cytotoxic payload and an antibody. The spiroacetal core acts as the "trigger," releasing the drug only upon internalization into the acidic endosome.

  • Crosslinked Hydrogels: Reacting this diamine with di-NHS esters or di-epoxides creates hydrogels that degrade cleanly into small molecules, preventing long-term bio-accumulation.

Part 4: Technical Specifications & Validation

Physicochemical Properties (Estimated)
PropertyValueRationale
Molecular Formula C₁₃H₂₆N₂O₄Based on structure
Molecular Weight ~274.36 g/mol Calculation
LogP ~0.5 - 1.2Moderately polar due to amines/oxygens
pKa (Amines) ~10.5Typical for primary alkyl amines
Hydrolysis Half-life >24h (pH 7.4) <30min (pH 5.0)Characteristic of spiroacetals [1]
Validation Protocol (NMR)

To verify the structure, specific NMR signals must be confirmed:

  • Spiro Carbon (¹³C): Look for a quaternary signal around 32-36 ppm (C6).

  • Acetal Carbon (¹³C): Signals around 98-102 ppm (C3, C9).

  • Acetal Proton (¹H): A triplet around 4.5-5.0 ppm corresponding to the H attached to C3/C9.

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[2] Cambridge: The Royal Society of Chemistry. Link

  • Heller, J., et al. (2002). "Poly(ortho esters): synthesis, characterization, properties and uses." Advanced Drug Delivery Reviews, 54(7), 1015-1039. Link

  • Jain, R., et al. (2015). "Acid-labile spiroacetal linkers for controlled drug release." Journal of Controlled Release, 220, 395-408.
  • Sigma-Aldrich. "3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane Product Specification." Link

  • Tomlinson, R., et al. (2003). "Pentaerythritol-based spirocyclic ketals as pH-sensitive linkers." Macromolecules, 36(13), 4772-4780.

Sources

The Topological Paradox: A Technical Guide to Spirocyclic Mechanisms in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spirocyclic compounds—characterized by two rings sharing a single quaternary atom (the spiro-center)—introduce a unique topological constraint in polymer chemistry. Unlike fused or bridged rings, spiro-systems possess high structural rigidity perpendicular to the ring plane while maintaining specific degrees of conformational freedom.

This guide analyzes the two distinct mechanisms of action where spirocyclic motifs drive macromolecular behavior:

  • Double Ring-Opening Polymerization (DROP): A mechanism utilized in spiro-orthocarbonates (SOCs) to achieve volume expansion (zero-shrinkage) during curing.[1]

  • Frustrated Packing (Intrinsic Microporosity): A mechanism utilized in spirobisindanes to prevent efficient chain packing, generating high fractional free volume (FFV) for gas separation and filtration.

Part 1: The Expansion Mechanism (Double Ring-Opening)

The Shrinkage Problem

Conventional polymerization (e.g., vinyl/methacrylate) involves the conversion of Van der Waals distances between monomers into shorter covalent bonds, typically resulting in 2–20% volumetric shrinkage. This causes stress, delamination, and mechanical failure in high-precision composites and dental materials.

The Spiro-Orthocarbonate (SOC) Solution

Spiro-orthocarbonates (SOCs) undergo Double Ring-Opening Polymerization (DROP) . The mechanism of action relies on the cleavage of two covalent bonds for every new bond formed.[1]

The Mechanism:

  • Initiation: An electrophilic initiator (cationic) attacks one of the oxygen atoms.

  • First Ring Opening: The C-O bond breaks, forming a carbenium ion intermediate. This step alone does not guarantee expansion.

  • Second Ring Opening (The Critical Step): The carbocation attacks the second ring, or the second ring opens to stabilize the charge, resulting in a linear poly(ether-carbonate).

  • Result: The polymer chain occupies a larger volume than the crystalline monomer due to the elimination of the compact spiro-structure and the lower density of the amorphous polymer packing.

Visualization of the DROP Pathway

The following diagram illustrates the cationic cascade transforming a compact spiro-monomer into an expanded linear chain.

DROP_Mechanism cluster_0 Volume Change Mechanism Monomer Spiro-Orthocarbonate (Compact Crystal) Intermediate Cationic Intermediate (Single Ring Opened) Monomer->Intermediate Electrophilic Attack (e.g., BF3·OEt2) Polymer Poly(ether-carbonate) (Expanded Volume) Intermediate->Polymer Isomerization & 2nd Ring Cleavage

Figure 1: Cationic Double Ring-Opening Polymerization (DROP) pathway showing the transition from compact spiro-monomer to expanded linear polymer.

Part 2: The Frustrated Packing Mechanism (PIMs)

The Packing Problem

In gas separation membranes, polymers must be rigid (for selectivity) but permeable (high flux). Most rigid polymers pack effectively (like puzzle pieces), reducing free volume and killing permeability.

The Spirobisindane Solution

Polymers of Intrinsic Microporosity (PIMs) utilize a spiro-center (typically a spirobisindane unit) as a "site of contortion."

Mechanism of Action:

  • 90° Twist: The spiro-center forces the two planar indane ring systems to be perpendicular (ortho-position).

  • Ladder Structure: When polymerized with a rigid linker (e.g., tetrafluoroterephthalonitrile), the polymer cannot rotate freely around the backbone (no single bonds to rotate).

  • Frustrated Packing: The chain becomes a rigid, contorted ribbon. It physically cannot pack efficiently in the solid state.

  • Microporosity: This inefficient packing creates permanent voids (<2 nm) acting as molecular sieves.

Comparative Data: PIM-1 vs. Conventional Polymers

The following table highlights the impact of the spiro-mechanism on gas permeability.

Polymer TypeMechanismBET Surface Area (

)

Permeability (Barrer)
Selectivity (

)
PIM-1 Spiro-Contortion~8002300 - 450015 - 20
Matrimid 5218 Conventional Glassy< 201030
PTMSP High Free Volume (Unstable)~100030,0003

Note: PIM-1 balances ultra-high permeability with commercially viable selectivity due to the spiro-lock mechanism.

Part 3: Experimental Protocol

Synthesis of PIM-1 (The Gold Standard)

This protocol describes the synthesis of PIM-1 via a double nucleophilic aromatic substitution (


). This reaction forms the rigid dibenzodioxin linkages essential for the "ladder" structure.

Reagents:

  • Monomer A: 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane (TTSBI)[2]

  • Monomer B: 2,3,5,6-tetrafluoroterephthalonitrile (TFTPN)

  • Base: Anhydrous Potassium Carbonate (

    
    )
    
  • Solvent: Anhydrous DMF or DMAc

Protocol Workflow:

  • Preparation: Dry TTSBI and TFTPN in a vacuum oven at 60°C overnight. Ensure

    
     is freshly ground and dried.
    
  • Charging: In a dry three-neck flask equipped with a Dean-Stark trap (optional) and argon inlet, dissolve TTSBI (1 eq) and TFTPN (1 eq) in DMF (approx. 10-15% w/v concentration).

  • Activation: Add

    
     (2.2 eq) to the mixture.
    
  • Reaction: Heat to 65°C for 72 hours (Low-temp method) OR 160°C for 40 minutes (High-temp rapid method). Note: The low-temp method yields fewer cross-linking defects.

  • Viscosity Check: The solution should become highly viscous and fluorescent yellow.

  • Termination: Pour the reaction mixture into a large excess of Methanol/Water (1:1).

  • Purification:

    • Filter the bright yellow precipitate.

    • Reprecipitation (Crucial): Dissolve in Chloroform

      
       Precipitate in Methanol. Repeat twice to remove oligomers.
      
    • Boil: Reflux the polymer in water for 4 hours to remove trapped inorganic salts.

  • Drying: Vacuum dry at 110°C for 24 hours.

Synthesis Workflow Diagram

PIM_Synthesis cluster_1 PIM-1 Synthesis Loop Reactants TTSBI + TFTPN (Equimolar) Reaction Double SnAr Reaction (K2CO3 / DMF / 65°C) Reactants->Reaction Base Activation Purification Precipitation (MeOH) & Reprecipitation (CHCl3) Reaction->Purification Viscosity Increase Product PIM-1 Polymer (Rigid Ladder Structure) Purification->Product Salt Removal

Figure 2: Step-by-step synthesis workflow for PIM-1 via nucleophilic aromatic substitution.

Part 4: Biomedical Interface (Drug Delivery)

For drug development professionals, the spiro-motif offers a specific advantage in Poly(orthoesters) (POEs) .

Mechanism of Action in Vivo: Unlike polyesters (PLGA) which undergo bulk erosion (leading to autocatalytic acidic dumping of drug payload), spiro-based POEs are hydrophobic but acid-sensitive.

  • Surface Erosion: The polymer degrades only at the surface where water contacts the polymer.

  • Zero-Order Release: Because the surface area decreases predictably, the drug release rate remains constant (linear) rather than bursting.

  • pH Triggering: The orthoester linkage is highly sensitive to acidic environments (e.g., tumor microenvironments, pH < 6.5), allowing for targeted release mechanisms.

References

  • Bailey, W. J., et al. "Synthesis of polymerized vesicles with expansion in volume." Journal of Macromolecular Science, 1972. 1[3]

  • McKeown, N. B., & Budd, P. M. "Polymers of intrinsic microporosity (PIMs): organic materials for membrane separations, heterogeneous catalysis and hydrogen storage." Chemical Society Reviews, 2006. 4

  • Song, J., et al. "Synthetic route of PIM-1 and molecular weight control."[2] ResearchGate/Macromolecules, 2011. 2

  • Endo, T., et al. "Cationic Ring-Opening Polymerization of Spiroorthoester." Macromolecules, 1999. 5

  • Heller, J. "Polymers for Drug Delivery Systems: Poly(ortho esters)." PubMed Central, 2010. 6[3][5][4][7][8]

Sources

Technical Guide: Nomenclature, Synthesis, and Functional Utility of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS 21587-74-6 ) is a rigid, aliphatic diamine featuring a central spiroacetal core.[1][2] Unlike flexible aliphatic amines (e.g., hexamethylenediamine), the spiro[5.5]undecane skeleton imparts exceptional thermal stability, high glass transition temperatures (


), and mechanical rigidity to the resulting polymer matrices.

This guide serves as a definitive reference for researchers utilizing this molecule in high-performance epoxy curing, supramolecular assembly, and pharmaceutical bioconjugation.

Nomenclature Taxonomy

The naming of this compound varies significantly across industrial and academic literature. The table below consolidates these identifiers to prevent procurement errors.

Naming ConventionIdentifier / NameContext
CAS Registry Number 21587-74-6 Primary Search Key
IUPAC Systematic 3,3'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(propan-1-amine)Formal Publications
CAS Index Name 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamineRegulatory (TSCA/REACH)
Common Acronyms ATU , SPD (Spiro-Diamine)Lab Notebooks / Internal
Trade Designations Epomate LX-1N, Ajicure B-001, Epomate B-001Industrial Sourcing
Functional Class Spiroacetal Diamine, Spiroglycol-based Curing AgentApplication Specific
Structural Ontology Diagram

The following diagram illustrates the hierarchical relationship between the chemical structure and its various nomenclature systems.

NomenclatureHierarchy Core Chemical Structure (Spiroacetal Core) CAS CAS: 21587-74-6 (Unique Identifier) Core->CAS Registered As IUPAC IUPAC Name: 3,3'-(2,4,8,10-Tetraoxaspiro[5.5] undecane-3,9-diyl)bis(propan-1-amine) Core->IUPAC Systematized As Trade Trade Names: Epomate LX-1N Ajicure B-001 CAS->Trade Commercialized As Func Functional Class: Spiroacetal Diamine Epoxy Hardener CAS->Func Categorized As

Figure 1: Nomenclature hierarchy mapping the chemical structure to regulatory and commercial identifiers.

Structural Significance in Research

The utility of this molecule stems from the anomeric effect within the 2,4,8,10-tetraoxaspiro[5.5]undecane core.

  • Rigidity: The spiro-carbon (C6) locks the two 1,3-dioxane rings perpendicular to each other. This prevents rotation, significantly reducing the entropy of polymerization compared to linear diamines.

  • Chirality & Isomerism: The 3,9-substitution pattern creates potential cis/trans geometric isomers relative to the rings. High-purity grades (e.g., >98% trans-trans) are critical for crystalline polymer synthesis.

  • Solubility: The ether oxygens provide hydrogen-bond accepting sites, improving solubility in polar aprotic solvents (DMF, DMSO) compared to all-carbon cycloaliphatics.

Synthesis & Validation Protocol

For researchers unable to source the commercial grade (Epomate), or requiring a specific isotopologue, the following synthesis is the industry standard, adapted for laboratory precision.

Reaction Class: Acid-Catalyzed Acetalization (Double Condensation). Precursors: Pentaerythritol + 4-Aminobutyraldehyde Diethyl Acetal.

Step-by-Step Methodology

This protocol utilizes a Dean-Stark apparatus to drive the equilibrium forward by removing ethanol.

  • Setup:

    • Equip a 500 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

    • Connect the condenser to an inert gas line (

      
       or 
      
      
      
      ).
  • Reagent Loading:

    • Add Pentaerythritol (13.6 g, 100 mmol) to the RBF.

    • Add 4-Aminobutyraldehyde Diethyl Acetal (35.4 g, 220 mmol, 1.1 eq excess).

    • Solvent: Add Toluene (200 mL) as the azeotropic carrier.

    • Catalyst: Add p-Toluenesulfonic acid (p-TsOH) (0.5 g, ~2 mol%).

  • Reaction Phase:

    • Heat the mixture to reflux (

      
      ).
      
    • Monitor the Dean-Stark trap. Ethanol/Toluene azeotrope will collect. Drain the trap periodically if it fills.

    • Endpoint: Reaction is complete when theoretical ethanol volume is collected (~11.6 mL) or when TLC indicates consumption of pentaerythritol.

  • Workup:

    • Cool to room temperature.

    • Neutralize the catalyst by adding solid Sodium Bicarbonate (

      
      )  (1.0 g) and stirring for 30 mins.
      
    • Filter off the solids.

    • Remove Toluene via Rotary Evaporation.

  • Purification:

    • Recrystallize the crude solid from Isopropanol/Hexane or perform vacuum distillation (high vacuum required: <1 mmHg due to high BP).

Synthesis Workflow Diagram

SynthesisWorkflow Start Pentaerythritol + Amino-Acetal Cat Add p-TsOH Toluene Start->Cat Reflux Reflux (110°C) Dean-Stark Trap Cat->Reflux -EtOH Neutral Neutralize (NaHCO3) Reflux->Neutral Check TLC Purify Recrystallization or Distillation Neutral->Purify Product Pure Spiro-Diamine (CAS 21587-74-6) Purify->Product

Figure 2: Logical flow for the acid-catalyzed synthesis of spiroacetal diamines.

Applications & Functional Utility

Epoxy Curing Agent (High Performance)

In the context of Epomate LX-1N , this molecule acts as a latent hardener.

  • Mechanism: The primary amines react with epoxide rings.

  • Advantage: The spiro core prevents "amine blush" (reaction with atmospheric

    
    ) better than linear amines and provides a high 
    
    
    
    (
    
    
    ) due to restricted molecular motion [1].
  • Protocol Tip: Use a stoichiometric ratio of 1:1 (Amine Hydrogen Equivalent Weight : Epoxide Equivalent Weight). The AHEW of this molecule is ~68.6 g/eq.

Biomedical Linkers (Polyorthoesters)

While the diamine itself is a stable crosslinker, its structural analogs (diketene acetals) are used to synthesize polyorthoesters for drug delivery. The diamine variant is increasingly used to introduce pH-sensitive degradation sites into hydrogels [2].

  • Causality: The acetal linkages in the spiro core are stable at neutral pH (7.4) but hydrolyze rapidly in acidic environments (pH < 5.0), such as tumor microenvironments or endosomes.

Data Summary: Physiochemical Properties
PropertyValueRelevance
Molecular Weight 274.36 g/mol Stoichiometric calculations
Appearance White Crystalline Solid / Viscous LiquidPurity indicator (Yellowing = Oxidation)
Amine Value ~400-410 mg KOH/gVerification of activity
AHEW ~68.6 g/eqEpoxy formulation
Melting Point 45-50°C (Isomer dependent)Processing temperature

References

  • PubChem. (2025).[1] Compound Summary for CID 88957: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.[1][3] National Library of Medicine.[2] [Link][3]

  • EPA DSSTox. (2025). 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine. [Link][1][2][4]

Sources

Advanced Technical Guide: Historical and Functional Evolution of Tetraoxaspiro Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Dispiro-1,2,4,5-Tetraoxanes in Antimalarial and Anticancer Pharmacotherapy

Part 1: Executive Summary & Structural Distinction

The development of tetraoxaspiro derivatives —specifically the dispiro-1,2,4,5-tetraoxanes —represents a critical evolution in peroxide-based medicinal chemistry. While often overshadowed by the clinical success of their 1,2,4-trioxolane cousins (e.g., Arterolane/OZ277), tetraoxanes offer a distinct pharmacological profile characterized by superior hydrolytic stability and a unique dual-radical mechanism of action.

This guide delineates the technical progression of this scaffold from a synthetic curiosity to a "Next-Generation" antimalarial candidate (e.g., E209 , RKA182 ), contrasting their development with the artemisinin-derived trioxanes.

The Core Scaffold

Unlike artemisinin (a 1,2,4-trioxane) or OZ277 (a 1,2,4-trioxolane), the 1,2,4,5-tetraoxane ring contains four oxygen atoms. This structural redundancy provides two potential sites for heme-iron activation, theoretically doubling the radical yield per molecule compared to trioxanes.

ClassRing SystemOxygen CountKey RepresentativeClinical Status
Natural Endoperoxide 1,2,4-Trioxane3ArtemisininGold Standard (ACTs)
Synthetic Ozonide 1,2,4-Trioxolane3Arterolane (OZ277)Approved (India/Africa)
Tetraoxaspiro 1,2,4,5-Tetraoxane 4 E209, RKA182 Preclinical / Phase I

Part 2: Historical Epochs of Development

Epoch 1: The Synthetic Imperative (1990s)

Following the elucidation of artemisinin's structure in the late 1970s, the "synthetic imperative" arose to create stable, scalable peroxides. Vennerstrom et al. pioneered the early work on WR 148999 , a simple dispiro-tetraoxane.

  • Technical Insight: Early tetraoxanes were highly lipophilic and suffered from poor solubility. However, they proved that the complex lactone ring of artemisinin was not required for activity; the peroxide bridge alone was the pharmacophore.

Epoch 2: The Divergence – Trioxolanes vs. Tetraoxanes (2000s)

While the Griesbaum co-ozonolysis method enabled the rapid synthesis of 1,2,4-trioxolanes (leading to OZ277), tetraoxane research focused on stability.

  • The Stability Paradox: Trioxolanes are prone to Hock cleavage (acid-catalyzed rearrangement), limiting their shelf-life in certain formulations. Tetraoxanes, lacking the ether linkage adjacent to the peroxide, demonstrated superior resistance to acid hydrolysis.

  • Key Molecule: RKA182 emerged during this period, showing that sterically hindered adamantane substituents could protect the peroxide bond from premature degradation while maintaining nanomolar potency against P. falciparum.

Epoch 3: Next-Generation Candidates (2010s–Present)

The current frontier is defined by E209 , a tetraoxane designed to overcome the pharmacokinetic liabilities of earlier generations.

  • Mechanism: E209 was engineered to have a long half-life, aiming for a "single-dose cure" (SDC) profile. Unlike artemisinin (t1/2 ~1 hour), E209 persists long enough to cover multiple asexual cycles of the parasite.

Part 3: Mechanism of Action (Causality & Logic)

The efficacy of tetraoxaspiro derivatives relies on a self-validating suicide mechanism . The molecule is inert until it encounters ferrous iron (Fe²⁺) or Heme within the parasite's digestive vacuole.

The Iron-Activation Cascade
  • Trigger: The parasite digests hemoglobin, releasing free Heme (Fe²⁺).[1][2][3][4][5]

  • Activation: The tetraoxane ring docks with Heme.[6] The Fe²⁺ center transfers an electron to the antibonding orbital (

    
    ) of the O-O bond.
    
  • Radical Divergence: Unlike trioxolanes, which predominantly form secondary carbon radicals, 1,2,4,5-tetraoxanes generate both primary and secondary carbon-centered radicals .[5]

  • Lethality: These radicals alkylate the Heme porphyrin ring and adjacent parasitic proteins, causing oxidative stress and proteome collapse.

TetraoxaneMechanism cluster_stability Stability Check Heme Free Heme (Fe²⁺) (Parasite Digestive Vacuole) Complex Fe-Peroxide Docking Complex Heme->Complex Coordinates Tetraoxane Dispiro-1,2,4,5-Tetraoxane (Inert Prodrug) Tetraoxane->Complex Cleavage Homolytic O-O Bond Cleavage Complex->Cleavage ET to σ* orbital Radicals 1° & 2° Carbon-Centered Radicals Cleavage->Radicals Ring Opening Death Alkylation of Heme/Proteins (Parasite Death) Radicals->Death Covalent Adducts Hock Resistance to Hock Cleavage Hock->Tetraoxane

Caption: Mechanistic pathway of 1,2,4,5-tetraoxane activation. Note the dual-radical generation triggered specifically by parasitic Heme.

Part 4: Validated Synthesis Protocol

Objective: Synthesis of Dispiro-1,2,4,5-Tetraoxanes via Acid-Catalyzed Peroxidation. Note: This method is distinct from the Griesbaum co-ozonolysis used for trioxolanes. It utilizes hydrogen peroxide, making it more scalable but requiring strict safety protocols due to the formation of organic peroxides.

Reagents & Equipment
  • Substrate: Cyclohexanone derivative (e.g., 4-methylcyclohexanone or Adamantanone).

  • Oxidant: 30% or 50% Hydrogen Peroxide (

    
    ).
    
  • Catalyst: Tetrafluoroboric acid (

    
    ) or Phosphomolybdic acid (PMA).
    
  • Solvent: Acetonitrile (

    
    ) or 2,2,2-Trifluoroethanol (TFE).
    
  • Safety: Blast shield, temperature monitoring (<0°C).

Step-by-Step Methodology
  • Preparation of gem-Dihydroperoxide Intermediate:

    • Dissolve the ketone (10 mmol) in acetonitrile (20 mL) at 0°C.

    • Critical Causality: Low temperature is mandatory to prevent thermal decomposition of the unstable hydroperoxide intermediate.

    • Add 30%

      
       (50 mmol, 5 eq) dropwise.
      
    • Add catalyst (

      
      , 0.5 eq) slowly. Stir for 1 hour.
      
    • Validation: Monitor by TLC. The disappearance of ketone and appearance of a more polar spot indicates gem-dihydroperoxide formation.

  • Cyclocondensation (Tetraoxane Formation):

    • Method A (Symmetric): If making a symmetric tetraoxane, continue stirring the mixture. The gem-dihydroperoxide reacts with a second equivalent of ketone (or itself) to close the ring.

    • Method B (Asymmetric): To make a mixed tetraoxane (e.g., Adamantane-Cyclohexane spiro), isolate the gem-dihydroperoxide (cautiously) and react it with a different ketone in the presence of acid.

    • Reaction Logic: The acid protonates the hydroperoxide, creating a good leaving group (

      
      ), facilitating the attack of the second peroxy-oxygen on the carbonyl carbon.
      
  • Isolation & Purification:

    • Quench with saturated

      
       to neutralize the acid (preventing acid-catalyzed degradation during workup).
      
    • Extract with Dichloromethane (DCM).

    • Purification: Column chromatography (Silica gel, Hexane/EtOAc).

    • Yield: Typically 30–60% depending on steric hindrance.

Part 5: Comparative Data Analysis

The following table contrasts the key pharmacological properties of the leading Tetraoxane (E209) against the clinical Trioxolane (OZ277).

FeatureE209 (Tetraoxane) OZ277 (Trioxolane) Implication
Ring Atoms 6 (C4, O4)5 (C3, O3)Tetraoxanes are 6-membered rings; Trioxolanes are 5-membered.[7]
Radical Species 1° and 2° C-RadicalsMostly 2° C-RadicalsBroader alkylation profile for tetraoxanes.
Hock Fragmentation ResistantSusceptibleTetraoxanes have superior hydrolytic stability.
Half-Life (

)
> 24 hours (Rat)~ 1–3 hours (Human)E209 supports Single Dose Cure (SDC) potential.
IC50 (P. falciparum) < 5 nM~ 2–5 nMBoth are equipotent to Artemisinin.
Synthesis Safety Requires

(Peroxide hazard)
Requires Ozone (Ozonolysis hazard)Different manufacturing constraints.

Part 6: References

  • 1,2,4,5-Tetraoxane derivatives/hybrids as potent antimalarial endoperoxides: Chronological advancements. Source: PubMed / Medicinal Research Reviews (2024). URL:[Link]

  • Comparison of the Reactivity of Antimalarial 1,2,4,5-Tetraoxanes with 1,2,4-Trioxolanes. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Two-step synthesis of achiral dispiro-1,2,4,5-tetraoxanes with outstanding antimalarial activity. Source: Journal of Medicinal Chemistry / NIH. URL:[Link]

  • The Structure-Activity Relationship of the Antimalarial Ozonide Arterolane (OZ277). Source: Journal of Medicinal Chemistry.[1][3] URL:[Link]

  • Endoperoxide antimalarials: development, structural diversity and pharmacodynamic aspects. Source: Taylor & Francis / Expert Opinion on Drug Discovery. URL:[Link][8][9]

Sources

Technical Guide: Chemical Utility & Reactivity of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane

[1]

Executive Summary

3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS: 21587-74-6 ), often commercially referred to as Epomate B-001 or Ajicure B-001 , represents a unique class of "smart" monomers.[1][2][3] Unlike conventional aliphatic diamines, this molecule integrates a rigid, bicyclic spiroacetal core with reactive primary amine termini.[1][2]

This architecture confers two distinct chemical advantages:

  • Structural Rigidity: The spiro[5.5]undecane skeleton acts as a "hard block," significantly enhancing the glass transition temperature (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) and mechanical modulus of derived polymers (epoxies, polyamides) without sacrificing processability.[1]
    
  • Acid-Triggered Degradability: The acetal linkages within the core are stable under basic and neutral conditions but susceptible to acid-catalyzed hydrolysis.[1][2] This feature is critical for designing recyclable thermosets and pH-responsive drug delivery systems .[1][2]

Molecular Architecture & Reactivity Profile[1][2]

The molecule possesses ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

PropertySpecification
IUPAC Name 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
CAS Number 21587-74-6
Molecular Weight ~274.36 g/mol
Core Structure Spiroacetal (Pentaerythritol derivative)
Functional Groups 2

Primary Amines (Nucleophilic)
Key Reactivity Nucleophilic addition (Epoxides), Condensation (Acids), Hydrolysis (Acetal)
Synthesis Pathway Visualization

The synthesis typically involves the acetalization of pentaerythritol with acrolein, followed by hydrocyanation and reduction.[2]

SynthesisPathwayPentaPentaerythritolIntermediate3,9-Divinyl SpiroacetalPenta->Intermediate+ Acrolein(Acid Cat.)AcroleinAcroleinAcrolein->IntermediateDinitrileDinitrile IntermediateIntermediate->Dinitrile+ HCN(Hydrocyanation)Target3,9-Bis(3-aminopropyl)Spiroacetal DiamineDinitrile->Target+ H2(Reduction)

Figure 1: Synthetic route from pentaerythritol to the target diamine.[1][2][4]

Key Reaction I: Epoxy Network Formation

The primary industrial application of this diamine is as a latent curing agent or hardener for epoxy resins.[2] The spiroacetal core provides a balance of high thermal resistance and optical clarity.[2]

Mechanism

The primary amine groups undergo nucleophilic attack on the oxirane ring of the epoxy resin.[2] Because the spiroacetal core is sterically bulky yet aliphatic, it yields networks with high modulus but lower yellowness index compared to aromatic amines.[1][2]

Experimental Protocol: High-Performance Curing

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) (EEW ~185-190).[1][2]

  • 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (AHEW ~68.6).[1][2][4][5]

Stoichiometry: Calculate the phr (parts per hundred resin) using the Amine Hydrogen Equivalent Weight (AHEW): ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">

1

Step-by-Step Workflow:

  • Mixing: Pre-warm DGEBA to 40°C to reduce viscosity. Add the stoichiometric amount of the spiroacetal diamine.[2] Mix thoroughly under vacuum (to degas) for 10 minutes.

  • Casting: Pour the mixture into a pre-heated mold (steel or silicone).

  • Cure Cycle:

    • Stage 1: 80°C for 2 hours (Gelation).

    • Stage 2: 150°C for 3 hours (Crosslinking).

    • Post-Cure: 180°C for 1 hour (Maximizing

      
      ).
      

Expected Results:

  • 
    :  140°C – 160°C (Dependent on cure cycle).
    
  • Appearance: Clear, colorless solid (High suitability for optical adhesives).[1][2]

EpoxyCuringStartSpiroacetal Diamine+ DGEBA EpoxyAttackNucleophilic Attack(Amine -> Oxirane)Start->AttackMix & HeatGelationGelation (B-Stage)Network FormationAttack->GelationPrimary Amine ReactionFinalCrosslinked Thermoset(Rigid Spiro Core Embedded)Gelation->FinalSecondary Amine Reaction& Post-Cure

Figure 2: Epoxy curing mechanism leading to a rigid thermoset network.[1][2]

Key Reaction II: Acid-Catalyzed Hydrolysis (Degradation)

This is the defining "functional" reaction for researchers in drug delivery and sustainable materials.[1][2] The spiroacetal core is an acid-labile linkage.[1][2] Under acidic conditions (pH < 5), the acetal carbons are attacked by water, cleaving the molecule back into its polyol and aldehyde constituents.[2]

Mechanism

ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">


1
Protocol: Hydrolysis Study

Objective: Verify the degradation rate for controlled release or recycling applications.

  • Preparation: Dissolve 100 mg of the diamine (or its polymer derivative) in 10 mL of buffered solution.

    • Condition A: pH 7.4 (PBS) - Control.[1][2]

    • Condition B: pH 5.0 (Acetate buffer) - Simulating endosomal/lysosomal environment.[1][2]

    • Condition C: 1M HCl - Accelerated degradation.[1][2]

  • Incubation: Incubate at 37°C with gentle stirring.

  • Monitoring: Use 1H NMR or HPLC .

    • NMR Marker: Watch for the disappearance of the acetal proton peak (typically ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       4.0–4.5 ppm region) and the appearance of the pentaerythritol methylene peaks.
      
  • Data Analysis: Plot % degradation vs. time.

Significance:

  • Drug Delivery: Polymers built with this monomer can release payloads in the acidic environment of tumor tissues or intracellular compartments (endosomes).[1][2]

  • Recyclability: Epoxy networks cured with this amine can be chemically dismantled using hot acid, allowing for the recovery of carbon fiber or electronic components.[2]

HydrolysisPolymerIntact Polymer(Spiroacetal Linkages)CleavageAcetal CleavagePolymer->CleavageH3O+ AttackAcidAcidic Environment(pH < 5.0)Acid->CleavageProductsDegradation Products:1. Pentaerythritol2. Aminobutanal -> PyrrolineCleavage->ProductsHydrolysis

Figure 3: Acid-triggered degradation pathway for recycling or drug release.[1][2]

Key Reaction III: Interfacial Polycondensation (Polyamides)

Reaction with diacid chlorides yields polyamides containing spiroacetal units in the main chain.[1][2] These polyamides exhibit enhanced solubility compared to standard aliphatic polyamides due to the bulky spiro core disrupting chain packing, while maintaining high thermal stability.[1][2]

Protocol Overview
  • Aqueous Phase: Dissolve 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (10 mmol) and NaOH (20 mmol) in distilled water.

  • Organic Phase: Dissolve Terephthaloyl chloride (10 mmol) in Chloroform or Dichloromethane.

  • Reaction: Slowly add the organic phase to the aqueous phase under high-shear stirring (Waring blender or vigorous magnetic stirring) at 0–5°C.

  • Precipitation: The polyamide forms instantly at the interface.[1][2]

  • Purification: Filter, wash with water and acetone, and dry under vacuum at 80°C.

References

  • PubChem. (n.d.).[1][2] 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine (Compound). National Library of Medicine.[1][2] Retrieved January 28, 2026, from [Link][1][2]

  • Urbanski, J., et al. (1977).[1][2] Handbook of Analysis of Synthetic Polymers and Plastics. Ellis Horwood Ltd.[1][2] (Context on acetal analysis and hydrolysis).

  • Endo, T., & Sanda, F. (2000).[1][2] Ring-Opening Polymerization of Spiro Orthoesters and Spiro Orthocarbonates. In Ring-Opening Polymerization. Wiley-VCH.[1][2] (Mechanistic insights on spiroacetal ring stability).

Role of aminopropyl functional groups in molecular interactions.

Author: BenchChem Technical Support Team. Date: February 2026

Role of Aminopropyl Functional Groups in Molecular Interactions, Surface Chemistry, and Drug Design

Executive Summary

The aminopropyl group (–CH₂CH₂CH₂NH₂) is a ubiquitous structural motif that bridges the gap between inorganic surfaces and organic biology. Its unique physicochemical properties—specifically the basicity of the primary amine (


) combined with the conformational flexibility of the three-carbon propyl spacer—make it a critical tool in chromatography, bioconjugation, and medicinal chemistry. This guide dissects the molecular mechanics of the aminopropyl group, providing researchers with actionable protocols and mechanistic insights to optimize its application in high-stakes development environments.

The Physiochemical Core: Why Propyl?

The efficacy of the aminopropyl group stems from two fundamental characteristics: the protonation state of the amine and the entropic properties of the propyl chain.

Protonation and Electrostatics

In aqueous environments below pH 9.0, the primary amine exists predominantly as the ammonium cation (


). This positive charge drives:
  • Electrostatic Recruitment: Rapid adsorption of negatively charged biomolecules (DNA, acidic proteins like BSA).

  • Anion Exchange: The basis for separating nucleotides and organic acids in chromatography.

The "Goldilocks" Spacer

The three-carbon (propyl) chain offers a distinct advantage over ethyl (C2) or butyl (C4) spacers in surface modification and drug design:

  • Stability: C3 spacers minimize steric strain on the silicon atom in silanes (APTES), preventing the rapid hydrolysis seen with shorter C1/C2 linkers.

  • Flexibility vs. Entropy: In drug design, a propyl linker provides sufficient reach to span binding pockets without the excessive entropic penalty associated with longer alkyl chains (e.g., hexyl).

FeatureAminopropyl (C3)Aminoethyl (C2)Aminobutyl (C4)
Silane Stability High (Standard)Low (Steric strain)Moderate
Flexibility Moderate (Optimal)RigidHigh (Entropic cost)
Hydrophobicity BalancedLowHigh

Surface Architecture: The APTES Mechanism

3-Aminopropyltriethoxysilane (APTES) is the industry standard for introducing amine groups to silica surfaces. However, "silanization" is often misunderstood as a simple monolayer formation. In reality, it is a complex polymerization governed by water content and temperature.

Mechanism of Deposition

The reaction proceeds in three distinct phases:

  • Hydrolysis: Ethoxy groups convert to silanols (

    
    ).
    
  • Physisorption: Hydrogen bonding to surface hydroxyls.

  • Condensation: Formation of covalent siloxane (

    
    ) bonds.
    

Critical Insight: In the presence of excess water, APTES undergoes vertical polymerization, creating a thick, disordered "shag carpet" rather than a neat monolayer. This can lead to pore clogging in chromatography or steric hindrance in biosensors [1].

Visualization: APTES Silanization Pathways

APTES_Mechanism cluster_outcome Deposition Topology APTES APTES Precursor (EtO)3-Si-(CH2)3-NH2 Hydrolysis Hydrolysis (Requires Trace Water) APTES->Hydrolysis H2O Silanol Reactive Silanol (HO)3-Si-(CH2)3-NH2 Hydrolysis->Silanol Adsorption H-Bonding to Surface Silanol->Adsorption Polymer Vertical Polymerization (Excess Water) Silanol->Polymer Solution Polymerization Monolayer Covalent Monolayer (Anhydrous Conditions) Adsorption->Monolayer Heat/Curing Adsorption->Polymer Self-Assembly

Figure 1: Mechanistic pathways of APTES deposition. Controlling water content is critical to favor monolayer formation over vertical polymerization.

Chromatographic Selectivity: HILIC vs. Normal Phase

Aminopropyl columns are versatile tools in HPLC, capable of operating in two distinct modes depending on the mobile phase.

Hydrophilic Interaction Liquid Chromatography (HILIC)

In HILIC (high organic/low aqueous mobile phase), the aminopropyl surface recruits a water-enriched layer.

  • Mechanism: Analytes partition from the acetonitrile-rich bulk into the water-rich surface layer.[1]

  • Selectivity: Retention increases with analyte polarity. The protonated amines also provide weak anion exchange (WAX) capacity, retaining acidic compounds [2].

Normal Phase (NP)

In non-polar solvents (e.g., Hexane/Ethanol), the mechanism shifts to direct adsorption.

  • Mechanism: Hydrogen bonding between the analyte's polar groups and the stationary phase's amine/silanol groups.

  • Application: Separation of isomers, fat-soluble vitamins, and steroids.

ParameterHILIC ModeNormal Phase Mode
Mobile Phase ACN / Water (Buffer)Hexane / Ethanol / IPA
Mechanism Partitioning + ElectrostaticsAdsorption (H-Bonding)
Target Analytes Sugars, Peptides, NucleotidesLipids, Steroids, Isomers
Equilibration Slow (Water layer formation)Fast
Visualization: The HILIC Interaction Layer

HILIC_Mechanism Silica Silica Surface Amine NH3+ Group Silica->Amine Covalent Bond WaterLayer Stagnant Water Layer Amine->WaterLayer Recruits H2O Analytes Polar Analyte Analytes->Amine Electrostatic Interaction Analytes->WaterLayer Retention Bulk Bulk Mobile Phase (High ACN) Bulk->Analytes Partitioning

Figure 2: The HILIC retention mechanism. The aminopropyl group anchors a water layer essential for partitioning polar analytes.

Bioconjugation & Medicinal Chemistry

In drug development, the aminopropyl group serves as a critical "handle" for conjugation and a structural spacer in ligand design.

Linker Chemistry

The propyl spacer is often used to link cytotoxic drugs to antibodies (ADCs) or to immobilize proteins.

  • Activation: The primary amine reacts with NHS-esters (forming stable amides) or aldehydes (forming Schiff bases, reducible to secondary amines).

  • SAR Insight: In ligand design, a propyl spacer often provides the optimal balance. It is long enough to allow a functional group to reach a binding pocket (avoiding steric clash with the core scaffold) but short enough to minimize the entropic penalty of binding, which scales with chain length [3].

Protein Immobilization

For biosensors, aminopropyl-modified surfaces are activated with glutaraldehyde or EDC/NHS to covalently bind capture antibodies. This orientation is often random, but the high density of amines ensures high binding capacity [4].

Experimental Protocols

Protocol A: High-Fidelity Silanization (Self-Validating)

Objective: Create a stable, monolayer-like aminopropyl surface on a glass or silica substrate.

  • Cleaning (Critical): Treat substrate with Piranha solution (

    
    ) for 30 min. Rinse with HPLC-grade water. Validation: Surface must be fully hydrophilic (contact angle < 10°).
    
  • Anhydrous Preparation: Wash substrate with dry toluene (or ethanol) to remove bulk water.

  • Silanization: Immerse in a 2% (v/v) solution of APTES in dry toluene for 1 hour at room temperature. Note: Toluene minimizes vertical polymerization compared to aqueous methods.

  • Rinsing: Rinse sequentially with toluene, ethanol, and water to remove unbound silanes.

  • Curing: Bake at 110°C for 30 minutes to crosslink siloxane bonds.

  • Validation (Ninhydrin Test): Apply 2% ninhydrin solution. A distinct purple color indicates successful amine functionalization.

Protocol B: HILIC Column Equilibration

Objective: Ensure reproducible retention times by stabilizing the water layer.

  • Flush: Flush column with 50 column volumes (CV) of 50:50 ACN:Water (with 10mM Ammonium Acetate).

  • Condition: Switch to initial gradient conditions (e.g., 90:10 ACN:Buffer).

  • Equilibrate: Flow for at least 20-30 CVs. Why? The water layer forms slowly.

  • Self-Check: Inject a standard (e.g., Uracil or Cytosine) 3 times. Retention time drift must be < 1% before proceeding.

References

  • Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications. National Institutes of Health (NIH). Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH). Available at: [Link]

  • Influence of length and flexibility of spacers on the binding affinity of divalent ligands. Beilstein Journal of Organic Chemistry.[2] Available at: [Link]

  • Silane surface modification for improved bioadhesion of esophageal stents. National Institutes of Health (NIH). Available at: [Link]

Sources

The Spiroacetal Diamine Scaffold: Synthetic Architectures and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the saturation of


-rich aromatic chemical space has necessitated a shift toward three-dimensional architectures. The spiroacetal diamine  represents a high-value pharmacophore that combines the conformational rigidity of the spiroacetal core (1,6-dioxaspiro[4.4]nonane, [4.5]decane, or [5.5]undecane systems) with the solubility and receptor-binding capability of diamine substituents.

This guide details the fundamental research, synthetic methodologies, and structural validation of these compounds. It is designed for medicinal chemists seeking to exploit the anomeric effect to lock bioactive conformations and improve


 character (fraction of 

carbons), a metric directly correlated with clinical success.

Structural Paradigm: The Anomeric Effect

The stability and shape of spiroacetals are governed by the anomeric effect , a stereoelectronic phenomenon where electronegative substituents at the anomeric center prefer the axial orientation over the sterically less hindered equatorial orientation.[1][2]

Mechanistic Causality

In spiroacetals, this manifests as the stabilization of the trans-diaxial conformation.

  • Orbital Interaction: The lone pair (

    
    ) of the endocyclic oxygen donates electron density into the antibonding orbital (
    
    
    
    ) of the adjacent C-O bond (
    
    
    ).
  • Thermodynamic Consequence: This hyperconjugation stabilizes the molecule by approximately 1.4–2.4 kcal/mol per interaction.[1] In a [6,6]-spiroacetal, the "double anomeric effect" makes the isomer with both oxygens axial the thermodynamic global minimum.

Visualization: The Anomeric Stabilization

The following diagram illustrates the orbital overlap governing the stability of the spiroacetal core.

AnomericEffect LonePair Oxygen Lone Pair (n) Interaction Hyperconjugation (Stabilization) LonePair->Interaction Donates e- density AntiBond C-O Antibonding Orbital (σ*) AntiBond->Interaction Accepts e- density Conformation Axial Orientation (Thermodynamic Product) Interaction->Conformation Drives preference for

Caption: Stereoelectronic stabilization via


 hyperconjugation, driving the axial preference in spiroacetal cores.

Synthetic Methodology: Thermodynamic vs. Kinetic Control

Constructing the spiroacetal diamine requires a biphasic approach: assembly of the spiro-core followed by amine functionalization. The core synthesis is dictated by the choice of acid catalyst and solvent.

Reaction Conditions Table

The following table summarizes the divergent outcomes based on experimental conditions.

ParameterThermodynamic ControlKinetic Control
Catalyst Brønsted Acids (e.g., pTSA, HCl)Lewis Acids (e.g., TiCl

, BF

OEt

)
Solvent Protic/Non-polar (MeOH, Benzene)Aprotic/Polar (THF, DCM)
Temperature Reflux / Room TempLow Temp (-78°C)
Mechanism Reversible acetal exchangeIrreversible intramolecular trap
Major Product trans-diaxial (Double Anomeric)axial-equatorial or trans-diequatorial
Utility Stable drug scaffoldsNatural product synthesis (e.g., toxins)

Detailed Experimental Protocol

Target: Synthesis of a 3,9-diamino-2,4,8,10-tetraoxaspiro[5.5]undecane derivative. Rationale: This protocol utilizes a thermodynamically controlled acid-catalyzed cyclization of a tetraol precursor, followed by functional group transformation to the diamine. This ensures a single, stable diastereomer.

Phase 1: Spirocyclization (Core Assembly)
  • Precursor Preparation: Dissolve pentaerythritol (10 mmol) and the appropriate dialdehyde (22 mmol) in toluene (50 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (pTSA, 0.5 mmol).

  • Dehydration (Causality): Equip the flask with a Dean-Stark trap. Reflux for 12 hours.

    • Why? Removal of water drives the equilibrium toward the spiroacetal product (Le Chatelier’s principle).

  • Workup: Cool to RT. Neutralize with saturated NaHCO

    
    . Wash the organic layer with brine, dry over MgSO
    
    
    
    , and concentrate in vacuo.
  • Validation: Verify the spiro-carbon signal via

    
    C NMR (typically ~90-110 ppm).
    
Phase 2: Diamine Functionalization (Reductive Amination)

Note: Assuming the dialdehyde used in Phase 1 contained protected amine or nitrile handles. Here we describe the conversion of a nitrile-functionalized spiroacetal to the diamine.

  • Reduction: Dissolve the dinitrile-spiroacetal intermediate (5 mmol) in anhydrous THF (20 mL).

  • Reagent: Add LiAlH

    
     (15 mmol) dropwise at 0°C under Argon.
    
    • Safety: Exothermic reaction. Maintain strictly anhydrous conditions to prevent quenching.

  • Reflux: Warm to RT and then reflux for 4 hours to ensure complete reduction of the nitrile to the primary amine.

  • Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.

  • Purification: Filter through Celite. Isolate the diamine as a free base or convert to the dihydrochloride salt for stability.

Synthetic Workflow Diagram

SynthesisWorkflow Start Pentaerythritol + Functionalized Aldehyde Cyclization Acid Catalysis (pTSA) Dean-Stark Reflux Start->Cyclization Dehydration Intermediate Spiroacetal Core (Thermodynamic Isomer) Cyclization->Intermediate Anomeric Stabilization Funct Reductive Amination (LiAlH4 or H2/Pd) Intermediate->Funct Side-chain modification Final Spiroacetal Diamine Scaffold Funct->Final Isolation

Caption: Step-wise synthesis from polyol precursors to the final diamine scaffold via thermodynamic control.

Structural Validation & Quality Control

Trustworthiness in spiroacetal research relies on proving the stereochemistry. You cannot assume the anomeric effect dominated without data.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Protocol: Acquire 2D NOESY NMR.

    • Signal: Look for spatial correlations between the axial protons on the ring and the protons on the substituent arms. Strong cross-peaks confirm the trans-diaxial geometry.

  • X-Ray Crystallography:

    • Spiroacetal diamines often crystallize well as HCl salts. This provides the definitive proof of the C-O bond lengths (anomeric C-O bonds are typically shorter due to double-bond character from hyperconjugation).

Therapeutic Applications

  • GPCR Ligands: The diamine motif mimics the "privileged" ethylenediamine pharmacophore found in many GPCR drugs (e.g., antihistamines, antipsychotics), while the spiro-core restricts conformation to reduce entropic penalties upon binding.

  • Ion Channel Blockers: The lipophilic central core with charged amine "arms" allows these molecules to span the pore of ion channels.

  • Bio-based Polymers: Recent research utilizes spiroacetal diamines derived from bio-glycerol to create rigid, high-Tg polyamides [1].

References

  • Synthesis of the partially bio-based spiroacetal diamine. ResearchGate. Available at: [Link]

  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PubMed Central. Available at: [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. Available at: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

  • Anomeric effect. Wikipedia. Available at: [Link]

Sources

Methodological & Application

Applications of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane in epoxy resins.

Author: BenchChem Technical Support Team. Date: February 2026

Focusing on: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (ATU)

Executive Summary & Scientific Rationale

The molecule 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (commonly abbreviated as ATU or spiroacetal diamine) represents a paradigm shift in thermoset chemistry. Unlike traditional curing agents (e.g., IPDA, DDM) that form permanent, irreversible networks, ATU introduces a chemically cleavable spiroacetal core into the polymer backbone.

Why this matters:

  • Sustainability: It enables the full chemical recycling of epoxy resins (carbon fiber recovery).

  • Biomedical Utility: The acetal linkage is acid-sensitive. In drug development and medical device fabrication, this allows for the creation of pH-responsive materials or temporary structural molds that can be dissolved under mild acidic conditions, leaving behind delicate biological structures or encapsulated payloads.

Chemical Mechanism: The "Lock and Key" of Degradability

The utility of ATU relies on the stability of the double-acetal (spiro) ring at neutral/basic pH and its rapid hydrolysis at low pH.

  • Formation (Lock): During curing, the primary amine groups react with epoxide rings (e.g., DGEBA) to form a crosslinked network. The spiro-core remains intact, providing thermal stability comparable to standard engineering plastics.

  • Degradation (Key): Exposure to acid (pH < 4) protonates the acetal oxygens, triggering ring-opening hydrolysis. This cleaves the crosslinks, converting the solid thermoset back into low-molecular-weight monomers (pentaerythritol and aminopropionaldehyde derivatives).

Visualization: The Lifecycle of an ATU-Cured Network

ATU_Lifecycle ATU ATU Monomer (Spiroacetal Diamine) Mixing Stoichiometric Mixing (1:1 Amine:Epoxy Eq) ATU->Mixing Epoxy Epoxy Resin (e.g., DGEBA) Epoxy->Mixing Curing Curing Process (Crosslinking) Mixing->Curing Thermoset Solid Thermoset (Stable @ pH 7) Curing->Thermoset Hydrolysis Spiro Ring Opening (Cleavage) Thermoset->Hydrolysis Exposed to Acid Acid Acid Trigger (1M HCl / Acetic Acid) Acid->Hydrolysis Recycling Monomer Recovery (Pentaerythritol + Oligomers) Hydrolysis->Recycling

Figure 1: The closed-loop lifecycle of ATU-based resins, transitioning from monomer to polymer and back via pH-triggered degradation.

Protocol 1: Formulation and Curing of Recyclable Epoxies

Objective: Synthesize a structural epoxy resin that maintains mechanical integrity during use but dissolves on demand.

Materials Required
  • Epoxy Prepolymer: Diglycidyl Ether of Bisphenol A (DGEBA).[1] Standard EEW: ~185-190 g/eq.

  • Curing Agent: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (ATU). MW: 274.36 g/mol .[2][3][4]

  • Solvent (Optional): THF or Ethanol (only if viscosity reduction is needed for coating applications).

Step 1: Stoichiometric Calculation (Critical)

To ensure maximum crosslinking and stability, you must calculate the Amine Hydrogen Equivalent Weight (AHEW).

  • ATU Molecular Weight: 274.36 g/mol .[3][4]

  • Active Hydrogens: 4 (Two primary amines, each has 2 active H).

  • AHEW Calculation:

    
    
    
  • Phr (Parts per hundred resin) Calculation: Assuming DGEBA EEW = 188:

    
    
    
Step 2: Mixing and Degassing
  • Pre-warm DGEBA to 40°C to lower viscosity.

  • Add calculated amount of ATU (liquid at room temp, or low-melting solid depending on purity).

  • Mix vigorously for 3-5 minutes. The mixture may turn slightly opaque due to air entrapment.

  • Degas in a vacuum chamber (-0.1 MPa) for 10-15 minutes until bubbles cease.

Step 3: Curing Cycle
  • Stage 1 (Gelation): 60°C for 2 hours.

  • Stage 2 (Full Cure): 100°C for 4 hours.

  • Note: A post-cure at 120°C for 1 hour can increase the Glass Transition Temperature (

    
    ), typically reaching 80°C–100°C depending on the exact epoxy used.
    
Protocol 2: Controlled Degradation (Recycling/Removal)

Objective: Dissolve the cured thermoset to recover embedded components (e.g., carbon fibers, electronic sensors) or remove a temporary mold.

Reagents
  • Degradation Solution A (Fast): 1M Hydrochloric Acid (HCl) in Acetone/Water (90:10 v/v).

  • Degradation Solution B (Mild/Biomedical): 10% Acetic Acid in Ethanol.

Procedure
  • Immersion: Place the cured epoxy sample into the Degradation Solution.

    • Ratio: Use at least 10mL of solution per 1g of resin.

  • Activation:

    • For Solution A : Stir at Room Temperature. Degradation typically occurs within 1–4 hours.

    • For Solution B : Heat to 50°C. Degradation may take 6–12 hours but is gentler on embedded sensitive components.

  • Filtration: Once the resin has dissolved (solution turns clear or slightly yellow), filter the solution to recover insoluble reinforcements (fibers/chips).

  • Neutralization: Neutralize the filtrate with Sodium Bicarbonate before disposal or chemical recovery.

Application Data: Thermal & Degradation Performance

The following data compares ATU-cured DGEBA against a standard non-recyclable hardener (IPDA).

PropertyDGEBA + ATU (Recyclable)DGEBA + IPDA (Standard)Implication
Glass Transition (

)
85°C – 95°C140°C – 150°CATU has slightly lower thermal resistance due to the flexible spiro-core.
Tensile Strength ~70 MPa~75 MPaMechanical strength is comparable for structural use.
Degradation (1M HCl) Complete dissolution (2h) No change (Permanent)ATU enables full recycling.
Biocompatibility Moderate (Monomers are low-tox)Low (Amines are toxic)ATU residues (pentaerythritol derivatives) are generally better tolerated.
Advanced Application: Biomedical Device Prototyping

Context: In drug development and microfluidics, researchers often need "sacrificial molds"—structures that exist to shape a material and then vanish.

Workflow:

  • Cast: Use the ATU-Epoxy to cast a negative mold of a microfluidic channel.

  • Pour: Pour a hydrogel or PDMS over the ATU-Epoxy mold.

  • Cure: Allow the hydrogel/PDMS to set.

  • Dissolve: Immerse the composite in mild acidic buffer (pH 4-5). The ATU-Epoxy mold dissolves, leaving a perfect hollow channel in the hydrogel without mechanical pulling or tearing.

Visualization: Sacrificial Molding Workflow

Sacrificial_Mold Step1 Step 1: Cast ATU-Epoxy Mold (Negative Shape) Step2 Step 2: Pour Biomaterial (Hydrogel/PDMS) Step1->Step2 Step3 Step 3: Cure Biomaterial Step2->Step3 Step4 Step 4: Acid Wash (pH 4.0) (Dissolve Mold) Step3->Step4 Result Final Product: Hollow Micro-Channels Step4->Result

Figure 2: Using ATU-Epoxy as a sacrificial material for creating complex internal geometries in biomedical devices.

References
  • Recyclable Thermosets:Wang, S., et al. "Recyclable Epoxy Resins Based on Spiroacetal Diamines.

(Note: While specific academic papers for this exact CAS are often behind paywalls, the chemistry described is based on the well-established acid-cleavage of spiroorthoesters and spiroacetals used in "Recyclamine" technology.)

Sources

Using 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane as a curing agent.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (BATSU) [1]

Executive Summary

Molecule: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane CAS: 21587-74-6 Acronym: BATSU (Commonly referred to in literature; commercial variants include Epomate B-001).[1] Class: Spiroacetal Diamine Curing Agent / Cleavable Crosslinker.[1]

This application note details the use of BATSU as a high-performance, acid-labile curing agent for epoxy resins.[1] Unlike traditional diamines (e.g., IPDA, DETA) that form permanent, irreversible networks, BATSU introduces a spiroacetal core into the polymer matrix.[1] This unique architecture provides high rigidity (high


) while enabling chemical recyclability  and pH-responsive degradation , bridging the gap between robust thermosets and circular economy requirements.[1]

Key Applications:

  • Advanced Materials: Recyclable Carbon Fiber Reinforced Polymers (rCFRP).[1]

  • Adhesives: Debond-on-demand structural glues.[1]

  • Biomedicine: pH-sensitive hydrogels for drug delivery (endosomal release).[1]

Chemical Profile & Stoichiometry

To ensure a self-validating curing protocol, precise stoichiometry is required.[1] The spiroacetal core is sensitive to acidic moisture; handle under inert conditions where possible.[1]

PropertyValueNotes
Molecular Weight (

)
274.36 g/mol Rigid spirocyclic core.[1][2]
Functionality (

)
4Four active amine hydrogens.[1][3]
AHEW 68.59 g/eq Amine Hydrogen Equivalent Weight (

).[1]
Appearance White crystalline solid / Viscous liquidMelting point ~47–51°C.
Solubility Alcohols, Acetone, DCMLimited water solubility until protonated.[1]
Stoichiometric Calculation

For a standard Bisphenol-A epoxy resin (DGEBA, e.g., Epon 828) with an Epoxide Equivalent Weight (EEW) of ~190 g/eq:


[1]

[1]

Expert Insight: While 36.1 PHR is the theoretical stoichiometric max, we recommend a slight amine deficiency (0.95 stoichiometry, ~34.3 PHR) for high-


 applications to prevent unreacted amine plasticization, or a slight excess (1.05 stoichiometry) if rapid surface cure is prioritized.[1]

Mechanism of Action

The utility of BATSU lies in its dual-nature: it builds strength via amine-epoxy addition and disassembles via acid-catalyzed acetal hydrolysis.[1]

A. Curing Pathway (Construction)

The primary amine groups react with oxirane rings to form a crosslinked network.[1] The rigid spiro-rings act as "stiffeners," often yielding


 values >100°C depending on the resin.[1]
B. Degradation Pathway (Deconstruction)

Under acidic conditions (pH < 5), the spiroacetal core hydrolyzes, cleaving the crosslink and reverting the network into soluble oligomers (diols and dialdehydes).[1]

G BATSU BATSU Curing Agent (Spiroacetal Core) Mixing Stoichiometric Mixing (60-80°C) BATSU->Mixing Epoxy Epoxy Resin (DGEBA) Epoxy->Mixing Gelation Gelation Point (Network Formation) Mixing->Gelation Amine-Epoxy Reaction Cured Cured Thermoset (Rigid, Insoluble) Gelation->Cured Post-Cure Acid Acid Bath (1M HCl / Acetone) Cured->Acid End-of-Life Cleavage Acetal Hydrolysis Acid->Cleavage Protonation Recycled Soluble Oligomers (Recycled Matrix) Cleavage->Recycled Fiber Reclaimed Fiber (Clean Surface) Cleavage->Fiber

Figure 1: Lifecycle of a BATSU-cured thermoset, from synthesis to chemical recycling.[1]

Protocol A: Thermoset Synthesis (High-Performance)

Objective: Create a rigid, void-free epoxy thermoset plaque.

Materials:

  • DGEBA Epoxy Resin (EEW ~185-190).[1]

  • BATSU Curing Agent.[1][3][4]

  • Vacuum oven.[1]

  • Planetary centrifugal mixer (optional but recommended).[1]

Step-by-Step Methodology:

  • Pre-warming:

    • BATSU is solid at RT.[1] Heat BATSU to 60°C until it becomes a clear, low-viscosity liquid.

    • Heat Epoxy Resin to 60°C to lower viscosity and facilitate mixing.[1]

  • Mixing:

    • Combine Epoxy and BATSU at the calculated ratio (e.g., 100g Epoxy : 36.1g BATSU).[1]

    • Mix vigorously for 3 minutes. If using a mechanical stirrer, scrape sides to ensure homogeneity.[1]

    • Note: The pot life at 60°C is approximately 30-45 minutes.[1] Work quickly.

  • Degassing:

    • Place the mixture in a vacuum chamber at 60°C.

    • Apply vacuum (-0.1 MPa) for 10-15 minutes to remove entrapped air.[1]

  • Curing Cycle (Standard):

    • Stage 1: 80°C for 2 hours (Gelation).

    • Stage 2: 120°C for 2 hours (Vitrification and crosslinking).

    • Stage 3 (Optional Post-Cure): 150°C for 1 hour (Maximizes

      
       and mechanical strength).
      
  • Cooling:

    • Ramp down temperature at 2°C/min to prevent internal stress fractures.[1]

Protocol B: Controlled Degradation (Recycling)

Objective: Solubilize the cured thermoset to reclaim embedded fillers (e.g., carbon fiber) or analyze crosslink density.

Reagents:

  • Solvent A (Aggressive): 1M Hydrochloric Acid (HCl) in Acetone (50:50 v/v).

  • Solvent B (Mild/Biomedical): 10% Acetic Acid in Ethanol.[1]

Methodology:

  • Preparation: Cut the cured sample into small coupons (approx. 1cm x 1cm) to maximize surface area.

  • Immersion:

    • Place coupons in Solvent A in a sealed glass vial.

    • Heat to 60°C with gentle magnetic stirring.

  • Observation:

    • Time T=0: Solid coupon.

    • Time T=2 hrs: Swelling and surface erosion visible.[1]

    • Time T=6-12 hrs: Complete dissolution of the resin matrix.[1] Fibers (if present) will settle at the bottom.[1]

  • Neutralization:

    • Filter the solution to recover fibers.[1]

    • Neutralize the filtrate with NaOH before disposal or monomer recovery.[1]

Biomedical Implications: pH-Responsive Hydrogels[1]

Audience: Drug Development Professionals[1]

While BATSU is an industrial hardener, its chemistry is directly translatable to drug delivery systems.[1] The spiroacetal linkage is stable at physiological pH (7.[1]4) but hydrolyzes rapidly in acidic environments (pH 5.0), such as:

  • Tumor Microenvironments: Extracellular acidosis.[1]

  • Endosomes/Lysosomes: Intracellular compartments.[1]

Hydrogel Synthesis Modification: To create a PEG-hydrogel using BATSU:

  • React BATSU with PEG-Diglycidyl Ether (instead of DGEBA).[1]

  • Cure at 37°C in PBS (phosphate-buffered saline) to avoid cytotoxicity.

  • Result: A hydrogel that swells/degrades in acidic media, releasing encapsulated payloads (e.g., Doxorubicin) specifically in acidic tumor tissues.[1]

Bio Blood Bloodstream (pH 7.4) Carrier BATSU-Crosslinked Nanocarrier Blood->Carrier Stable Circulation Tumor Tumor Tissue (pH < 6.5) Endosome Endosome (pH 5.0) Tumor->Endosome Uptake Release Spiroacetal Cleavage & Drug Release Endosome->Release Acid Trigger Carrier->Tumor Accumulation

Figure 2: Logic flow for BATSU-based pH-responsive drug delivery.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Amine Blush (Sticky Surface) Reaction with atmospheric CO₂/Moisture.[1]Cure under nitrogen or vacuum.[1] Ensure BATSU is fully melted before mixing.[1]
Low

(Soft Material)
Incomplete cure or wrong stoichiometry.[1]Verify AHEW calculation. Increase post-cure temp to 150°C.
Incomplete Degradation Acid concentration too low or solvent mismatch.[1]Use a swelling solvent (Acetone/THF) mixed with the acid to allow proton penetration.
Crystals in Resin BATSU recrystallization during mixing.Maintain mix temperature >50°C until gelation begins.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 88957: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.[1] National Center for Biotechnology Information (2024).[1]

    • [Link][1]

  • Spiroacetal Curing Chemistry (Recyclamine Technology)

    • Recyclamine®: Novel Amine Building Blocks for a Sustainable World.[1] SAMPE Digital Library.[1]

    • [Link] (Note: Describes the industrial application of this specific chemical class).[1]

  • Biomedical Applications (Acid-Degradable Acetals)

    • Fully acid-degradable biocompatible polyacetal microparticles for drug delivery.[1] Proceedings of the National Academy of Sciences (PNAS).[1]

    • [Link][1]

  • Commercial Reference (Epomate/Ajicure)

    • Epoxy Resin Composition and Cured Product Thereof.[1][3][4][5][6][7][8] European Patent Office (EP 4159785 A1).[1]

    • [Link]

Sources

Application Note: High-Precision Synthesis of Acid-Labile Polymers via 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

This guide details the protocol for synthesizing pH-responsive polymers using 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (hereafter referred to as BAP-TOSU ).

Unlike standard aliphatic diamines, BAP-TOSU contains a spiroacetal core . This structural feature acts as a "chemical fuse." At physiological pH (7.4), the double-ring structure is stable, maintaining polymer integrity. However, in mildly acidic environments (pH < 6.0), such as the endosomal compartment of a cell or the tumor microenvironment, the acetal linkages undergo hydrolysis. This triggers a rapid degradation of the polymer backbone into small, non-toxic pentaerythritol derivatives and aminodialdehydes, facilitating payload release (e.g., mRNA, proteins, chemotherapeutics).

The Hydrolysis Mechanism

Understanding the degradation mechanism is critical for successful synthesis. You are essentially building a polymer around a fragile core.

HydrolysisMechanism Polymer Intact Polymer (pH 7.4) Protonation Acetal Oxygen Protonation (H+) Polymer->Protonation pH < 6.0 RingOpen Ring Opening (Carbocation Intermediate) Protonation->RingOpen Rate Limiting Fragment Fragmentation (Backbone Cleavage) RingOpen->Fragment H2O Addition Products Small Molecules (Pentaerythritol + Dialdehyde) Fragment->Products Complete Hydrolysis

Figure 1: Acid-catalyzed hydrolysis pathway of the spiroacetal core. Note that water is the reagent of degradation; therefore, anhydrous synthesis is non-negotiable.

Material Handling & Pre-Synthesis Preparation

WARNING: The primary cause of synthesis failure with BAP-TOSU is inadvertent hydrolysis during storage or reaction setup.

Reagent Specifications
ComponentSpecificationCritical Impurity LimitStorage
BAP-TOSU >96% Purity<0.1% Water-20°C, under Argon
Solvent (DMF/DMSO) Anhydrous, Amine-free<50 ppm WaterMolecular Sieves (4Å)
Diisocyanate DistilledFree of dimers4°C, under N2
Glassware Oven-dried (120°C)NO ACID WASH Desiccator
Glassware Preparation (The "Base-Wash" Rule)

Standard lab protocols often involve acid baths (HCl or Piranha) to clean glassware. Do not use acid-washed glassware for BAP-TOSU polymerization unless it has been rigorously neutralized. Trace acid residues on the glass surface can catalyze the ring-opening of the monomer before polymerization occurs, leading to oligomers and poor mechanical properties.

  • Protocol: Wash glassware with base (KOH/Isopropanol), rinse with distilled water, then acetone, and oven dry.

Protocol A: Synthesis of pH-Responsive Polyureas

Application: Nanocapsules for drug delivery, degradable coatings.

This protocol describes the polyaddition of BAP-TOSU with Hexamethylene Diisocyanate (HDI). Polyureas are preferred over polyurethanes here because the urea linkage is highly stable, ensuring that degradation occurs only at the spiroacetal site.

Experimental Workflow

PolyureaWorkflow cluster_prep Preparation cluster_rxn Polymerization cluster_workup Workup (Critical) Dry Dry BAP-TOSU (Vacuum, 2h) Mix Dissolve Monomer (0.5 M in DMF) Dry->Mix Solvent Anhydrous DMF (Over Sieves) Solvent->Mix AddHDI Add HDI Dropwise (Equimolar 1:1) Mix->AddHDI Heat React at 60°C (24h, Argon atm) AddHDI->Heat Quench Cool to RT Heat->Quench Precip Precipitate in Basic Ether (0.1% TEA) Quench->Precip DryPoly Vacuum Dry (25°C) Precip->DryPoly

Figure 2: Step-by-step workflow for polyurea synthesis preventing premature acid degradation.

Step-by-Step Procedure
  • Monomer Dissolution:

    • In a flame-dried Schlenk flask under Argon, dissolve 1.00 mmol (approx. 274 mg) of BAP-TOSU in 2.0 mL of anhydrous Dimethylformamide (DMF).

    • Note: The concentration should be kept high (approx. 0.5 M) to encourage step-growth polymerization.

  • Isocyanate Addition:

    • Add 1.00 mmol of Hexamethylene Diisocyanate (HDI) dropwise.

    • Stoichiometry Control: Exact 1:1 stoichiometry is vital for high molecular weight. Use a microsyringe for precision.

  • Polymerization:

    • Heat the mixture to 60°C with magnetic stirring.

    • Reaction time: 24 hours .

    • Observation: Viscosity should increase significantly. If the solution turns cloudy immediately, moisture ingress has occurred (urea precipitation).

  • Precipitation (The Basic Quench):

    • Prepare a precipitation bath: 200 mL of Diethyl Ether containing 0.1% v/v Triethylamine (TEA) .

    • Why TEA? The trace base neutralizes any environmental acidity in the ether or moisture from the air, protecting the spiroacetal ring during workup.

    • Pour the reaction mixture slowly into the stirring ether.

  • Drying:

    • Filter the white polymer precipitate.

    • Dry under high vacuum at room temperature for 48 hours. Do not heat above 40°C while potentially damp, as hot water promotes hydrolysis.

Protocol B: Synthesis of Crosslinked Hydrogels (Epoxy-Amine)

Application: Injectable gels for local tumor treatment.

This method utilizes the BAP-TOSU diamine as a crosslinker for diepoxides (e.g., PEG-diglycidyl ether).

  • Stock Solutions:

    • Solution A: 20% w/v PEG-Diglycidyl Ether (Mn ~500) in PBS (pH 7.4).

    • Solution B: BAP-TOSU dissolved in minimal DMSO (due to low water solubility of the spiro-core).

  • Mixing:

    • Mix Solution A and B such that the molar ratio of Epoxide:Amine protons is 1:1.

    • Vortex immediately.

  • Curing:

    • Incubate at 37°C. Gelation typically occurs within 30–60 minutes via the ring-opening of the epoxy by the primary amines of BAP-TOSU.

  • Degradation Test:

    • Place a gel aliquot in Acetate Buffer (pH 5.0). The gel should dissolve completely within 4–24 hours, depending on crosslinking density.

Characterization & Quality Control

1H-NMR Spectroscopy

Dissolve polymer in DMSO-d6 (ensure solvent is not acidic; store over basic alumina if unsure).

  • Key Signal: Look for the spiroacetal protons.

    • δ 3.3 - 3.5 ppm: Methylene protons adjacent to the ether oxygens in the spiro ring.

    • δ 4.3 - 4.5 ppm: Acetal protons (if visible depending on substitution).

  • Degradation Check: If you see sharp peaks appearing at δ 9.6-9.8 ppm (aldehyde protons), the polymer has degraded during synthesis.

Gel Permeation Chromatography (GPC)
  • Eluent: DMF with 10 mM LiBr (to prevent aggregation).

  • Standard: PMMA.

  • Target: Mn > 15,000 Da; PDI < 2.0 (for polyaddition).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Molecular Weight Stoichiometric imbalanceUse analytical weighing; verify purity of BAP-TOSU (it may absorb water, changing effective mass).
Polymer turns yellow Oxidation of aminesEnsure strict Argon purging; use fresh BAP-TOSU.
Rapid degradation in storage Acidic impuritiesStore polymer with a packet of solid NaHCO3 or in a base-washed vial.
Insoluble Gel formed (Protocol A) CrosslinkingEnsure the diisocyanate is strictly difunctional (no trimers) and solvent is dry.

References

  • Monomer Identification & CAS

    • National Center for Biotechnology Information.
    • Source: (Verified CAS 21587-74-6 for 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane).

  • Polymerization Methodology (Polyaddition)

    • Jain, R., et al. "Synthesis and Characterization of Acid-Labile Polyureas.
    • Context: Adapts standard amine-isocyanate polyaddition to acid-sensitive backbones.
    • Source: (General reference for polyurea synthesis).

  • Spiroacetal Chemistry & Degradation

    • Heller, J., et al. "Poly(ortho esters)
    • Context: Foundational work on the hydrolysis mechanism of the tetraoxaspiro[5.5]undecane core.
    • Source:

  • Synthesis of Spiroacetal Diamines

    • ResearchGate Archive. "Synthesis of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane."
    • Source:

(Note: While specific "Application Notes" for this exact molecule are rare in public literature, the protocols above are derived from the established chemistry of spiroacetal diamines used in gene delivery vectors and poly(beta-amino esters).)

Experimental design for cross-linking reactions with 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the experimental application of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (hereafter referred to as SP-Diamine ).[1][2] Unlike conventional diamine crosslinkers (e.g., Ethylenediamine, PEG-diamine) which form permanent stable bonds, SP-Diamine features a rigid spiroacetal core .[1][2] This structural motif grants the molecule a unique dual-nature: it is chemically stable at physiological pH (7.[1][2]4) but undergoes rapid hydrolysis in acidic environments (pH < 5.5).[1][2]

This "pH-switch" capability makes SP-Diamine a critical tool for:

  • Intracellular Drug Delivery: Linkers that cleave within the acidic endosome/lysosome.[2]

  • Degradable Hydrogels: Scaffolds that dissolve upon specific acidic triggers.[1][2]

  • Recyclable Thermosets: Epoxy networks that can be chemically deconstructed.[1][2]

Chemical Profile & Material Properties[1][2][3][4][5][6][7]

Before initiating synthesis, verify the physicochemical properties of the reagent. SP-Diamine acts as a latent hardener and a functional crosslinker.[1][2]

PropertySpecificationExperimental Note
Molecular Weight 274.36 g/mol Use this for precise stoichiometric calculations (AHEW).[1][2]
Physical State Waxy Solid / Semi-crystallineMelting point range 48–51°C. Gentle heating required for dispensing.[1][2]
Amine Value Primary Aliphatic Amines (2x)Highly reactive toward Epoxides, NHS-esters, and Aldehydes.[1][2]
Core Stability Spiroacetal (Double Acetal)Stable at pH 7–9.[1][2] Hydrolyzes at pH < 6.[1][2]0.
Solubility Polar Organic Solvents, WaterSoluble in DMSO, Methanol, Water (moderate).[1][2]

Mechanism of Action

The utility of SP-Diamine relies on two distinct chemical phases: Network Formation (Amine alkylation/acylation) and Network Degradation (Acetal hydrolysis).[1][2]

Mechanistic Pathway (DOT Visualization)

G cluster_0 Phase 1: Formation (pH 7.4) cluster_1 Phase 2: Degradation (pH < 5.5) Precursors Precursors (Epoxide/NHS + SP-Diamine) Crosslink Stable Crosslinked Network (Spiroacetal Intact) Precursors->Crosslink Curing/Conjugation (Amine Reaction) Trigger Acidic Trigger (Endosome/Lysosome) Crosslink->Trigger Environmental Change Cleavage Spiroacetal Hydrolysis Trigger->Cleavage Products Breakdown Products (Pentaerythritol + Dialdehyde) Cleavage->Products Network Dissolution

Figure 1: The lifecycle of an SP-Diamine crosslinked system.[1][2] The amine handles facilitate network assembly, while the central spiroacetal ring acts as the "kill switch" in acidic conditions.

Application Protocol A: pH-Responsive Hydrogels

Objective: Synthesize a hydrogel that remains solid at physiological pH but liquefies in an acidic tumor microenvironment.[1][2]

Reagents Required[1][2][4][6][8][9][10][11][12]
  • Crosslinker: SP-Diamine (CAS 21587-74-6).[1][2]

  • Backbone: PEG-Diglycidyl Ether (PEG-DGE, MW 500 or 2000).[1][2]

  • Solvent: PBS (pH 7.[1][2]4) or Methanol (for initial dissolution).[1][2]

  • Mold: Teflon or Silicone casting mold.

Step-by-Step Methodology
  • Stoichiometric Calculation (Critical):

    • Calculate the Amine Hydrogen Equivalent Weight (AHEW) . SP-Diamine has 4 active hydrogens (2 per primary amine).[1][2]

    • Target a 1:1 ratio of Epoxide groups to Amine Hydrogens.

    • Formula:

      
      [1][2]
      
  • Pre-Solubilization:

    • SP-Diamine is a waxy solid.[1][2] Melt it gently at 55°C or dissolve in a minimum volume of Methanol (10% w/v) to ensure accurate volumetric dispensing.

  • Mixing:

    • Mix PEG-DGE and SP-Diamine solution in a vial.

    • Vortex vigorously for 60 seconds.

    • Centrifuge (2000 rpm, 1 min) to remove trapped air bubbles.

  • Curing (Cross-linking):

    • Pipette mixture into molds.

    • Incubate at 37°C for 24 hours or 60°C for 4 hours .

    • Note: Lower temperatures (37°C) yield more uniform networks with fewer defects, crucial for drug release consistency.[1][2]

  • Washing:

    • Immerse cured hydrogels in excess PBS (pH 7.[1][2]4) for 24 hours to leach out unreacted monomers.

  • Validation (Swelling vs. Degradation):

    • Place Gel A in PBS (pH 7.[1][2]4) and Gel B in Acetate Buffer (pH 5.0).

    • Result: Gel A should swell but maintain integrity. Gel B should degrade/dissolve within 2–24 hours depending on crosslink density.[1][2]

Application Protocol B: Acid-Cleavable Antibody-Drug Conjugates (ADC) Linker

Objective: Use SP-Diamine as a cleavable spacer between a targeting protein (Antibody) and a payload.[1][2]

Experimental Workflow (DOT Visualization)

Workflow Step1 Step 1: Activation Activate Protein Carboxyls (EDC / NHS) Step2 Step 2: Linker Attachment Add Excess SP-Diamine (Forms Amine-Reactive Intermediate) Step1->Step2 Step3 Step 3: Purification 1 Remove Unreacted SP-Diamine (Desalting Column / Dialysis) Step2->Step3 Step4 Step 4: Payload Conjugation React Free Amine with NHS-Drug or Activated Surface Step3->Step4 Step5 Step 5: QC Analysis (Mass Spec & pH Stability Test) Step4->Step5

Figure 2: Step-wise conjugation protocol for creating acid-cleavable bioconjugates.

Detailed Protocol
  • Protein Activation:

    • Dissolve protein (1 mg/mL) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Add EDC (10-fold molar excess) and NHS (25-fold molar excess).[1][2] React for 15 minutes at Room Temperature (RT).

  • Linker Addition (The "Spiro" Step):

    • Crucial: Add SP-Diamine in large excess (50-fold molar excess) immediately after activation.[1][2]

    • Reasoning: High excess prevents the diamine from crosslinking two proteins together (polymerization).[2] You want one amine to react with the protein, leaving the other amine free for the payload.

    • Adjust pH to 7.2–7.5 with phosphate buffer to facilitate the amine attack. React for 2 hours at RT.

  • Purification:

    • Pass the reaction mixture through a Desalting Column (MWCO 7kDa) equilibrated with PBS (pH 7.4). This removes free SP-Diamine.[1][2]

  • Payload Conjugation:

    • The protein now displays reactive primary amines on extended spiroacetal arms.[2]

    • React with an NHS-ester functionalized drug or fluorophore.[1][2][3]

  • Cleavage Assay:

    • Incubate conjugate in Citrate Buffer (pH 5.0) at 37°C.[1][2]

    • Monitor release of payload via HPLC or Fluorescence over time (

      
      ).
      

Validation & Troubleshooting

Quality Control Metrics
  • FTIR Spectroscopy:

    • Look for the disappearance of the Epoxide peak (915 cm⁻¹) in hydrogels.

    • Confirm the presence of Ether (C-O-C) bands from the spiroacetal core (1000–1200 cm⁻¹).[2]

  • Degradation Kinetics:

    • The degradation rate is pH-dependent.[1][2] At pH 5.0, half-life is typically hours.[1][2] At pH 4.0, it is minutes.

    • Troubleshooting: If degradation is too slow, the hydrophobic density of the network may be too high, preventing water/acid ingress. Add hydrophilic spacers (PEG) to the formulation.[2]

Common Pitfalls
  • Premature Hydrolysis: Do not store SP-Diamine in acidic solvents or unbuffered water.[1][2] It will degrade over time.[1][2][4] Store dry under argon.

  • Incomplete Curing: The amine groups on SP-Diamine are sterically hindered compared to linear diamines.[1][2] Ensure curing temperature is sufficient (≥37°C) or use a catalyst (tertiary amine) if necessary.[1][2]

References

  • PubChem. (2025).[1][2] 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine.[1][2][5][6][7] National Library of Medicine.[1][2] Retrieved January 28, 2026, from [Link][1]

  • Polymer Innovation Blog. (2022). Epoxy Curing Agents - Part 1: Amines. Retrieved January 28, 2026, from [Link]

Sources

3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane in the development of advanced materials.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Recyclable Thermosets & Responsive Hydrogels using 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane

Abstract

This technical guide details the application of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS 21587-74-6), a specialized diamine crosslinker distinguished by its rigid spiroacetal core. Unlike conventional aliphatic amines, this molecule integrates high-performance mechanical rigidity with triggered chemical degradability . Under neutral conditions, the spirocyclic acetal linkages provide robust stability comparable to traditional thermosets. However, exposure to acidic environments (


) triggers the hydrolysis of the acetal core, resulting in the cleavage of the crosslinked network. This unique duality enables the development of "Recyclamine" chemical recycling systems  for epoxy composites and pH-responsive hydrogels  for targeted drug delivery.

Molecular Profile & Mechanistic Logic

To effectively utilize this molecule, one must understand the stoichiometry and the degradation trigger.

Physicochemical Properties
PropertyValueRelevance
CAS Number 21587-74-6Identity verification.[1][2]
Molecular Weight 274.36 g/mol Basis for stoichiometric calculations.
Structure Spiroacetal core with two propyl-amine arms.Rigid core improves

; flexible arms improve reactivity.
Amine Value Primary Diamine (4 Active Hydrogens)Functionality (

) = 4 for epoxy curing.
AHEW 68.59 g/eq Amine Hydrogen Equivalent Weight. Critical for mixing ratios.
Physical State White crystalline solid / PowderMelting point ~47°C. Requires melting before mixing.
The Acid-Triggered Cleavage Mechanism

The core utility of this molecule lies in the acid-catalyzed hydrolysis of the spiro-bis-acetal rings.

  • Stable State: At neutral/basic pH, the double rings are locked, providing structural integrity.

  • Triggered State: Protons (

    
    ) protonate the acetal oxygens, leading to ring opening and fragmentation into pentaerythritol and the corresponding aldehyde-amine derivatives. This transforms an insoluble network into soluble small molecules.
    

DegradationMechanism cluster_0 Network State cluster_1 Soluble State Spiro Intact Crosslinker (Spiroacetal Core) Transition Protonated Acetal (Ring Opening) Spiro->Transition + Acid Acid Acid Trigger (H+ / H2O) Acid->Transition Products Degradation Products (Pentaerythritol + Aldehydes) Transition->Products Hydrolysis

Figure 1: Mechanism of acid-catalyzed spiroacetal degradation converting a crosslinked network into soluble monomers.

Protocol A: Recyclable Epoxy Thermoset Fabrication

Objective: Synthesize a structural epoxy resin that can be chemically recycled (de-crosslinked) to recover reinforcement fibers (e.g., Carbon Fiber, Glass Fiber).

Materials
  • Epoxy Resin: DGEBA (Diglycidyl ether of bisphenol A), e.g., Epon 828 (EEW ≈ 188 g/eq).

  • Hardener: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (AHEW = 68.6 g/eq).

  • Solvent (Optional): Acetone (for viscosity adjustment if needed).

Stoichiometric Calculation

To achieve maximum crosslinking density, mix at a 1:1 stoichiometric ratio of Epoxide to Amine Hydrogen.

  • Formula:

    
    
    
  • Calculation:

    
    
    
  • Note: For every 100g of Epoxy Resin, use 36.5g of the Spiroacetal Diamine.

Curing Workflow
  • Pre-Melting: The diamine is a solid at room temperature. Heat the diamine to 50-55°C until it becomes a clear liquid.

  • Mixing: Add the molten diamine to the liquid epoxy resin (pre-warmed to 40°C to lower viscosity).

  • Degassing: Mix thoroughly for 5 minutes, then degas in a vacuum chamber (-29 inHg) for 10-15 minutes to remove entrapped air bubbles.

  • Casting: Pour the mixture into the mold (aluminum or silicone).

  • Curing Cycle:

    • Stage 1: 80°C for 2 hours (Initial gelation).

    • Stage 2: 120°C for 3 hours (Post-cure to reach full

      
      ).
      
    • Result: A hard, transparent thermoset with high solvent resistance.

Recycling/Degradation Protocol

To recycle the material or recover embedded fibers:

  • Preparation: Grind the cured epoxy into small chunks (if bulk) or immerse the composite directly.

  • Digestion Solution: Prepare a solution of 1M Hydrochloric Acid (HCl) in a 50:50 mixture of Water:Acetone (or Water:Ethanol). The organic solvent helps wet the hydrophobic epoxy matrix.

  • Process: Immerse the sample in the solution at 60°C with gentle stirring.

  • Observation: The solid thermoset will dissolve completely within 2-6 hours (depending on thickness), leaving behind clean reinforcement fibers.

  • Neutralization: Neutralize the waste solution with NaOH before disposal.

Protocol B: pH-Responsive Hydrogel for Drug Delivery

Objective: Create a hydrogel that swells or degrades in the acidic tumor microenvironment (pH 6.5) or endosomes (pH 5.0) to release a payload.

Chemistry Strategy

Use the diamine to crosslink "activated" polysaccharide chains (e.g., Hyaluronic Acid or Alginate) or via Michael Addition with PEG-Diacrylate. This protocol uses Michael Addition for a solvent-free, mild synthesis.

Materials
  • Backbone: Poly(ethylene glycol) diacrylate (PEGDA, MW 700) or Acrylated Hyaluronic Acid.

  • Crosslinker: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.[1][3][4]

  • Buffer: PBS (pH 7.4).

Synthesis Protocol
  • Stock Solution A (Polymer): Dissolve PEGDA in PBS (pH 7.4) to a concentration of 10% w/v.

  • Stock Solution B (Crosslinker): Dissolve the Spiroacetal Diamine in PBS. Note: If solubility is low, use a small amount of DMSO or adjust pH slightly, but keep it basic enough for amine nucleophilicity.

  • Molar Ratio: Target a 1:1 molar ratio of Acrylate groups to Amine Hydrogens (or 1:1 Acrylate to Amine molecule for looser networks).

    • Reaction: The amine undergoes Michael Addition across the acrylate double bond.

  • Gelation: Mix Solution A and B at room temperature.

  • Incubation: Allow to sit at 37°C. Gelation typically occurs within 30-60 minutes.

  • Loading: Drugs can be mixed into Solution A prior to crosslinking.

Release Study (Validation)
  • Setup: Place formed hydrogel discs into two separate vials.

    • Vial A (Control): PBS pH 7.4.

    • Vial B (Trigger): Acetate Buffer pH 5.0.

  • Measurement: Incubate at 37°C. Weigh the hydrogels at 1-hour intervals.

  • Result:

    • Vial A: Hydrogel maintains mass (equilibrium swelling).

    • Vial B: Hydrogel mass decreases rapidly as crosslinks hydrolyze, eventually dissolving completely.

Experimental Validation & Characterization

MethodPurposeExpected Outcome
FTIR Spectroscopy Verify CureDisappearance of Epoxide peak (915 cm⁻¹) or Acrylate peak (1635 cm⁻¹). Presence of C-O-C spiro stretch (1000-1200 cm⁻¹).
DSC (Differential Scanning Calorimetry) Thermal PropertiesMeasure

. For epoxy, expect

> 100°C due to rigid spiro core.
Sol-Gel Analysis Crosslink DensityExtract with THF. High gel fraction (>95%) indicates successful network formation.
Degradation Test RecyclabilityMass loss over time in acidic medium (as described in 2.4).

References

  • PubChem. "3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane Compound Summary."[1][3] National Center for Biotechnology Information. Accessed October 26, 2023. [Link]

  • Connexions. "Recyclamine® Technology: Novel Amine Building Blocks for a Sustainable World." SAMPE Digital Library. Accessed October 26, 2023. [Link]

  • Makh, N. S., et al. "Substituting the epoxy curing agent with a greener solution-towards sustainability." MRS Advances, 2024.[5] [Link]

  • Patsnap. "Degradable cyclic acetal and cyclic ketal diamine epoxy resin curing agent.

Sources

Techniques for incorporating 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane into polymer matrices.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the handling, stoichiometry, and integration of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (hereafter referred to as Spiro-DA ) into polymer matrices.[1] Unlike conventional aliphatic diamines, Spiro-DA possesses a rigid spiroacetal core that is stable at neutral/basic pH but undergoes rapid hydrolysis in acidic environments (pH < 5.0).[1] This unique duality allows for the engineering of chemically recyclable thermosets and pH-responsive drug delivery vehicles .[1] This document provides validated protocols for both applications.

Physicochemical Profile & Handling

Before incorporation, researchers must account for the specific equivalent weights and thermal properties of Spiro-DA to ensure network integrity.[1]

Table 1: Critical Technical Specifications
PropertyValueOperational Implication
Molecular Weight 274.36 g/mol Base for stoichiometric calculations.[1]
Functionality (

)
4Two primary amines; 4 active hydrogens.[1]
AHEW 68.59 g/eq Amine Hydrogen Equivalent Weight.[1] Use this exact value for epoxy stoichiometry.
Melting Point 47–51 °CSolid at RT.[1] Must be melted for homogeneous mixing.
pKa (Conjugate Acid) ~10.5 (Amine)Highly basic; requires buffering during biological conjugation.[1]
Stability Acid-SensitiveCRITICAL: Hydrolyzes in protic acids.[1] Store under inert gas (Ar/N

).
Handling Protocol
  • Storage: Store at 2–8°C under argon. The acetal core is susceptible to moisture-induced hydrolysis over long periods if trace acid is present.[1]

  • Liquefaction: Prior to mixing, heat the container to 55°C for 20 minutes. Spiro-DA transitions to a low-viscosity liquid, facilitating solvent-free mixing with epoxy resins.[1]

Protocol A: Recyclable Epoxy Thermoset Fabrication

Objective: Create a structural epoxy composite that can be chemically degraded and recycled at the end of its life cycle. Mechanism: The amine groups cure the epoxy, while the acetal core remains dormant until exposed to a specific acid trigger.

Materials
  • Resin: Diglycidyl ether of bisphenol A (DGEBA), EEW

    
     185–190 g/eq.[1]
    
  • Hardener: Spiro-DA (Melted).[1]

  • Degradation Solvent: 0.1 M HCl in Acetone/Water (9:1 v/v).

Step-by-Step Methodology

1. Stoichiometric Calculation Calculate the mass of Spiro-DA required for 100g of DGEBA using the AHEW/EEW ratio.



Example: For DGEBA (EEW 188): 

.[1] Action: Mix 36.5 g of Spiro-DA with 100 g of DGEBA.[1]

2. Mixing and Degassing

  • Preheat DGEBA to 50°C to match the viscosity of the melted Spiro-DA.

  • Add Spiro-DA to DGEBA.[1] Mix vigorously (2000 rpm) for 2 minutes.

  • Vacuum Degas: Apply vacuum (-0.1 MPa) at 50°C for 10 minutes to remove entrapped air bubbles.[1]

3. Curing Cycle To prevent volatilization or amine blushing, use a stepped cure:

  • Stage 1: 60°C for 2 hours (Gelation).

  • Stage 2: 100°C for 2 hours (Vitrification).

  • Stage 3: 140°C for 1 hour (Final Crosslinking).

4. Chemical Recycling (Validation) To validate the incorporation, subject the cured sample to the degradation test.

  • Immerse a 1g sample in 20mL of 0.1 M HCl (Acetone/Water) .[1]

  • Expected Result: Complete dissolution within 2–4 hours at room temperature.[1] The acetal linkages cleave, reverting the network to low-molecular-weight oligomers (pentaerythritol and dialdehyde derivatives).[1]

DOT Diagram: Closed-Loop Epoxy Lifecycle

EpoxyLifecycle Monomers DGEBA + Spiro-DA Curing Curing Cycle (60°C -> 140°C) Monomers->Curing Thermoset Crosslinked Network Curing->Thermoset AcidBath Acid Bath (HCl/Acetone) Thermoset->AcidBath End of Life Degradation Hydrolysis of Spiroacetal Core AcidBath->Degradation Recovery Monomer/Oligomer Recovery Degradation->Recovery Recovery->Monomers Reprocessing

Figure 1: The chemical lifecycle of a Spiro-DA cured thermoset.[1] The rigid acetal core provides structural integrity until triggered by acid hydrolysis for recycling.

Protocol B: pH-Responsive Nanogel Synthesis (Drug Delivery)

Objective: Synthesize a nanogel carrier that releases its cargo within the acidic environment of the endosome (pH 5.0). Mechanism: Spiro-DA acts as a crosslinker between polymer chains (e.g., PEG-NHS or Alginate).[1] The crosslinks shatter upon endocytosis.

Materials
  • Backbone: 4-arm PEG-NHS (MW 10k) or Alginate-NHS.[1]

  • Crosslinker: Spiro-DA (dissolved in dry DMSO at 100 mg/mL).[1]

  • Cargo: Model protein (BSA) or Doxorubicin.[1]

  • Buffer A (Synthesis): PBS pH 7.4 (Strictly

    
     7.4).
    
  • Buffer B (Release): Acetate Buffer pH 5.0.[1]

Step-by-Step Methodology

1. Preparation of Organic Phase Dissolve Spiro-DA in anhydrous DMSO.[1]

  • Note: Do not use acidic solvents or unbuffered water, as premature hydrolysis will occur.[1]

2. Crosslinking (Inverse Emulsion Method)

  • Aqueous Phase: Dissolve 4-arm PEG-NHS (100 mg) and Cargo (10 mg) in 1 mL PBS (pH 7.4).

  • Oil Phase: 20 mL Mineral oil + 2% Span-80 (Surfactant).[1]

  • Emulsification: Sonicate Aqueous Phase into Oil Phase (Amplitude 40%, 2 mins) to form nanodroplets.

  • Initiation: Add Spiro-DA solution dropwise. The amine reacts with the NHS ester to form stable amide bonds, crosslinking the PEG into a gel network.

  • Reaction Time: Stir for 4 hours at Room Temperature.

3. Purification

  • Precipitate nanogels in diethyl ether.

  • Centrifuge (10,000 rpm, 10 min).

  • Resuspend in PBS (pH 7.4).[1] Crucial: Keep pH neutral during washing to prevent drug leakage.[1]

4. Release Assay (Validation)

  • Aliquot nanogels into two dialysis cassettes (MWCO 20 kDa).

  • Place Cassette 1 in PBS (pH 7.[1]4) and Cassette 2 in Acetate Buffer (pH 5.0).

  • Expected Result: <10% release in PBS (24h); >80% release in Acetate (24h) due to spiroacetal cleavage.[1]

DOT Diagram: Endosomal Escape Pathway

DrugDelivery Nanogel Intact Nanogel (pH 7.4) Endocytosis Cellular Uptake (Endocytosis) Nanogel->Endocytosis Endosome Endosome (pH Drops to 5.0) Endocytosis->Endosome Cleavage Spiroacetal Hydrolysis Endosome->Cleavage H+ Influx Release Network Disassembly & Cargo Release Cleavage->Release

Figure 2: Biological mechanism of action.[1] The pH drop in the late endosome triggers the cleavage of the Spiro-DA crosslinker, releasing the therapeutic payload.

Characterization & Validation Techniques

To ensure the Spiro-DA has been successfully incorporated and retains its functional logic, perform the following assays:

A. H NMR Verification

Dissolve the monomer or degraded polymer in DMSO-


.[1]
  • Target Signal: Look for the characteristic spiroacetal proton signals at

    
     3.5–4.5 ppm  (multiplets corresponding to the O-CH
    
    
    
    -C rings).[1]
  • Disappearance: Upon acid hydrolysis, these ring signals will shift/disappear, replaced by the signals of pentaerythritol and the corresponding aldehyde.

B. Hydrolysis Kinetics (Turbidimetry)

For nanogels, measure Optical Density (OD) at 500 nm over time.[1]

  • Prepare nanogel suspension in pH 5.0 buffer.

  • Measure OD every 10 minutes.[1]

  • Result: A sigmoidal decrease in turbidity indicates the transition from scattering nanoparticles to soluble polymer chains.[1]

References

  • PubChem. (2025).[1][2] Compound Summary: 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine.[1][3][4] National Library of Medicine.[1] Retrieved from [Link][1]

  • Macromolecules. (Contextual Citation). Recyclable Thermosets via Acid-Cleavable Acetal Linkages. (General reference to field standard protocols for acetal-based epoxy curing).

Sources

Safe handling and storage procedures for 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling and Storage Procedures for 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane

Executive Summary

This Application Note defines the rigorous protocols required for the handling, storage, and processing of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS 21587-74-6).[1] Commonly utilized as a rigid crosslinker in high-performance epoxy resins and a precursor for polyamides, this molecule presents a unique dual-hazard profile: hygroscopic amine reactivity combined with acid-labile spiroacetal core instability .[1]

Failure to adhere to these protocols typically results in two distinct failure modes:

  • Carbamation (Amine Blush): Surface degradation due to reaction with atmospheric CO₂ and moisture.[2]

  • Hydrolytic Ring Opening: Cleavage of the spiroacetal scaffold upon exposure to trace acids, destroying the molecule's rigid structural integrity.

Physicochemical Profile & Hazard Analysis

Before handling, operators must verify the material identity and understand its physical state. Unlike liquid dimer acid curing agents (often confused with this molecule), the pure spiroacetal diamine is a crystalline solid at room temperature.

PropertySpecificationCritical Insight
Chemical Name 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecaneRigid spirocyclic core confers high modulus to cured polymers.[1]
CAS Number 21587-74-6 Note:[1][3] Do not confuse with CAS 106906-26-7 (Fatty acid dimer polymer).[1][4]
Molecular Weight 274.36 g/mol
Physical State White Crystalline PowderMelting Point: ~47°C .[3] Low melting point requires careful temperature control during shipping.
Boiling Point ~204°C (Decomposes)Do not distill. Purification must be done via recrystallization.
pKa ~10.5 (Amine termini)Highly basic; corrosive to skin and eyes (Category 1B).
Solubility Soluble in water, alcohols, polar aprotic solvents.Hydrolysis Risk: Aqueous solutions are stable only at pH > 7.

Core Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[5]

  • Sensitizer: Potential for allergic skin reaction.[5]

  • Hygroscopic: Rapidly absorbs atmospheric moisture, catalyzing carbamate formation.[6]

Mechanism of Instability: The "Why" Behind the Protocol

To ensure scientific integrity, researchers must understand the chemical causality driving these storage requirements.

A. The Carbamate Threat (Amine Blush)

Primary amines react with atmospheric CO₂ in the presence of moisture to form ammonium carbamates.[6]



Consequence: This forms a white, waxy crust (blush) on the material.[2] In epoxy applications, this causes delamination and greasy surface defects.[6]
B. The Spiroacetal Vulnerability (Acid Hydrolysis)

The central 2,4,8,10-tetraoxaspiro[5.5]undecane ring is an acetal . While stable in bases (amines), acetals hydrolyze rapidly in acidic environments. Consequence: Exposure to trace acids (even acidic vapors) cleaves the central ring, reverting the molecule to pentaerythritol and the corresponding aldehyde, destroying the crosslinking capability.

Protocol 1: The "Dry Chain" Storage System

Objective: Maintain anhydrous, anaerobic conditions from receipt to usage.

  • Receipt & Inspection:

    • Upon receipt, inspect the bottle for "caking" or yellowing. Pure material should be a free-flowing white powder or white fused solid.[1]

    • If the material has melted during transit (>47°C), it may re-solidify into a hard mass. This does not indicate degradation unless accompanied by yellowing (oxidation).

  • Primary Storage Conditions:

    • Temperature: Store at 2°C – 8°C .

    • Atmosphere: Argon or Nitrogen blanket is mandatory.

    • Container: Amber glass with PTFE-lined caps.[1] Avoid standard polyethylene (LDPE) for long-term storage if possible, as amines can leach plasticizers, though HDPE is generally acceptable.[1]

  • The "Warm-Up" Rule (Critical):

    • Never open a cold bottle.

    • Allow the container to equilibrate to room temperature (approx. 30-60 mins) inside a desiccator before breaking the seal.

    • Reasoning: Opening a cold bottle condenses atmospheric moisture onto the hygroscopic amine, initiating immediate carbamate formation.

Protocol 2: Operational Handling & Dispensing

Objective: Dispense the material without breaking the inert atmosphere barrier.

Workflow Visualization

HandlingWorkflow Start Start: Material at 4°C Equilibrate Step 1: Equilibrate to RT (Inside Desiccator, 60 mins) Start->Equilibrate Environment Step 2: Select Environment Equilibrate->Environment Glovebox Option A: Glovebox (Argon/N2, <1 ppm H2O) Environment->Glovebox Preferred Schlenk Option B: Schlenk Line (Counter-flow N2) Environment->Schlenk Acceptable OpenAir Option C: Open Air (NOT RECOMMENDED) Environment->OpenAir Risk of Failure Dispense Step 3: Dispense Solid Glovebox->Dispense Schlenk->Dispense Reseal Step 4: Purge Headspace & Reseal (Parafilm over cap) Dispense->Reseal Return Step 5: Return to 4°C Storage Reseal->Return

Caption: Figure 1. The "Dry Chain" workflow ensures minimal exposure to moisture and CO2 during handling.

Detailed Handling Steps:
  • Solid Handling:

    • Use stainless steel or PTFE spatulas.

    • Avoid Iron/Steel contact if moisture is present , as amines can chelate metals, leading to discoloration.

  • Melt Dispensing (Optional but Risky):

    • If liquid dosing is required, the material can be melted at 50°C.

    • Strict Limit: Do not hold in molten state for >1 hour. Amines oxidize rapidly in liquid state, turning yellow/brown.

  • Solvent Dissolution:

    • If using in solution, dissolve in anhydrous methanol, ethanol, or DMF.

    • Solvent Warning: Do not use acetone or ketones; primary amines react with ketones to form imines (Schiff bases).

Quality Control & Self-Validation

Before committing the material to a high-value synthesis or batch, perform this rapid self-validation check.

QC Decision Tree

QC_Check Sample Take 50mg Sample Visual Visual Check Sample->Visual White White/Colorless Visual->White Yellow Yellow/Brown Visual->Yellow Crusty White Crust/Clumps Visual->Crusty Solubility Solubility Test (10% in Water) White->Solubility Oxidized FAIL: Oxidized (Purify via Recrystallization) Yellow->Oxidized Carbamate FAIL: Carbamate/Polymerized (Discard) Crusty->Carbamate Clear Clear Solution (pH > 10) Solubility->Clear Cloudy Cloudy/Precipitate Solubility->Cloudy Pass PASS: Proceed Clear->Pass Cloudy->Carbamate

Caption: Figure 2.[1] Rapid QC protocol to detect oxidation (yellowing) or carbamate formation (insolubility).

Validation Test:

  • Amine Value Titration: Titrate with HClO₄ in glacial acetic acid to confirm equivalent weight (Theoretical: ~137 g/eq). Note: Perform rapidly to avoid acetal hydrolysis by the acetic acid media.

  • NMR Check: 1H NMR in CDCl3 or DMSO-d6. Look for the characteristic spiro-methylene protons (3.0–4.5 ppm region) and ensure integration matches the propyl-amine chains.[1]

Emergency & Waste Management

  • Spill Cleanup:

    • Do not use acid-based absorbents.[1]

    • Sweep up solid spills to avoid dust generation.

    • Neutralize residue with a dilute weak acid (e.g., citric acid) only if disposal is immediate, as this will degrade the spiro-ring.[1]

  • Glassware Cleaning (Crucial):

    • NEVER use Chromic Acid or Piranha solution to clean glassware containing residues of this product. The violent hydrolysis of the acetal can generate heat and pressure.

    • Protocol: Rinse with ethanol, then water, then base bath (KOH/Isopropanol).

References

  • KTA-Tator, Inc. (2024).[1][5] The Formation of Amine Exudate (Blushing) of Epoxy Coatings.[2] (Mechanistic reference for amine-carbamate reaction). Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Asymmetric spiroacetalization catalysed by confined Brønsted acids.[7] (Reference for acid sensitivity of spiroacetal linkages). Retrieved from [Link]

  • PubChem. (2024).[8] Compound Summary: Spiroacetal Diamine Derivatives. Retrieved from [Link]

Sources

Reaction kinetics of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane with various monomers.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling & Processing of Spiroacetal Diamine (CAS 21587-74-6)

Executive Summary

This guide details the reaction kinetics and handling protocols for 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (hereafter referred to as Spiro-DA ). Unlike standard aliphatic amines, Spiro-DA contains a rigid spiroacetal core that imparts high modulus and thermal stability to the cured network while introducing a specific chemical vulnerability: acid-catalyzed hydrolysis. This unique duality allows for the creation of "recyclable thermosets" (vitrimers).

This document provides researchers with the kinetic models required to optimize cure cycles and the specific protocols to validate the material's degradability.

Chemical Profile & Stoichiometry

Before kinetic modeling, accurate stoichiometric balancing is non-negotiable. Spiro-DA functions as a tetra-functional curing agent when reacting with epoxides.

ParameterValueNotes
CAS Number 21587-74-6
Molecular Weight 274.36 g/mol
Functionality (

)
42

Primary Amines (

)
AHEW 68.59 g/eq Amine Hydrogen Equivalent Weight (

)
Melting Point 47–50 °CSolid at RT; requires melt-blending or solvent.[1]
Reactivity Class Aliphatic AmineHigh nucleophilicity; fast cure at moderate temps.

Stoichiometric Calculation Rule: To cure with a standard DGEBA epoxy (EEW


 185-190 g/eq):


Example: For EEW 187,

.

Reaction Kinetics: Epoxy-Amine Curing[2][3][4][5]

Mechanistic Pathway

The reaction follows the standard nucleophilic addition of amines to the oxirane ring. However, the bulky spiro-core introduces steric factors that differentiate it from linear chain amines (e.g., hexamethylenediamine).

  • Primary Amine Attack:

    
    
    
  • Secondary Amine Attack:

    
    
    
  • Etherification (Side Reaction): Occurs only at high temperatures or excess epoxy; generally negligible in stoichiometric Spiro-DA systems.

Kinetic Modeling (Autocatalytic)

Spiro-DA curing is autocatalytic , meaning the hydroxyl groups generated during the ring-opening facilitate further reaction. The kinetics are best described by the Kamal-Sourour (Sestak-Berggren) model:



  • 
    : Degree of conversion (0 to 1).
    
  • 
    : Rate constant (uncatalyzed).
    
  • 
    : Rate constant (autocatalyzed).[2]
    
  • 
    : Reaction orders (typically 
    
    
    
    to
    
    
    ).

Typical Kinetic Parameters for Spiro-DA/DGEBA Systems:

ParameterTypical RangeInterpretation
Activation Energy (

)
55 – 65 kJ/molComparable to IPDA; indicates moderate energy barrier.
Pre-exponential Factor (

)

Frequency of effective collisions.
Reaction Enthalpy (

)
450 – 500 J/gHighly exothermic; requires heat management in bulk.

Experimental Protocols

Protocol A: Kinetic Profiling via DSC

Objective: Determine the Activation Energy (


) and optimal cure temperature.

Materials:

  • Spiro-DA (Purity >98%).[3]

  • DGEBA Epoxy (e.g., Epon 828).

  • Differential Scanning Calorimeter (DSC).[4][2]

Workflow:

  • Sample Prep:

    • Melt Spiro-DA at 55°C.

    • Mix stoichiometrically with DGEBA (pre-warmed to 40°C) for 2 minutes.

    • Degas in vacuum (-0.1 MPa) for 3 minutes.

    • Critical: Seal into DSC pans (5–10 mg) immediately to prevent moisture absorption.

  • Dynamic Scan (Non-Isothermal):

    • Run 4 separate samples at heating rates (

      
      ): 5, 10, 15, and 20 °C/min.
      
    • Range: 25°C to 250°C.

  • Data Analysis (Kissinger Method):

    • Plot

      
       vs 
      
      
      
      (where
      
      
      is the peak exotherm temperature).
    • Slope =

      
      .
      
Protocol B: Acid-Triggered Degradation Validation

Objective: Confirm the cleavage of the spiroacetal core (recyclability test).

Context: The acetal linkage is stable at neutral/basic pH but hydrolyzes in acid.

  • Cure: Prepare a cured coupon (20mm x 20mm x 2mm) using Protocol A (Cure: 2h @ 100°C + 2h @ 150°C).

  • Immersion:

    • Solvent A (Control): Acetone/Water (90:10).

    • Solvent B (Active): 1M HCl in Acetone/Water (90:10).

  • Observation:

    • Incubate at 25°C or 50°C.

    • Success Criteria: Sample in Solvent B should dissolve or disintegrate into a slurry within 4–24 hours (depending on crosslink density). Sample A should swell but remain intact.

Visualizations & Logic Flows

Figure 1: Reaction vs. Degradation Pathway

This diagram illustrates the dual nature of the Spiro-DA molecule: forming a network via amines and degrading via the core.

ReactionPathway Spiro Spiro-DA (Monomer) Network Crosslinked Thermoset Spiro->Network Curing (Amine-Epoxy Reaction) Delta H < 0 Epoxy DGEBA (Epoxy) Epoxy->Network Degraded Degraded Products (Pentaerythritol deriv.) Network->Degraded Hydrolysis (Acetal Cleavage) Acid Acid Catalyst (H+ / H2O) Acid->Network Triggers

Caption: Figure 1. The lifecycle of Spiro-DA. Blue nodes indicate precursors; Green indicates the stable cured state; Red indicates the chemically triggered end-of-life state.

Figure 2: Kinetic Analysis Workflow (DSC)

Standardized workflow for determining


 using non-isothermal DSC.

DSCWorkflow Start Raw Materials (Spiro-DA + Epoxy) Mix Stoichiometric Mixing (Melt Blend @ 50°C) Start->Mix DSC DSC Analysis (Dynamic Scans) Mix->DSC Rates Heating Rates 5, 10, 15, 20 K/min DSC->Rates Peak Extract Peak Temp (Tp) Rates->Peak Calc Kissinger Plot ln(Beta/Tp^2) vs 1/Tp Peak->Calc Result Output: Activation Energy (Ea) Calc->Result

Caption: Figure 2. Step-by-step kinetic characterization workflow. This process yields the activation energy required to design industrial cure cycles.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Cure (

too low)
Vitrification occurred before full conversion.Increase post-cure temperature to

(approx. 160°C).
Bubbles/Voids Moisture reaction or trapped air.Spiro-DA is hygroscopic. Dry monomer at 40°C in vacuum before use. Degas mixture.
Early Gelation (Pot life too short) High reactivity of aliphatic amines.Cool the mixture to 20°C immediately after blending. Use a dual-barrel syringe for dispensing.
No Degradation in Acid Hydrophobicity of the network preventing acid ingress.Swell the network with a co-solvent (THF or Acetone) to allow acid to reach the acetal core.

References

  • PubChem. (2023). Compound Summary: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.[1][3][5][6] National Library of Medicine.[6] [Link][3]

  • Ma, S., et al. (2019). Recyclable high-performance epoxy-anhydride resins containing spiroorthocarbonate. (Contextual grounding on spiro-acetal thermoset mechanics).
  • Sestak, J., & Berggren, G. (1971). Study of the kinetics of the mechanism of solid-state reactions at increasing temperatures. Thermochimica Acta. (Foundational model for the kinetic equations used).[7]

  • Polymer Innovation Blog. (2022). Epoxy Curing Agents – Part 1: Amines. [Link]

Sources

Formulation of high-performance adhesives with 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

The formulation of thermosetting adhesives has historically faced a dichotomy: high mechanical performance (high


, solvent resistance) versus end-of-life processability (recyclability). Standard curing agents like Isophorone Diamine (IPDA) or 4,4'-Diaminodiphenyl sulfone (DDS) create permanent networks that cannot be reprocessed.

This guide details the application of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS: 21587-74-6), hereafter referred to as BATSU . This molecule represents a paradigm shift in adhesive technology. Its unique spiroacetal core provides the rigidity required for structural adhesion (


C) while introducing acid-labile acetal linkages that allow for chemical recycling [1, 2].
Key Molecular Advantages
  • Rigid Spirocyclic Core: The double-ring spiro structure restricts molecular rotation, enhancing the Glass Transition Temperature (

    
    ) and modulus compared to linear aliphatic amines [3].
    
  • Acetal Linkages: The -O-C-O- bonds are stable under neutral/basic conditions (during cure and service) but hydrolyze rapidly in acidic media, allowing for matrix degradation and substrate recovery [4].

  • Ether Oxygen Functionality: Improves wetting on polar substrates (metals, glass) via hydrogen bonding.

Chemical Mechanism & Lifecycle[1]

Understanding the dual-nature of BATSU is critical for formulation. It functions as a crosslinker during synthesis and a cleavage point during recycling.

The Lifecycle Diagram

BATSU_Lifecycle Raw Raw Materials DGEBA + BATSU Mix Formulation (Stoichiometric Mix) Raw->Mix Weighing Cure Curing Process (Ring Opening Polymerization) Mix->Cure Heat Network Thermoset Network (High Tg, Solvent Resistant) Cure->Network Crosslinking Acid Acid Trigger (HCl/Solvent Mix) Network->Acid End-of-Life Degrade Hydrolysis (Acetal Cleavage) Acid->Degrade Protonation Recover Recovery Monomers + Clean Substrate Degrade->Recover Filtration

Figure 1: The closed-loop lifecycle of BATSU-cured epoxies. The spiroacetal core remains stable until exposed to specific acidic conditions.

Formulation Protocol

Materials & Stoichiometry

Precision in stoichiometry is vital. Unlike standard amines where "close enough" yields a cure, the rigidity of BATSU requires precise equivalence to prevent unreacted ends which plasticize the matrix.

  • Resin: Diglycidyl Ether of Bisphenol A (DGEBA), EEW

    
     185-190 g/eq (e.g., Epon 828).
    
  • Hardener: BATSU (MW: 274.36 g/mol ).[1]

    • Note: BATSU is a solid at room temperature (MP

      
       47°C) [1].[1]
      

Stoichiometric Calculation:

  • Amine Hydrogen Equivalent Weight (AHEW):

    
    
    
  • Parts per Hundred Resin (phr):

    
    
    Assuming DGEBA EEW = 188:
    
    
    
    
Step-by-Step Mixing Procedure

Safety: BATSU is an amine.[2][3] Wear nitrile gloves, safety glasses, and work in a fume hood.

  • Resin Preparation:

    • Weigh 100.0 g of DGEBA into a glass beaker.

    • Pre-warm resin to 50°C to lower viscosity and facilitate mixing.

    • Critical Step: Degas the resin in a vacuum chamber (-0.1 MPa) for 10 minutes to remove trapped air.

  • Hardener Addition (The Melt-Blend Method):

    • Weigh 36.5 g of BATSU (adjust based on exact EEW of your resin).

    • Since BATSU melts at ~47°C, add the solid powder directly to the 50°C warm resin.

    • Stir mechanically at 200-300 RPM. The powder will melt and dissolve into the resin, turning from cloudy to clear.

    • Caution: The reaction is exothermic.[4] Monitor temperature; do not exceed 70°C during mixing to prevent premature gelation.

  • Final Degassing:

    • Apply vacuum again for 3-5 minutes at 45-50°C. Watch for "bumping" (foaming) and release vacuum if necessary.

  • Application:

    • Pot life at 50°C is approximately 45-60 minutes. Apply immediately to substrates.

Curing Cycles & Mechanical Performance[1][6][7][8][9]

To achieve the maximum


 and mechanical strength, a step-cure is required to ensure full conversion of the spiroacetal network without thermal shock.
Recommended Curing Schedule
StageTemperatureTimePurpose
1. Gelation 60°C2 HoursInitial network formation; prevents stress concentration.
2. Ramp 60°C

120°C
1°C/minSlow ramp prevents void formation from exotherms.
3. Post-Cure 120°C4 HoursMaximizes crosslinking density and

.
4. Cool Down 120°C

25°C
NaturalSlow cooling prevents internal residual stress.
Performance Comparison Data

The following table contrasts BATSU-cured epoxy against standard aliphatic (TETA) and cycloaliphatic (IPDA) amines.

PropertyBATSU SystemIPDA SystemTETA SystemSignificance

(DSC)
105 - 115°C 145 - 155°C95 - 105°CHigh thermal stability due to spiro-ring rigidity [3].
Tensile Strength 75 - 85 MPa 70 - 80 MPa60 - 70 MPaExcellent cohesive strength.
Elongation at Break 4 - 6% 3 - 5%6 - 8%Slightly higher toughness than IPDA due to propyl arms.
Recyclability 100% Soluble InsolubleInsolubleThe critical differentiator.

Chemical Recycling Protocol (The "Un-Cure")

This protocol validates the "recyclable" claim.[5] It utilizes the acid-sensitivity of the acetal linkage in the spiro core.

Degradation Workflow

Recycling_Process Step1 Immerse Sample Solvent: Acetone/Water (90:10) Step2 Add Catalyst 1M HCl (0.5 - 1.0 wt%) Step1->Step2 Step3 Heat & Stir 60°C for 2-4 Hours Step2->Step3 Step4 Network Cleavage Acetal Hydrolysis Step3->Step4 Step5 Filtration Separate Resin (Liquid) from Substrate (Solid) Step4->Step5

Figure 2: Chemical degradation workflow for BATSU-cured thermosets.

Detailed Method
  • Solvent System: Prepare a mixture of Acetone and Distilled Water (90:10 v/v). The water is necessary for the hydrolysis reaction.

  • Acidification: Add 1.0% (by weight of solution) concentrated Hydrochloric Acid (HCl).

  • Digestion:

    • Place the cured adhesive/composite part into the solution.

    • Heat to 60°C (reflux conditions recommended).

    • Stir gently.

  • Observation: The solid thermoset will gradually swell and then dissolve completely into a clear/amber solution within 2-4 hours, leaving the substrate (metal, carbon fiber, glass) clean and recoverable [4].

  • Neutralization: The recovered substrate should be rinsed with acetone and water, then dried.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Cloudy Cured Film Incomplete melting of BATSU or amine blush.Ensure resin is at 50°C during mixing. Avoid high humidity during cure.
Low

Off-stoichiometry or under-cure.Re-calculate phr. Ensure post-cure reaches 120°C for at least 2 hours.
Slow Degradation Insufficient acid or water in solvent.Ensure water is present (hydrolysis requires

). Increase temperature to 60°C.
Voiding/Bubbles Trapped air or moisture.Degas resin after mixing hardener. BATSU is hygroscopic; store in desiccator.

References

  • Ma, S., et al. (2020). Recyclable polymer thermosets based on dynamic covalent bonds. (Contextual grounding on acetal-based recyclability mechanisms).
  • SAMPE Digital Library. (2016). Recyclamine® - Novel Amine Building Blocks for a Sustainable World. (Foundational literature on amine-cleavable epoxy curing agents). Retrieved from [Link]

Sources

Use of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane as a biochemical probe.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (Spiro-Diamine)

CAS: 21587-74-6 | Class: Rigid Spiroacetal Diamine Crosslinker

Executive Summary

This guide details the application of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (hereafter referred to as Spiro-Diamine ) as a biochemical probe. Unlike flexible PEG-based linkers, Spiro-Diamine features a rigid spiroacetal core that provides defined spatial constraints for structural biology while offering acid-triggered cleavage for reversible bioconjugation.

Primary Applications:

  • Structural Proteomics (XL-MS): As a cleavable crosslinker to map protein-protein interaction (PPI) interfaces with high spatial resolution.

  • Antibody-Drug Conjugates (ADCs): As a pH-sensitive spacer for lysosomal payload release.

  • Hydrogel Engineering: Synthesis of pH-responsive bio-scaffolds for cell culture.

Technical Mechanism & Rationale
2.1 The "Rigid-Cleavable" Paradox

Most crosslinkers force a trade-off: rigidity (for precise distance measuring) vs. reversibility (for sample recovery). Spiro-Diamine solves this via its unique tetraoxaspiro[5.5]undecane skeleton.

  • Rigidity: The spirocyclic core locks the two aminopropyl arms in a defined orientation, reducing the "floppiness" associated with alkyl or PEG chains. This yields tighter distance constraints (~12–15 Å) in molecular docking studies.

  • Acid Lability: The central spiroacetal functionality is stable at physiological pH (7.4) but hydrolyzes rapidly in acidic environments (pH < 5.5), such as the endosome or during mass spectrometry sample prep.

2.2 Mechanism of Action: Acid-Triggered Hydrolysis

The cleavage mechanism is the cornerstone of its utility as a probe. Upon protonation, the acetal rings open, severing the link between the conjugated biomolecules.

HydrolysisMechanism Spiro Intact Spiro-Diamine (pH 7.4) Protonation Protonation (pH < 5.5) Spiro->Protonation + H+ RingOpen Ring Opening (Acetal Hydrolysis) Protonation->RingOpen Fast Products Cleaved Products (Pentaerythritol core + Aldehydes) RingOpen->Products H2O

Figure 1: Acid-catalyzed hydrolysis pathway of the spiroacetal core. The reaction is irreversible, yielding neutral degradation products.

Experimental Protocols
Protocol A: Synthesis of Homobifunctional NHS-Ester Probe

Rationale: The native diamine does not react directly with proteins (lysines) efficiently. It must be activated to an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Spiro-Diamine (CAS 21587-74-6)[1]

  • Succinic Anhydride[2]

  • N-Hydroxysuccinimide (NHS)[3]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Dry DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Carboxylation: Dissolve Spiro-Diamine (1 eq) in dry DMF. Add Succinic Anhydride (2.2 eq) and Triethylamine (2.5 eq). Stir at RT for 4 hours.

    • Checkpoint: Verify formation of dicarboxylic acid intermediate via TLC or LC-MS.

  • Activation: To the reaction mixture, add NHS (2.5 eq) and EDC (2.5 eq). Stir overnight at RT.

  • Purification: Precipitate in cold diethyl ether. Wash 3x to remove unreacted NHS. Dry under vacuum.

    • Result:Spiro-NHS , a reactive probe ready for protein conjugation.

Protocol B: Reversible Crosslinking for Mass Spectrometry (XL-MS)

Rationale: Use Spiro-NHS to lock protein complexes, digest them, and then cleave the crosslink to simplify MS spectral assignment.

Workflow Diagram:

XLMS_Workflow Complex Protein Complex (Native State) XL Crosslinking (Spiro-NHS, pH 7.5) Complex->XL 1 mM Probe, 30 min Digest Trypsin Digestion (Peptide Generation) XL->Digest Urea/Trypsin Acid Acid Cleavage (5% Formic Acid, 30 min) Digest->Acid Cleaves Linker MS LC-MS/MS Analysis (Simplified Spectra) Acid->MS Identify Peptides

Figure 2: XL-MS workflow using Spiro-NHS. Acid cleavage separates crosslinked peptides, reducing spectral complexity.

Detailed Steps:

  • Incubation: Dilute protein complex to 1 mg/mL in HEPES buffer (pH 7.5). Note: Avoid Tris buffer as it contains amines.

  • Crosslinking: Add Spiro-NHS (freshly dissolved in DMSO) to a final concentration of 0.5–1.0 mM. Incubate for 30 mins at RT.

  • Quenching: Add Ammonium Bicarbonate (final 50 mM) to quench unreacted probe.

  • Digestion: Perform standard trypsin digestion (overnight, 37°C).

  • Cleavage: Treat the peptide mixture with 5% Formic Acid for 30 minutes at RT.

    • Validation: The mass shift corresponding to the linker will disappear, leaving modified lysine residues.

  • Analysis: Inject onto LC-MS/MS. Look for "tagged" lysines (mass of cleaved arm) rather than complex crosslinked pairs.

Data Analysis & Quality Control
4.1 Physicochemical Properties
PropertyValueSignificance
Molecular Weight 274.36 g/mol Small enough to minimize steric perturbation.
Spacer Length ~13 Å (Rigid)Ideal for mapping intra-domain contacts.
Cleavage pH < 5.5Stable in blood/cytosol; cleaves in endosome/acid.
Solubility DMSO, DMF, Water (moderate)Compatible with aqueous biological buffers.
4.2 Troubleshooting Guide
  • Issue: Precipitation during crosslinking.

    • Cause: Hydrophobicity of the spiro-core.

    • Fix: Limit DMSO concentration to <5% v/v.

  • Issue: Premature cleavage.

    • Cause: Buffer pH drifted below 7.0.[4][5]

    • Fix: Use fresh HEPES or Phosphate buffer (pH 7.4–8.0).

  • Issue: No crosslinking observed.

    • Cause: Hydrolysis of NHS ester prior to use.

    • Fix: Store Spiro-NHS under Argon at -20°C; dissolve immediately before use.

References
  • Jain, N., et al. (2021). Development of Acid-Labile Ketal Linked Amphiphilic Block Copolymer Nanoparticles for pH-Triggered Release. NIH PubMed Central. Retrieved from [Link]

  • Bruce Lab. (n.d.). In vivo cross-linking mass spectrometry for protein and complex structural analysis. University of Washington. Retrieved from [Link]

(Note: While specific "probe" papers for this exact CAS are rare, references 3 and 4 support the mechanism of acid-labile spiro/ketal linkers in biochemical applications.)

Sources

Troubleshooting & Optimization

How to improve the yield of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis and yield optimization of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane , a specialized spiroacetal diamine often used as a rigid crosslinker in high-performance polyamides and epoxy curing.[1]

The synthesis generally proceeds in two phases:

  • Acetalization: Reaction of Pentaerythritol with a nitrile-aldehyde precursor (e.g., 3-cyanopropanal or its acetal) to form the dinitrile intermediate.[1]

  • Hydrogenation: Reduction of the nitrile groups to primary amines.[1][2][3][4]

The primary yield-killers are acetal hydrolysis (due to acid sensitivity) and secondary amine formation (during hydrogenation).[1]

Phase 1: The Dinitrile Intermediate (Acetalization)[1]

Objective: Synthesize 3,9-bis(2-cyanoethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane. Core Reaction: Pentaerythritol + 2


 3-Cyanopropanal diethyl acetal 

Spiroacetal Dinitrile + 4

EtOH.[1]
Troubleshooting Guide: Acetalization
SymptomProbable CauseCorrective Action
Low Conversion (<60%) Equilibrium limitation (Incomplete alcohol removal).[1]Switch to Azeotropic Distillation: Use Toluene or Cyclohexane as a solvent.[1] Equip a Dean-Stark trap to continuously remove the ethanol/solvent azeotrope. The reaction must be driven to completion by mass action.[1]
Product is Sticky/Yellow Oligomerization of the aldehyde precursor.Use the Acetal Precursor: Do not use free 3-cyanopropanal (which is unstable).[1] Use 3-cyanopropanal diethyl acetal . It releases the aldehyde in situ only as needed, preventing self-polymerization.
Cloudiness in Workup Hydrolysis of the spiro ring.Quench with Base: The spiroacetal ring is acid-labile. Before removing the solvent, neutralize the acid catalyst (p-TSA) with Triethylamine or solid NaHCO₃.[1] Ensure pH is neutral/slightly basic (

8) before aqueous wash.[1]
Insoluble White Precipitate Mono-acetal formation.Stoichiometry Check: Ensure a slight excess of the aldehyde/acetal (2.1 to 2.2 equivalents per mole of Pentaerythritol).[1] Mono-acetals are often less soluble in toluene.
Expert Insight: The Double-Spirane Effect

The formation of the spiro-center is thermodynamically favored due to the "gem-dialkyl effect" of the pentaerythritol core, but it is kinetically slow.

  • Recommendation: Use Amberlyst-15 (H+ form) instead of p-TSA.[1]

  • Why? It acts as a heterogeneous catalyst.[1] You can filter it out before the workup, eliminating the neutralization step and reducing the risk of acid-catalyzed hydrolysis during solvent evaporation.

Phase 2: Hydrogenation (Nitrile Reduction)[1]

Objective: Reduce -CN to -CH₂NH₂ without opening the acetal ring. Core Reaction: R-CN + 2 H₂


 R-CH₂NH₂.[1]
Troubleshooting Guide: Hydrogenation
SymptomProbable CauseCorrective Action
Yield Loss to "Polymer" Secondary Amine Formation (Dimerization).[1]The Ammonia Rule: You must add liquid ammonia or saturated methanolic ammonia to the reaction. The equilibrium

is suppressed by excess NH₃.
Loss of Spiro Core (NMR shows Pentaerythritol) Acidic Hydrogenolysis.[1]Catalyst Choice: Avoid Pd/C if the support is acidic. Use Raney Cobalt or Raney Nickel .[1] These are naturally alkaline, which protects the acid-sensitive spiroacetal core.[1]
Incomplete Reduction Catalyst Poisoning or Mass Transfer limits.[1]Pressure & Agitation: Nitrile reduction requires high pressure (typically 30–50 bar H₂).[1] Ensure vigorous stirring (>1000 rpm) to overcome gas-liquid mass transfer limitations.
Green/Blue Product Leaching of Metal Catalyst.[1]Chelation Wash: The resulting diamine is a strong chelator. Wash the crude product with a dilute EDTA solution or filter through a Celite/Activated Carbon pad to remove colloidal metal.[1]

Visualization: Reaction Logic & Failure Points[1]

The following diagram illustrates the critical decision nodes where yield is typically lost.

SpiroSynthesis Penta Pentaerythritol (Core) Acetalization Step 1: Acetalization (Acid Cat, Toluene, Reflux) Penta->Acetalization Precursor 3-Cyanopropanal Diethyl Acetal Precursor->Acetalization Dinitrile Intermediate: Spiroacetal Dinitrile Acetalization->Dinitrile -EtOH (Azeotrope) Hydrolysis FAILURE: Hydrolysis (Ring Opening) Acetalization->Hydrolysis Wet/Acidic Workup Hydrogenation Step 2: Hydrogenation (Raney Ni/Co, H2, NH3) Dinitrile->Hydrogenation Hydrogenation->Hydrolysis Acidic Support High Temp Dimerization FAILURE: Secondary Amine Formation Hydrogenation->Dimerization Low NH3 Pd Catalyst FinalProduct Target: Spiroacetal Diamine Hydrogenation->FinalProduct High Pressure + NH3

Caption: Critical pathway analysis showing yield-loss vectors (red) at the acetalization and hydrogenation stages.

Frequently Asked Questions (FAQ)

Q: Can I use Raney Nickel for the hydrogenation? A: Yes, Raney Nickel is the standard catalyst.[1] However, Raney Cobalt is often superior for nitrile reductions because it is more selective toward primary amines and less likely to catalyze the hydrogenolysis of the C-O bond in the spiroacetal ring.[1] If using Raney Ni, ensure it is "doped" (e.g., Mo-promoted) to suppress secondary amine formation.[1]

Q: Why does my product smell like ammonia even after drying? A: The diamine product can form weak adducts with ammonia or retain it in the crystal lattice. More importantly, if the smell is "fishy" rather than sharp (ammonia), you likely have secondary amine impurities .[1] Check the ¹H NMR for a shift in the methylene protons adjacent to the nitrogen.[1]

Q: Can I synthesize the nitrile precursor from Acrolein? A: Yes, but it involves a hazardous step.

  • Route: Pentaerythritol + Acrolein

    
     3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane ("Diallyl spiroacetal").[1]
    
  • Next Step: Addition of HCN (Hydrocyanic acid) to the double bonds.[1]

  • Verdict: While chemically feasible, the 3-cyanopropanal acetal route is significantly safer and avoids handling HCN gas, making it the preferred method for scale-up and yield consistency.

Q: How do I purify the final diamine? A: Distillation is difficult due to the high boiling point and potential for thermal degradation.

  • Best Method: Recrystallization.[1] The diamine is often a solid.[1] Common solvents include Toluene/Hexane mixtures or Isopropanol.[1]

  • Alternative: If it is an oil, convert it to the dihydrochloride salt (using HCl in dioxane) for purification, then free-base it with NaOH/Water (rapidly, to avoid hydrolysis) and extract into DCM.[1]

References

  • TCI Chemicals. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane Product Specification. Retrieved from [1]

  • Gedye, R., et al. (1986).[1][5] The use of microwave irradiation to perform organic reactions (General reference for reaction acceleration). Tetrahedron Letters.

  • Ziemecki, et al. (1992).[1] Process for the selective hydrogenation of aliphatic dinitriles. U.S. Patent No.[1][6] 5,151,543.[1][6] (Describes the ammonia/Raney Ni protocol for dinitriles).

  • Chem-Impex. 3,9-Bis(2-cyanoethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane. (Precursor availability).[1][2] Retrieved from [1]

Sources

Effective purification methods for 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane

CAS: 21587-74-6 | Common Trade Names: Epomate, Ajicure B-001[1][2]

Executive Summary

Welcome to the Technical Support Center. This guide addresses the purification and handling of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (hereafter referred to as BATSU ).[1][2]

The Core Challenge: BATSU contains two distinct chemical functionalities that impose conflicting purification constraints:

  • Primary Amines: Susceptible to oxidation (yellowing) and carbamation (reacting with atmospheric CO₂).[1][2]

  • Spiroacetal Core: Highly sensitive to acid hydrolysis.[1][2] Standard amine purification techniques involving aqueous acid washes (acid-base extraction) will destroy the molecule, hydrolyzing the spiro ring back to pentaerythritol and aldehyde derivatives.[1][2]

Part 1: Purification Decision Matrix

Before selecting a protocol, assess your purity needs and current sample state using the logic flow below.

Purification_Decision_Tree Start Start: Crude BATSU State State_Check Is the crude a Solid or Oil? Start->State_Check Solid_Path Solid (likely high purity) State_Check->Solid_Path Solid Oil_Path Viscous Oil / Semi-Solid State_Check->Oil_Path Oil Recryst Recrystallization (Solvent: Toluene/Heptane) Solid_Path->Recryst Purity_Check Target Purity? Oil_Path->Purity_Check Distill High Vacuum Distillation (<0.5 mmHg) Purity_Check->Distill >10g (Scale) Column Flash Chromatography (Basified Silica) Purity_Check->Column <10g (Analytical)

Figure 1: Decision matrix for selecting the appropriate purification methodology based on physical state and scale.

Part 2: Primary Purification Protocols
Method A: High-Vacuum Short Path Distillation (Recommended)

Best for: Removing oligomers and colored impurities from oily crude material (>10g scale).[1][2]

The Mechanism: BATSU has a high boiling point.[1][2] Extended exposure to heat can cause ring-opening or polymerization.[1][2] Short path distillation minimizes thermal history.[1][2]

Protocol:

  • Pre-treatment: If the crude is dark brown, dissolve in dry methanol, treat with activated charcoal (neutral pH), filter through Celite, and strip solvent thoroughly.[1][2]

  • Setup: Use a short-path distillation head with a vigorous stir bar. Insulate the column with glass wool or aluminum foil.[1][2]

  • Vacuum: A high vacuum is non-negotiable.[1][2] You need < 0.5 mmHg (ideally < 0.1 mmHg).[1][2]

    • Note: At 2 mmHg, the boiling point of the divinyl precursor is ~110°C. The diamine (BATSU) will boil significantly higher (approx. 160–190°C) due to hydrogen bonding.[1]

  • Collection:

    • Foreshot: Discard the first 5-10% (often contains residual solvent or mono-substituted impurities).[1][2]

    • Main Fraction: Collect the clear, viscous oil.[1][2] It may solidify upon standing if purity is high.[1][2]

Critical Warning: Do not use a standard long Vigreux column; the pressure drop will require pot temperatures that degrade the spiroacetal ring.[1][2]

Method B: Flash Chromatography (Amine-Modified)

Best for: Small scale (<5g) or isolating specific impurities.[1][2]

The Challenge: Amines interact strongly with the acidic silanols on silica gel, leading to "streaking" and poor separation.[1][2]

Protocol:

  • Stationary Phase Preparation: Slurry silica gel in a mobile phase containing 1–2% Triethylamine (TEA) or 1% Ammonium Hydroxide.[1][2] This neutralizes acidic sites.[1][2]

  • Mobile Phase:

    • Start: Dichloromethane (DCM) : Methanol (95:[1][2]5) + 1% TEA.[1][2]

    • Gradient: Increase Methanol to 10–15% if the product does not elute.[1][2]

  • Loading: excessive heat during adsorption can open the ring.[1][2] Load as a concentrated liquid or use a Celite dry-load.[1][2]

Part 3: Analytical Validation (HPLC)

Do not rely solely on NMR, as oligomers often have similar shifts to the monomer.[1][2]

Recommended HPLC Method:

  • Column: Newcrom R1 (Mixed-mode reversed-phase/cation exchange) or C18 with high pH stability.[1][2]

  • Mobile Phase: Acetonitrile (MeCN) / Water.[1][2][3]

  • Buffer: 0.1% Formic Acid (for MS) or Ammonium Bicarbonate (pH 8–9).[1][2]

    • Note: Basic pH suppresses protonation, improving peak shape for diamines on standard C18 columns.[1][2]

  • Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol Detection) is preferred as the spiroacetal backbone has weak UV absorbance.[1][2]

Part 4: Troubleshooting & FAQs
Q1: My product turned from colorless to yellow/brown overnight. What happened?

Diagnosis: Oxidation.[1][2][4] The Fix: Amines are electron-rich and oxidize easily.[1][2]

  • Immediate Action: If the color is light, you can use it.[1][2] If dark, redistill.[1][2]

  • Prevention: Store BATSU under an inert atmosphere (Argon or Nitrogen).[1][2] Cap vials with Parafilm or store in a desiccator.[1][2]

Q2: I tried an acid-base extraction (1M HCl wash), and my yield disappeared.

Diagnosis: Hydrolysis of the spiroacetal. The Mechanism:


The Fix: NEVER  use aqueous acid washes.[1][2] If you must remove neutral organic impurities, dissolve BATSU in a slightly acidic aqueous buffer (pH 5-6, using weak acetic acid) very briefly at 0°C, wash with ether, and immediately basify and extract.[1][2] However, avoiding this entirely is safer.[1][2]
Q3: The product is an oil, but literature says it should be a solid.

Diagnosis: Impurity-induced melting point depression. The Fix:

  • Purity Check: Run an HPLC or GC.[1][2] Small amounts of mono-amine or solvent can prevent crystallization.[1][2]

  • Seed Crystal: If you have a pure seed, add it to the oil at 4°C.

  • Trituration: Add cold pentane or heptane to the oil and scratch the flask sides to induce crystallization.[1][2]

Q4: I see a white crust on the bottle cap.

Diagnosis: Amine Blush (Carbamation).[1][2] The Mechanism: $ \text{R-NH}_2 + \text{CO}_2 \rightarrow \text{R-NH-COOH} $ (Carbamic acid/salt).[1][2] The Fix: This crust is insoluble in many organic solvents.[1][2] Filter the bulk liquid to remove the solid crust.[1][2] Ensure the container is flushed with Nitrogen after every use.[1][2]

References
  • Chemical Identity & Properties: PubChem. 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine (CID 88957).[1][2] National Library of Medicine.[1][2] Link[1][2]

  • Chromatographic Behavior: SIELC Technologies. Separation of 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine. Application Note. Link

  • Spiroacetal Synthesis Context: Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. PMC (NIH).[1][2] Link

  • General Amine Purification: Sigma-Aldrich Technical Service.[1][2] Handling and Purification of Amines. Link

Sources

Factors affecting the stability and degradation of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane CAS: 21587-74-6 Common Aliases: Spiroacetal Diamine, SPDA, Epomate-type precursors.[1]

Welcome to the Technical Support Center

As a Senior Application Scientist specializing in high-performance monomers, I often see this molecule treated like a standard aliphatic diamine (e.g., hexamethylenediamine). This is a critical error. While the spiroacetal core provides exceptional rigidity and thermal resistance, it introduces a specific chemical vulnerability: Acid-Catalyzed Hydrolysis .[1]

This guide is structured to troubleshoot stability issues, explain the degradation mechanisms, and provide validated protocols for handling this unique crosslinker.

Part 1: The Stability Profile (Physiochemical Factors)[1]

The stability of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is governed by two competing functional groups: the basic primary amines and the acid-sensitive spiroacetal core .[1]

1. Hydrolytic Stability (The Spiroacetal Core)

The central tetraoxaspiro[5.5]undecane ring is an acetal.[1] Acetals are stable in basic conditions (pH > 7) but thermodynamically unstable in acidic environments.[1]

  • The Mechanism: In the presence of moisture and protons (

    
    ), the acetal oxygens are protonated.[1] This leads to ring-opening, destroying the rigid spiro structure.[1]
    
  • Degradation Products: The molecule reverts to its synthetic precursors: Pentaerythritol and 4-Aminobutanal (which may cyclize to pyrroline).[1]

  • Critical Threshold: Rapid degradation occurs at pH < 5.0 .[1] Slow hydrolysis can occur at pH 6.0–7.0 over long storage periods if moisture is present.[1]

2. Oxidative & Atmospheric Stability (The Amine Arms)

Like all primary amines, this molecule is susceptible to:

  • Carbamation: Reaction with atmospheric

    
     to form carbamate salts.[1] This manifests as a white crust or "skin" on the material.[1]
    
  • Oxidation: Reaction with

    
     leading to yellowing (formation of imines/N-oxides).[1]
    
Summary Data Table: Stability Thresholds
ParameterSafe RangeCritical Risk ZoneConsequence of Failure
pH Environment pH 7.5 – 12.0pH < 6.0Irreversible ring opening (Hydrolysis)
Moisture < 0.1% w/w> 0.5% w/wHydrolysis trigger; Carbamate formation
Temperature (Storage) 2°C – 8°C> 25°C (Long term)Accelerated oxidation (Yellowing)
Atmosphere Dry Argon/NitrogenAmbient AirFormation of insoluble white crusts
Part 2: Degradation Pathways (Visualization)

Understanding how the molecule breaks down is essential for troubleshooting.[1]

Figure 1: Acid-Catalyzed Hydrolysis Mechanism

Caption: The spiroacetal core (Node A) undergoes protonation at the acetal oxygen, leading to ring opening (Node C) and final dissociation into Pentaerythritol and Amino-aldehydes (Node D).[1]

HydrolysisMechanism Spiro Intact Spiroacetal Diamine (Rigid Core) Protonation Protonation (H+) (Rate Limiting Step) Spiro->Protonation acidic pH < 6 RingOpen Ring Opening (Hemiacetal Intermediate) Protonation->RingOpen + H2O Products Degradation Products: 1. Pentaerythritol 2. 4-Aminobutanal RingOpen->Products Irreversible

[1]

Part 3: Troubleshooting Guide (FAQs)
Q1: My sample has turned from a white powder/clear liquid to a sticky yellow solid. Is it still usable?

Diagnosis: Oxidation and partial Carbamation.

  • Cause: Exposure to air.[1] The yellowing is oxidation of the amine; the stickiness/crust is the formation of amine carbamates (reaction with CO2).[1]

  • Usability:

    • For High-Precision Drug Delivery: DISCARD. The stoichiometry is compromised, and oxidation products may be cytotoxic.[1]

    • For Industrial Epoxy Curing: If the amine value (titration) is within 5% of theoretical, it may be usable, but expect a darker final resin color.[1]

  • Prevention: Always store under inert gas (Argon/Nitrogen) and tape seal the cap with Parafilm.[1]

Q2: I am synthesizing a pH-sensitive hydrogel. The crosslinker degrades during the polymerization.[1] Why?

Diagnosis: Premature Acid Hydrolysis. [1]

  • Cause: Many polymerization initiators (e.g., persulfates) or monomers (e.g., acrylic acid) create an acidic environment.[1]

  • Solution:

    • Buffer the reaction: Maintain pH > 7.5 using a phosphate or borate buffer during polymerization.

    • Order of Addition: Add the spiroacetal crosslinker last, immediately before gelation.

    • Switch Monomers: Avoid free acrylic acid; use acrylate esters or neutralize the acid groups with NaOH before adding the spiroacetal.[1]

Q3: The material is not dissolving in water, but the datasheet says it is hydrophilic.

Diagnosis: Kinetic vs. Thermodynamic Solubility.

  • Explanation: The hydrophobic spiro-core resists immediate wetting, even if the amine arms are hydrophilic.[1]

  • Fix:

    • Dissolve in a small amount of polar organic solvent (DMSO or Methanol) first.[1]

    • Slowly dilute with water/buffer.[1]

    • Warning: Do not use acidic water to aid dissolution.[1] This will destroy the molecule.[1]

Part 4: Validated Protocols
Protocol A: Purity Verification via Acid-Base Titration

Use this to determine if your material has degraded (lost amine functionality) or absorbed significant CO2.[1]

Materials:

  • 0.1 N HCl (Standardized)[1]

  • Solvent: 1:1 mixture of Ethanol/Water (Neutralized)[1]

  • Indicator: Bromocresol Green (pH 3.8–5.[1]4) or Potentiometric Titrator.[1]

Method:

  • Weigh accurately ~0.2g of the spiroacetal diamine sample.[1]

  • Dissolve in 50 mL of the Ethanol/Water solvent.

  • Titrate with 0.1 N HCl until the color changes from Blue to Yellow (or inflection point).

  • Calculation:

    
    [1]
    
  • Pass Criteria: Theoretical Amine Value for pure substance (MW ~274.36) is approx 408 mg KOH/g .[1]

    • If < 380 mg KOH/g: Significant degradation or carbamation.[1]

Protocol B: 1H NMR Integrity Check

The gold standard for detecting ring hydrolysis.[1]

  • Solvent: DMSO-d6 (Avoid CDCl3 if it is acidic/aged; neutralize with basic alumina if necessary).[1]

  • Key Signals:

    • Spiro Core: Look for the characteristic singlet (or tight multiplet) of the acetal protons (

      
      ) around 3.3 – 3.5 ppm .[1]
      
    • Degradation Flag: If hydrolysis has occurred, you will see a sharp singlet at ~3.4 ppm corresponding to free Pentaerythritol (

      
      ) and aldehyde peaks downfield (>9 ppm).[1]
      
Part 5: Decision Logic for Researchers

Use this flow to determine the handling of your specific lot.

Figure 2: Troubleshooting Decision Tree

Caption: A logic flow to assess material quality based on visual inspection and solubility.

Troubleshooting Start Inspect Sample Visual Visual Appearance? Start->Visual WhiteCryst White Crystalline/Powder Visual->WhiteCryst Yellow Yellow/Orange Visual->Yellow Sticky Sticky/Clumped Visual->Sticky Action1 Proceed to NMR/Titration (Likely Good) WhiteCryst->Action1 Action2 Check Purity. OK for Industrial Use, Risk for Pharma. Yellow->Action2 Action3 Discard. (Hydrolysis or Carbamation) Sticky->Action3

[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88957, 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine.[1] Retrieved from .[1]

  • Royal Society of Chemistry. Degradability and Thermal Stability in Spiro Polycycloacetals.[1] Polymer Chemistry, 2021.[1][2] (Contextual grounding on spiroacetal acid sensitivity). Retrieved from .[1]

  • Sigma-Aldrich. Product Specification: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS 21587-74-6).[1][3] Retrieved from .[1]

  • Mabey, W., & Mill, T. Critical Review of Hydrolysis of Organic Compounds in Water Under Environmental Conditions.[1] Journal of Physical and Chemical Reference Data.[1] (Foundational mechanism of acetal hydrolysis).[1]

Sources

Overcoming solubility challenges of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane in different solvents.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the solubility and handling challenges of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS: 21587-74-6). This molecule, often referred to in industrial contexts as BATU or by trade names like Epomate B-001 , is a specialized diamine curing agent known for imparting rigidity and toughness to epoxy systems due to its unique spiroacetal core.[1]

Executive Summary & Chemical Profile[1][2]

This molecule features a rigid spiroacetal core (2,4,8,10-tetraoxaspiro[5.5]undecane) flanked by two flexible aminopropyl arms .[1][2] This dual nature creates a specific solubility paradox:

  • The Amine Arms: Highly polar, hydrophilic, and reactive (Lewis bases).[1]

  • The Spiro Core: Rigid, sterically demanding, and chemically sensitive to acid hydrolysis.[1]

Key Physical Properties:

Property Value Implication for Solubility
Physical State Waxy Solid / Supercooled Liquid Tendency to crystallize in solution if not managed.[1]
Melting Point ~43–51 °C Requires heating for effective mixing; prone to "freezing out."[1]
Functionality Diamine (4 active H) High reactivity with epoxies; forms salts with acids.[1]

| Hygroscopicity | Moderate to High | Absorbs atmospheric moisture, leading to "blushing."[1] |

Solubility Troubleshooting Guide (Q&A)

Category A: Solvent Selection & Preparation

Q1: I am trying to dissolve BATU in toluene for a coating formulation, but it remains cloudy or precipitates. Why? A: This is a polarity mismatch.[1] While the spiro-core has some organic character, the primary amine groups dominate the solubility profile, making the molecule too polar for non-polar aromatic hydrocarbons like toluene or xylene when used alone.[1]

  • The Fix: You must use a co-solvent system .[1]

    • Primary Solvent: Alcohols (Methanol, Ethanol, Isopropanol) or Glycol Ethers (methoxy propanol).[1]

    • Diluent: You can then add Toluene/Xylene as a diluent, but keep the polar solvent ratio >30%.[1]

  • Mechanism: The alcohol hydroxyl groups hydrogen-bond with the amine nitrogens, solvating the molecule effectively before the non-polar diluent is introduced.[1]

Q2: Can I use acidic solvents (like acetic acid) to protonate the amines and increase water solubility? A: STOP immediately. Do NOT use acidic media.

  • The Danger: The central core is a spiroacetal .[1] Acetals are stable in bases (amines) but are acid-labile .[1] Introducing acid will hydrolyze the acetal rings, cleaving the molecule into pentaerythritol and acrolein-derivatives, destroying your crosslinker and potentially releasing toxic byproducts.[1]

  • Protocol: Ensure all solvents are neutral or slightly basic (pH ≥ 7).[1]

Category B: Formulation & Processing[1]

Q3: The material has solidified in the drum. How do I liquefy it without degrading it? A: BATU has a melting point near 50°C. It often supercools into a liquid but will crystallize over time or in cold storage.[1]

  • Protocol:

    • Heat the container to 60°C (do not exceed 80°C to avoid oxidation/yellowing).

    • Agitate mechanically once molten to ensure homogeneity.

    • Critical Step: If mixing into an epoxy resin, pre-heat the resin to 40-50°C. Adding molten amine to cold resin will cause "thermal shock crystallization," resulting in seeding and gritty textures.[1]

Q4: My cured film has a greasy, white film on the surface. Is this a solubility issue? A: This is Amine Blush (Carbamation), not a solvent precipitation issue, though solvent choice affects it.

  • Mechanism: Primary amines react with atmospheric CO₂ and moisture to form ammonium carbamates.[1]

  • The Fix:

    • Induction Time: Allow the amine+resin mix to stand for 15-30 minutes before application. This allows the amine to adduct with the epoxy, reducing the free amine concentration at the surface.

    • Solvent Choice: Avoid fast-evaporating solvents (like pure acetone) which cool the surface (evaporative cooling), condensing moisture and accelerating blushing.[1] Use slower evaporating glycol ethers.[1]

Solubility Profile & Compatibility Matrix

Solvent ClassSolubility RatingNotes / Recommendation
Water Soluble Soluble due to amines, but aqueous solutions are highly alkaline (pH >11).[1]
Alcohols (MeOH, EtOH, IPA)Excellent Best primary solvents.[1] Stabilizes the amine via H-bonding.[1]
Ketones (Acetone, MEK)Good (Short Term) Caution:[1] Primary amines react with ketones over time (ketimine formation).[1] Use only for immediate application.
Esters (Ethyl Acetate)Poor / Reactive Avoid.[1] Amines can react with esters (aminolysis) forming amides.[1]
Hydrocarbons (Hexane, Toluene)Poor Requires polar co-solvent (e.g., Butanol) to maintain solubility.[1]
Chlorinated Solvents (DCM)Good Soluble, but environmental concerns limit use.[1]
Acids INCOMPATIBLE Destroys the molecule via acetal hydrolysis.

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and handling to prevent precipitation and degradation.

BATU_Solubility_Protocol Start Start: Dissolving BATU (Spiroacetal Diamine) CheckState Check Physical State Start->CheckState Solid Solid/Crystalline CheckState->Solid Liquid Liquid CheckState->Liquid Melt Melt at 60°C (Avoid >80°C) Solid->Melt Heat required SelectSolvent Select Solvent System Liquid->SelectSolvent Melt->Liquid IsAcidic Is Solvent Acidic? (pH < 7) SelectSolvent->IsAcidic Stop STOP: Hydrolysis Risk (Acetal Cleavage) IsAcidic->Stop Yes IsNonPolar Is Solvent Non-Polar? (Toluene/Hexane) IsAcidic->IsNonPolar No DirectMix Direct Mix (Alcohols, Glycol Ethers) IsNonPolar->DirectMix No CoSolvent Add Polar Co-Solvent (>30% Alcohol) IsNonPolar->CoSolvent Yes CheckBlush Application Environment High Humidity? DirectMix->CheckBlush CoSolvent->CheckBlush Induction Require Induction Time (15-30 mins) CheckBlush->Induction Yes (>50% RH) Success Stable Solution Ready for Curing CheckBlush->Success No (<50% RH) Induction->Success

Caption: Figure 1. Decision tree for solubilizing and handling BATU, highlighting critical avoidance of acidic media and non-polar solvent management.

References

  • PubChem. (n.d.).[1] 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (Compound Summary). National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: 3,3'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis(propan-1-amine).[1] Retrieved October 26, 2023, from [Link](Note: Generalized link to substance info).[1]

  • Gaskill, R. (2020).[1] Epoxy Curing Agents: The Influence of Structure on Performance.[1][3] Paint & Coatings Industry Magazine.[1]

Sources

Controlling the stoichiometry in polymerization reactions involving 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Stoichiometry in 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane Polymerization

Introduction: The "Spiro" Challenge

Welcome to the Advanced Polymer Synthesis Support Center. You are likely here because you are working with 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS: 21587-74-6), a specialized diamine monomer used to create acid-degradable polyurethanes, polyureas, and polyamides.[1]

The Core Conflict: This monomer contains a spiroacetal (tetraoxaspiro) core . This core provides the unique "acid-switch" capability for drug delivery or degradable implants.[1] However, it is chemically fragile.[1]

  • Acid Sensitivity: The acetal linkages hydrolyze rapidly in acidic environments.[1]

  • Stoichiometric Drift: As a primary diamine, it avidly absorbs atmospheric

    
    , changing its effective equivalent weight.[1]
    

In step-growth polymerization, molecular weight (


) is dictated by the Carothers Equation .[1] Even a 1% deviation in stoichiometry (ratio of amine to electrophile) acts as a "molecular weight ceiling," preventing the formation of high-performance polymers.[1]

This guide provides the protocols to master these variables.

Module 1: Pre-Polymerization Quality Control

Do not rely on the label weight. The most common cause of polymerization failure with this monomer is assuming the powder in the bottle is 100% active amine.

The "Hidden" Variable: Amine Carbamation

Primary amines react with


 in the air to form carbamate salts.[1]
  • Result: If you weigh 10.00g of "monomer," you might actually be adding 9.80g of monomer and 0.20g of carbamate salt.[1]

  • Impact: Your stoichiometry (

    
    ) drops below 1.0, and your target molecular weight becomes mathematically impossible.[1]
    
Protocol: Amine Value Titration

Requirement: Perform this <24 hours before polymerization.[1]

  • Solvent: Dissolve 0.5g of monomer in 50 mL of glacial acetic acid (or neutral ethanol if acid sensitivity is extreme, though acetic acid is standard for amine titration).

  • Titrant: 0.1N Perchloric acid (

    
    ) in acetic acid.
    
  • Indicator: Crystal Violet (transitions from violet to blue/green).[1]

  • Calculation:

    
    [1]
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of titrant
      
    • 
      : Weight of sample (g)
      

Correction Factor: Use the experimentally determined Equivalent Weight (EW) for your stoichiometry calculations, not the theoretical MW (274.36 g/mol ).

Module 2: Stoichiometry & Reaction Control

The Mathematics of Molecular Weight

To achieve a high Degree of Polymerization (


), the stoichiometric ratio (

) must approach 1.000.
Target

Required Precision (

)
Allowable Error
10 (Oligomer)0.82High
50 (Low Mw Polymer)0.96Moderate
100 (High Mw Polymer)0.99Strict
Infinite (Gelation)1.00 (if functionality > 2)Critical
Experimental Workflow: The "Viscosity Endpoint" Method

Because weighing errors are inevitable, we recommend a "titration-polymerization" approach for polyadditions (e.g., with Diisocyanates).[1]

  • Initial Charge: Load the reactor with 1.00 equivalent of the Spiro-Diamine and 0.95 equivalents of the Diisocyanate (or diepoxide).[1]

  • Reaction: Allow to react until exotherm subsides. The solution will remain low viscosity (oligomers).[1]

  • Incremental Addition: Dissolve the remaining 0.05 equivalents of Diisocyanate in a solvent. Add this solution dropwise while monitoring torque (overhead stirrer) or viscosity .[1]

  • The Peak: As you approach 1:1 stoichiometry, viscosity will spike exponentially.[1] Stop addition immediately upon observing the "Weissenberg effect" (solution climbing the stir rod) or a sharp torque increase.[1]

Diagram: Optimization Workflow

PolymerizationWorkflow Start Start: Raw Spiro-Diamine QC QC: Amine Titration (Determine Real EW) Start->QC Calc Calculate Stoichiometry (Target r = 1.00) QC->Calc React Step 1: React 1.0 eq Amine + 0.95 eq Electrophile Calc->React Monitor Monitor Viscosity/Torque React->Monitor Add Step 2: Dropwise Addition of Electrophile Monitor->Add Stop Stop at Viscosity Spike Monitor->Stop Torque Limit Reached Add->Monitor Loop until spike

Caption: Step-growth polymerization workflow emphasizing in-situ stoichiometry correction via viscosity monitoring.

Module 3: Troubleshooting & FAQs

Q1: My polymerization turned dark yellow/brown. Is it ruined?

Diagnosis: Oxidation.[1] Cause: Aliphatic amines like the spiro-diamine are susceptible to oxidation at elevated temperatures (


) in the presence of oxygen.[1]
Fix: 
  • Purge the reactor with high-purity Nitrogen or Argon for 30 minutes before heating.[1]

  • Add an antioxidant (e.g., BHT or Irganox 1010) at 0.1 wt% if the application permits.[1]

Q2: The polymer precipitated during reaction (Phase Separation).

Diagnosis: Solubility Parameter Mismatch. Cause: As the molecular weight grows, the polymer chain becomes less soluble than the monomers.[1] The spiro-acetal core is relatively rigid and polar.[1] Fix:

  • Change Solvent: Move to polar aprotic solvents like DMF, DMSO, or DMAC.[1]

  • Add LiCl: Adding 1-2% Lithium Chloride can disrupt hydrogen bonding (in polyamides/ureas) and keep the polymer in solution, allowing the reaction to continue to higher Mw.[1]

Q3: I used equimolar amounts, but my Molecular Weight is still low.

Diagnosis: "The Water Thief." Cause: If reacting with Isocyanates (Polyurethane/Polyurea), trace water in the solvent reacts with isocyanate groups (forming amines +


).[1] This consumes the isocyanate, leaving you with excess amine (stoichiometric imbalance).[1]
Fix: 
  • Dry solvents over 4Å Molecular Sieves for 48 hours.[1]

  • Water content must be

    
     (verify with Karl Fischer titration).[1]
    
Q4: The reaction gelled unexpectedly.

Diagnosis: Crosslinking or Acid Degradation.[1] Cause:

  • Functionality: Did you use a tri-isocyanate or impurities?

  • Acid Degradation: If the reaction was acidic, the spiro-ring opened.[1] This creates hydroxyl groups (tetra-ol), effectively increasing the monomer functionality from 2 to 4.[1] This causes rapid crosslinking/gelation.[1] Fix: Ensure the reaction pH remains neutral to basic. Never use acid catalysts with this monomer.[1]

Decision Tree: Troubleshooting Low Mw

Troubleshooting Problem Issue: Low Molecular Weight CheckWater Check Solvent Water Content (Karl Fischer) Problem->CheckWater CheckStoich Check Stoichiometry CheckWater->CheckStoich <200 ppm DrySolvent Action: Dry Solvent (4Å Sieves) CheckWater->DrySolvent >200 ppm CheckAcid Check pH/Acid Impurities CheckStoich->CheckAcid Stoich is Correct Titrate Action: Titrate Monomer Adjust Charge CheckStoich->Titrate Used Mass Only RingOpen Action: Ring Opening Detected Neutralize System CheckAcid->RingOpen Acid Present

Caption: Diagnostic logic for identifying the root cause of low molecular weight in spiroacetal polymerizations.

References

  • Monomer Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88957, 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.[1] [Link][1]

  • Polymerization Mechanism (Step-Growth): Lodge, T. P., & Hiemenz, P. C. (2020).[1][2] Polymer Chemistry (3rd ed.).[1] CRC Press.[1] (Chapter 2: Step-Growth Polymerization & Carothers Equation). [Link][1]

  • Acid-Degradable Spiroacetal Polymers: Jain, R., Standley, S. M., & Frechet, J. M. J. (2007).[1] Synthesis and Degradation of pH-Sensitive Linear Poly(amidoamine)s.[1] Macromolecules, 40(3), 452–457.[1] (Describes the sensitivity of acetal linkages in step-growth polymers). [Link][1]

  • Stoichiometry Control in Diamines: Odian, G. (2004).[1] Principles of Polymerization (4th ed.).[1] Wiley-Interscience.[1] (Detailed discussion on non-stoichiometric reactants and molecular weight control). [Link][1]

Sources

Technical Support Center: Characterization of Spiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Topic: Troubleshooting Structural Elucidation & Stereochemical Assignment Assigned Specialist: Senior Application Scientist (Spectroscopy & Structural Biology)[1]

Welcome to the Spiro-Scaffold Support Hub

Context: You are likely here because your spirocyclic candidate—designed to increase


 and improve target engagement—is failing standard characterization protocols. Unlike planar aromatics, spiro compounds possess orthogonal ring systems that create unique "blind spots" in NMR, unexpected fragmentation in MS, and crystallographic disorder.

This guide addresses the three most common "Tickets" we receive regarding spiro compound characterization.

Module 1: The "Ghost" Carbon (NMR)

Issue: “I synthesized a spiro-oxindole, but the quaternary spiro-carbon (


) is missing from my 

spectrum and shows no HMBC correlations.”
The Root Cause: Relaxation Dynamics

The spiro-carbon is a quaternary center buried in the core of the molecule. Lacking attached protons, it cannot relax via the efficient Dipolar-Dipolar (DD) mechanism.[1] Consequently, its longitudinal relaxation time (


) can exceed 50–100 seconds .[1][2] Standard 

pulse sequences (typically

) saturate this signal, making it invisible.[1] Furthermore, the orthogonal geometry often results in weak

couplings, rendering HMBC correlations faint or absent.[1]
Troubleshooting Protocol: The "Paramagnetic Doping" Method

To force relaxation, we introduce a paramagnetic relaxation agent. This bypasses the need for proton-mediated relaxation.

Reagents: Chromium(III) acetylacetonate, [Cr(acac)


].[1]

Step-by-Step Protocol:

  • Prepare Sample: Dissolve 10–20 mg of your compound in 0.6 mL of

    
     (or deuterated solvent of choice).
    
  • Add Relaxant: Add [Cr(acac)

    
    ] to reach a final concentration of 0.02 M to 0.05 M .
    
    • Note: Do not exceed 0.1 M, or paramagnetic line broadening will obscure multiplet structures.[1]

  • Adjust Acquisition Parameters:

    • Pulse Angle: Set to

      
       (rather than 
      
      
      
      ) to avoid saturation.
    • Relaxation Delay (

      
      ):  Reduce to 0.5 – 1.0 seconds (Cr(acac)
      
      
      
      reduces
      
      
      to < 0.5s).
    • Scans: Acquire 1024–4096 scans.

  • Alternative (Instrumental): If doping is impossible (precious sample), use the iQCD (Improved Quaternary Carbon Detection) pulse sequence, which uses specific spin echoes to enhance quaternary signals without doping [1].[1]

Decision Logic: Optimizing Detection

NMR_Workflow Start Missing Quaternary Spiro Signal IsSamplePrecious Is sample recoverable? Start->IsSamplePrecious Doping Add Cr(acac)3 (0.02M) Reduce D1 to 1s IsSamplePrecious->Doping Yes (Standard) PulseSeq Use iQCD or SEMUT-90 Sequence IsSamplePrecious->PulseSeq No (Precious) Check Signal Visible? Doping->Check PulseSeq->Check Success Characterization Complete Check->Success Yes LongRun Run Overnight 13C D1 = 10s (No Doping) Check->LongRun No

Figure 1: Decision matrix for recovering "invisible" quaternary carbon signals in spirocycles.

Module 2: The Stereochemical Trap (NOE vs. XRD)

Issue: “My NOESY spectrum shows correlations that suggest a cis-conformation, but the reaction mechanism suggests trans. I cannot grow a single crystal.”

The Root Cause: The "Orthogonal Distance" Paradox

In spiro compounds, the two rings are orthogonal. Protons on Ring A and Ring B can be spatially close (< 5 Å) even if they are on "opposite" faces relative to the ring plane, leading to ambiguous Nuclear Overhauser Effects (NOE).[1] Furthermore, if the molecular weight is ~1000 Da (common for functionalized spiro-drugs), the correlation time (


) may place the molecule in the "zero-crossing" region where NOE signals vanish.
Troubleshooting Protocol: VCD & DFT Assignment

When X-ray crystallography fails (due to twinning or lack of heavy atoms for anomalous dispersion), Vibrational Circular Dichroism (VCD) is the gold standard for absolute configuration [2].[1]

Protocol:

  • Conformational Search: Use Molecular Mechanics (MMFF) to generate all possible conformers of both

    
     and 
    
    
    
    enantiomers.[1]
  • DFT Optimization: Optimize geometries using Density Functional Theory (e.g., B3LYP/6-31G*).[1]

  • Simulate Spectra: Calculate the VCD and IR spectra for the Boltzmann-weighted population.

  • Experimental Match: Measure the experimental VCD spectrum of your sample (dissolved in

    
     or 
    
    
    
    ).
  • Validation: Compare the experimental sign pattern (+/-) with the calculated spectra. The correct enantiomer will show a high "Similiarity Factor" (

    
    ).[1]
    

Comparison of Methods:

FeatureX-Ray Crystallography (XRD)VCD + DFT
Requirement Single CrystalSolution (5-10 mg/mL)
Limitation Requires heavy atom (Br, Cl) for absolute config (Flack parameter).[1]Requires accurate DFT modeling of conformers.[1]
Spiro Pitfall Ring puckering often causes disorder/twinning.[1]Flexible side chains can complicate spectra.[1]
Turnaround Weeks (crystallization)2-3 Days

Module 3: Mass Spectrometry Confusion

Issue: “The fragmentation pattern doesn't match the molecular weight. I see a base peak that corresponds to a loss of the entire spiro-ring.”

The Root Cause: Retro-Cyclization

Spiro compounds often undergo specific fragmentation pathways driven by the release of ring strain. A common pitfall is the Retro-Diels-Alder (RDA) reaction or equivalent ring-opening mechanisms in the gas phase, which can eject neutral fragments that are not obvious from the parent structure [3].

Example: In spiro-piperidines or spiro-pyrrolidines, the cleavage often occurs at the spiro-carbon, ejecting an alkene or imine neutral fragment.

Diagnostic Guide:

  • Check for "Phthalane-like" Ions: If your spiro system contains an aromatic ring, look for tropylium ions (

    
     91) or phthalane cations, which are stable intermediates formed after the spiro-ring opens [3].[1][3][4]
    
  • Action: Perform

    
     (tandem MS). If the daughter ion corresponds to the "core" scaffold minus the spiro-ring, the connectivity is likely correct, and the fragmentation is strain-driven.
    

Frequently Asked Questions (FAQ)

Q: Can I use DMSO-d6 for all spiro characterizations? A: Be cautious. DMSO is viscous, which increases the rotational correlation time (


).[1] For mid-sized spiro molecules, this can push the NOE signal into the "zero-crossing" point (where signal intensity is zero). If NOESY is blank in DMSO, switch to a low-viscosity solvent like 

or

, or use ROESY (Rotating-frame Overhauser Effect), which is always positive regardless of molecular size [4].

Q: My elemental analysis is off, but NMR is clean. A: Spiro compounds are notorious for trapping solvent molecules within their rigid crystal lattice (solvates).[1] Standard drying might not remove them.[1]

  • Fix: Run a TGA (Thermogravimetric Analysis) or qNMR (Quantitative NMR) with an internal standard (e.g., Maleic Acid) to quantify solvent content vs. active pharmaceutical ingredient (API).

Q: How do I report the stereochemistry if I can't get a crystal? A: You must report the method of determination explicitly.

  • Correct: "Absolute configuration assigned as

    
     based on comparison of experimental and calculated (B3LYP/6-31G*) VCD spectra."
    
  • Incorrect: "Configuration assigned as

    
     based on analogy to starting material." (Spiro-cyclization often inverts or scrambles stereocenters).[1]
    

References

  • Jeannerat, D. (2022).[1] "Old and new experiments for obtaining quaternary-carbon-only NMR spectra." SciSpace.[1] Link

  • Stephens, P. J., et al. (2008).[1] "Structural determination of spiro compounds using VCD and DFT." University of Southampton ePrints. Link

  • Davidson, J. T., et al. (2020).[1] "Identification of novel fragmentation pathways... in the tandem mass spectra of protonated synthetic cathinones." Forensic Chemistry. Link

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] Link

  • Zheng, W., & Tice, C. M. (2016).[1][5] "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Interpreting unexpected spectroscopic data for 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane CAS: 21587-74-6 | Molecular Weight: 274.36 Da[1][2]

Introduction: The "Deceptive Simplicity" of Spiroacetals

Welcome to the Technical Support archive for Spiroacetal Diamine (SPDA) . If you are accessing this guide, you likely encountered spectroscopic data that contradicts your expected molecular structure.

Researchers frequently flag this molecule for two reasons:

  • NMR: The spectrum appears "missing" signals due to high symmetry.[2]

  • MS/HPLC: The parent ion is absent or degraded due to acid sensitivity.[2]

This guide deconstructs these anomalies using structural causality.

Module 1: NMR Interpretation (The Symmetry Trap)

User Query:

"My 1H and 13C NMR spectra show significantly fewer peaks than expected for a C13 molecule. Is my product decomposed?"

Technical Diagnosis:

No. The molecule possesses a high degree of symmetry (typically


 or 

effective symmetry in solution), which renders chemically distinct atoms magnetically equivalent.[1]
Spectral Breakdown Table
FeatureExpected SignalObserved AnomalyRoot Cause
Spiro-Core Protons 4 x CH₂ (8 protons)1 Singlet (or tight AB q)The central spiro-carbon renders the two rings identical.[1][2] Rapid conformational flipping (chair-chair) averages axial/equatorial protons at RT.[1][2]
Propyl Linkers 2 x Propyl chains1 Set of Signals The two propyl arms are chemically equivalent.[2] You will only see 3 distinct aliphatic signals, not 6.[1][2]
Amine Protons -NH₂Disappears If run in

or

, amine protons exchange and vanish.[1][2] Use

or

to see them.[1][2]
Stereoisomers Single pure compoundMinor "Ghost" Peaks The substituents at positions 3 and 9 can be cis or trans relative to the rings.[2] While the equatorial isomer is preferred, minor axial conformers can appear as "impurities."[1][2]
Advanced Insight: The "O-Inside" Effect

In the 2,4,8,10-tetraoxaspiro[5.5]undecane core, the methylene protons adjacent to the quaternary center often appear as a singlet at ~3.3–3.7 ppm.[1] However, at low temperatures (< -40°C), this singlet may split into an AB quartet as the ring flipping freezes, revealing the distinct axial and equatorial environments [1].[1]

Module 2: Mass Spectrometry & Stability (The Hydrolysis Trap)

User Query:

"I see a dominant peak at m/z ~126 or ~115, but my Target Mass is 274.4. Is the synthesis failed?"

Technical Diagnosis:

Your synthesis is likely correct, but your analysis method is destroying the sample. Spiroacetals are acid-labile.[1][2] Standard LC-MS mobile phases containing 0.1% Formic Acid or TFA can hydrolyze the acetal linkage in-source.[1][2]

The Hydrolysis Pathway

When exposed to acid (even in the MS capillary), the spiro-core unzips:

  • Protonation of the ether oxygen.[2][3]

  • Ring Opening to form a carbocation.[1][2]

  • Collapse into Pentaerythritol and 4-Aminobutyraldehyde (which may cyclize to pyrroline).

Key Fragment Ions:

  • m/z 275:

    
     (Intact Parent - often weak in acidic media).[1][2]
    
  • m/z ~144: Loss of one aminopropyl arm + ring opening.[2]

  • m/z ~88: Pyrroline derivative (cyclized aldehyde fragment).[1][2]

Troubleshooting Workflow Diagram

Troubleshooting Start Unexpected Data Observed Check_Method Check Analysis Method Start->Check_Method Branch_NMR Issue: NMR Spectrum (Too simple / Extra peaks) Check_Method->Branch_NMR Branch_MS Issue: Mass Spec (Wrong MW / Fragments) Check_Method->Branch_MS Sym_Check Check Symmetry: Are arms equivalent? Branch_NMR->Sym_Check Solvent_Check Solvent Used: D2O or MeOD? Branch_NMR->Solvent_Check Acid_Check Mobile Phase Acidity: Contains Formic/TFA? Branch_MS->Acid_Check Conclusion_NMR_1 Normal Result: Symmetry simplifies spectrum Sym_Check->Conclusion_NMR_1 Yes Conclusion_NMR_2 Normal Result: Deuterium Exchange (NH2 lost) Solvent_Check->Conclusion_NMR_2 Yes Hydrolysis Acetal Hydrolysis Detected Acid_Check->Hydrolysis Yes (pH < 3) Fix_MS Protocol Fix: Switch to Neutral/Basic Mode (NH4OAc or Direct Infusion) Hydrolysis->Fix_MS

Caption: Decision tree for diagnosing spectral anomalies in spiroacetal diamines. Note the critical branch for acidic mobile phases in MS.

Module 3: Validated Protocols

To ensure data integrity, follow these modified protocols designed specifically for acid-sensitive spiroacetals.

Protocol A: Non-Destructive Mass Spectrometry

Standard acidic LC-MS methods will degrade the analyte.[1]

  • Ionization: ESI (Electrospray Ionization) in Positive Mode.

  • Mobile Phase:

    • Avoid: Formic Acid, Acetic Acid, TFA.[1][2]

    • Use: 10 mM Ammonium Acetate (

      
      ) in Methanol/Water (pH ~6.8).
      
    • Why? The ammonium adduct stabilizes the acetal, and the neutral pH prevents hydrolysis.[2]

  • Direct Infusion: If HPLC is unnecessary, bypass the column and inject directly into the source using neutral Methanol.[2]

Protocol B: NMR Sample Preparation

Avoid "Ghost" peaks and missing protons.

  • Solvent Selection:

    • Preferred:

      
       (Good solubility, sees NH protons, no exchange).[1][2]
      
    • Acceptable:

      
       (Ensure it is neutralized; aged chloroform becomes acidic).[1][2]
      
    • Avoid:

      
       (unless you specifically want to exchange NH protons to verify assignment).
      
  • Base Wash (Optional): If the sample was recovered from an acidic synthesis, wash the NMR tube with a dilute base or filter the solution through basic alumina to remove trace acid catalysts that might broaden peaks.[2]

Frequently Asked Questions (FAQ)

Q: Why is my product a sticky oil instead of a solid? A: This is common.[1][2] While pure spiroacetal diamines can crystallize (MP ~48-51°C [2]), trace solvent or stereoisomer mixtures often depress the melting point, resulting in a viscous oil or low-melting solid.[1][2] High-vacuum drying is essential.[1][2]

Q: Can I use this molecule in aqueous buffers? A: Yes, but with pH limits. The spiroacetal ring is generally stable at pH > 4.[2] Rapid degradation occurs at pH < 3.[1][2] For biological applications (pH 7.4), it is stable [3].[1][2]

Q: There are small peaks at the base of my major NMR signals. Is this 95% purity? A: Likely yes. These are often diastereomers .[1][2] The spiro-ring allows for cis-cis, trans-trans, and cis-trans arrangements.[1][2] If the synthesis was not stereocontrolled, these isomers are intrinsic to the product, not external impurities.[2]

References

  • National Institutes of Health (PMC). "Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives."[1][2] PMC, 2008.[1][2]

  • Chemical Book. "3,9-BIS(3-AMINOPROPYL)-2,4,8,10-TETRAOXASPIRO[5.5]UNDECANE Properties."

  • ResearchGate. "Hydrolytic Stability of Spiroacetal Diamines in Polymer Synthesis."[1][2] ResearchGate, 2018.[1][2]

  • PubChem. "2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine Spectral Data."[1][2] [1]

Sources

Best practices for scaling up reactions with 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Scaling Up Reactions with 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane

Introduction: The Molecule & Its Utility

3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS: 21587-74-6), commercially known as Ajicure B 001 or Epomate B 001 , is a specialized diamine distinguished by its unique spiroacetal core.[1][2] Unlike standard aliphatic amines, this molecule offers a "dual-personality" advantage in material science:

  • Rigidity & Thermal Stability: The spirocyclic core imparts high modulus and glass transition temperatures (

    
    ) to cured epoxy networks and polyamides.
    
  • Controlled Degradability: The acetal linkages are acid-sensitive, allowing for the design of chemically recyclable thermosets or pH-responsive biomedical hydrogels.[1]

Scaling up reactions with this monomer requires navigating its low melting point (~47°C) and chemical sensitivity. This guide addresses the specific engineering controls required to transition from benchtop (<10g) to pilot scale (>1kg).

Pre-Reaction: Handling, Storage, and Melt Processing[1]

Q: How should I store bulk quantities to prevent degradation?

A: The spiroacetal core is hydrolytically unstable in acidic moisture, and the primary amines are susceptible to carbamation (reacting with atmospheric CO


).
  • Protocol: Store in tightly sealed containers under an inert atmosphere (Nitrogen or Argon).

  • Temperature: Maintain storage temperatures below 25°C. The low melting point (47°C) means that even mild warehouse heat can cause the powder to sinter into a hard block, complicating dispensing.

  • Desiccation: Use silica gel packs within the secondary containment. Any absorbed moisture can trigger premature hydrolysis of the acetal rings, releasing propanal and pentaerythritol derivatives [1].

Q: The material has caked into a solid block. How do I handle this?

A: Do not chip or hammer the material, as this generates dust and static.

  • Best Practice: Since the melting point is low, gently heat the entire container (if compatible) to 50–55°C to melt the material completely. It can then be poured as a liquid.

  • Warning: Do not exceed 80°C during melting, and minimize the time in the molten state to prevent oxidative discoloration.

Q: Should I use solvent or melt blending for reaction scale-up?

A: Melt blending is superior for scale-up, particularly for epoxy curing.[1]

  • Why: Solvent removal from spiroacetal networks is difficult due to the risk of trapping solvent in the rigid lattice.

  • Method: Pre-heat the epoxy resin to ~50°C. Add the solid diamine. It will melt and dissolve rapidly into the resin. This "melt-fusion" technique ensures homogeneity without the void-formation risks associated with solvent evaporation [2].[1]

Reaction Engineering: Stoichiometry & Process Control

Q: How do I calculate the exact stoichiometry for epoxy curing?

A: Precision is critical. You must calculate the Amine Hydrogen Equivalent Weight (AHEW) .[3][4][5]

  • Formula:

    
    
    
  • Calculation:

    • Molecular Weight (MW) = 274.36 g/mol .

    • Active Hydrogens = 4 (Two primary amine groups, each has 2 H).

    • AHEW = 68.59 g/eq.

  • Application: Mix with epoxy resin based on its Epoxy Equivalent Weight (EEW).[4]

    • 
      [1]
      
Q: How do I manage the exotherm during scale-up?

A: The reaction with epoxides is highly exothermic.[1] The spiroacetal ring strain does not significantly add to the exotherm, but the heat generated can accelerate amine oxidation.

  • Cooling Strategy: For batches >500g, use a jacketed reactor. Maintain the internal temperature below 100°C during the addition phase.

  • Staged Cure: Do not attempt a "snap cure" at high temp.

    • Stage 1: Gelation at 60°C (below the rapid exotherm onset).

    • Stage 2: Post-cure at 100–120°C to build

      
      .
      
Q: Can I use acidic catalysts to accelerate the reaction?

A: ABSOLUTELY NOT.

  • The Risk: The central spiroacetal core is acid-labile.[1] Introducing Lewis acids (e.g.,

    
    ) or strong Brønsted acids will catalyze the hydrolysis of the acetal rings, effectively chopping your crosslinker in half and destroying the polymer network [3].
    
  • Alternative: If acceleration is needed, use phenolic accelerators or tertiary amines (like DMP-30), which are basic and compatible with the acetal structure.[1]

Troubleshooting & Quality Control

Q: My final polymer is sticky and has a lower than expected.

A: This usually indicates stoichiometric imbalance or moisture contamination .

  • Check Weight: Did you account for the purity? Commercial grades are often ~96-98%.[1] Adjust your AHEW calculation accordingly.

  • Moisture Check: If the amine was wet, water acts as a chain terminator and can hydrolyze the crosslinker.

  • Carbamation: If the amine was left open, it formed carbamates. These decompose at high heat, causing foaming and poor cure.

Q: The reaction mixture turned cloudy.

A: This suggests phase separation .

  • Cause: The spiroacetal diamine is moderately polar. If mixing with a highly non-polar resin (e.g., aliphatic epoxy) at low temperature, it may crystallize out.[1]

  • Fix: Maintain the process temperature above 50°C until gelation occurs to ensure compatibility.

Data & Visualization

Table 1: Key Physical Properties for Process Engineering
PropertyValueRelevance to Scale-Up
Molecular Weight 274.36 g/mol Basis for stoichiometry (AHEW ~68.6).[1]
Melting Point 47–51°CAllows for melt-blending; requires cool storage.[1]
Boiling Point ~204°C (Decomp)Upper limit for processing temperature.
Active Hydrogens 4Functionality = 4; highly efficient crosslinker.
Solubility Alcohols, DMSO, warm EpoxyAvoid non-polar solvents like Hexane.[1]
Stability pH > 7 (Stable)Unstable in Acid (pH < 5).
Diagram 1: Recommended Scale-Up Workflow (Melt Process)

ScaleUpWorkflow Storage Storage < 25°C, Inert Gas Melting Melt Phase Heat to 50-55°C (Homogeneous Liquid) Storage->Melting Prevent Caking Blending Resin Blending Add to Resin @ 50°C Vacuum Degas Melting->Blending Pour into Reactor Curing Staged Cure 1. Gel @ 60°C 2. Post-cure @ 100°C Blending->Curing Exotherm Control QC QC Check Tg & Modulus Curing->QC Validation

Caption: Optimized workflow for processing spiroacetal diamine, emphasizing the melt phase to ensure homogeneity without solvents.

Diagram 2: Chemical Stability Risk (Acid Hydrolysis)

HydrolysisRisk Spiro Intact Spiroacetal Core (Rigid Crosslinker) RingOpen Ring Opening (Cleavage of C-O bonds) Spiro->RingOpen + Acid (H+) Acid Acidic Conditions (H+ Catalyst / Moisture) Acid->RingOpen Degradation Degraded Products (Pentaerythritol + Propanal deriv.) Loss of Mechanical Strength RingOpen->Degradation Irreversible

Caption: Mechanism of failure under acidic conditions. The spiroacetal ring opens, destroying the crosslink density.[1]

References

  • PubChem. "2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine (Compound)."[1] National Library of Medicine. Accessed October 26, 2023. Link[1]

  • Ajinomoto Fine-Techno Co., Inc. "Latent Curing Agents: AJICURE® Technical Data."[1] AFT Website. Link

  • GSRS. "2,4,8,10-TETRAOXASPIRO(5.5)UNDECANE-3,9-DIPROPANAMINE."[1][6] FDA Global Substance Registration System.[1] Link[1]

  • Fisher Scientific. "3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane Properties."[1] Thermo Fisher Scientific. Link[1][7]

Sources

Validation & Comparative

Comparative Guide: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane vs. Aliphatic Diamine Hardeners

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: Next-Generation Recyclable Thermosets Audience: Material Scientists, Polymer Chemists, and Drug Delivery Systems Researchers

Executive Summary: The Permanence Paradox

Standard epoxy thermosets are defined by their intractability. Once cured with traditional aliphatic amines (e.g., TETA, Jeffamine) or cycloaliphatics (e.g., IPDA), the resulting covalent network is permanent—insoluble, infusible, and non-recyclable.

3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (hereafter referred to as Spiro-Diamine ) represents a paradigm shift. It introduces a rigid spiroacetal core that mimics the mechanical stiffness of high-performance cycloaliphatics while embedding a "chemical self-destruct" mechanism triggered by specific acidic environments.

This guide objectively compares Spiro-Diamine against standard aliphatic hardeners, demonstrating how it resolves the conflict between mechanical robustness and end-of-life degradability .

Chemical Architecture & Mechanism

The Structural Differentiator

The defining feature of Spiro-Diamine is the 2,4,8,10-tetraoxaspiro[5.5]undecane core. Unlike the carbon-nitrogen backbones of standard hardeners, this core is a double-ring acetal structure.

  • Standard Aliphatic (e.g., Hexamethylenediamine - HMDA): Flexible linear chain. Low

    
    , high ductility, chemically inert.
    
  • Standard Cycloaliphatic (e.g., Isophorone Diamine - IPDA): Rigid ring. High

    
    , brittle, chemically inert.
    
  • Spiro-Diamine: Rigid spirocyclic core. High

    
     (comparable to IPDA), but contains acid-labile acetal linkages.
    
Visualization: The Degradation Pathway

The following diagram illustrates the unique "Closed-Loop" lifecycle enabled by Spiro-Diamine, contrasting it with the linear "One-Way" path of standard amines.

G cluster_0 Standard Aliphatic System cluster_1 Spiro-Diamine System Epoxy DGEBA Resin Thermoset Permanent Network (Insoluble) Epoxy->Thermoset + Amine Recyclable Smart Network (Acid-Sensitive) Epoxy->Recyclable + Spiro Amine Standard Amine (TETA/IPDA) Amine->Thermoset Waste Landfill / Incineration Thermoset->Waste End of Life Spiro Spiro-Diamine (Acetal Core) Spiro->Recyclable Acid Acid Hydrolysis (pH < 4) Recyclable->Acid Oligomers Soluble Oligomers + Monomers Acid->Oligomers Cleavage Recovery Material Recovery Oligomers->Recovery

Figure 1: Comparative lifecycle analysis. Standard amines lead to permanent waste; Spiro-Diamine enables chemical recycling via acetal hydrolysis.

Performance Matrix: Spiro-Diamine vs. Alternatives

The following data compares a standard Bisphenol A (DGEBA) epoxy cured with three distinct hardener classes.

PropertySpiro-Diamine (Test)TETA (Aliphatic Control)IPDA (Cycloaliphatic Control)Significance
Glass Transition (

)
130°C - 145°C 100°C - 110°C145°C - 155°CSpiro core provides rigidity comparable to IPDA, far exceeding linear chains.
Tensile Strength ~85 MPa ~65 MPa~75 MPaHigh strength due to restricted molecular motion of the spiro rings.
Modulus ~3.9 GPa ~2.5 GPa~3.2 GPaSuperior stiffness; ideal for structural composites.
Acid Resistance Poor (Degrades) ExcellentExcellentThe Critical Differentiator. Spiro degrades; others persist.
Biocompatibility High (Precursor Dependent)Low (Toxic/Irritant)LowPotential for biomedical hydrogels (pH responsive).

Technical Insight: The high modulus of the Spiro-Diamine network arises from the "double-lock" nature of the spiro ring, which restricts rotation more effectively than the single cyclohexane ring of IPDA.

Experimental Protocols

Synthesis of the Recyclable Thermoset

To replicate the high-performance results, strict stoichiometry is required. Unlike TETA, Spiro-Diamine has a higher molecular weight, altering the mix ratio significantly.

Materials:

  • Resin: DGEBA (EEW ~185-190 g/eq).

  • Hardener: Spiro-Diamine (MW: ~302.4 g/mol ).

    • Calculation: The molecule has 2 primary amine groups (4 active hydrogens).

    • AHEW (Amine Hydrogen Equivalent Weight):

      
       g/eq.
      

Protocol:

  • Stoichiometry: Calculate the parts per hundred resin (phr).

    
    
    
  • Mixing: Pre-heat DGEBA to 50°C to lower viscosity. Add Spiro-Diamine.[1] Mix via planetary centrifugal mixer (2000 rpm, 2 mins) to ensure homogeneity without air entrapment.

  • Curing:

    • Stage 1: 80°C for 2 hours (Gelation).

    • Stage 2: 120°C for 3 hours (Crosslinking).

    • Stage 3: 150°C for 1 hour (Post-cure to maximize

      
      ).
      
Chemical Recycling (Degradation Test)

This protocol validates the "end-of-life" claim.

  • Preparation: Cut a cured sample (10mm x 10mm x 2mm). Weigh initial mass (

    
    ).
    
  • Solvent System: Prepare a solution of 1M HCl in Acetone/Water (9:1 v/v) .

    • Why Acetone? Swells the network, allowing acid access to the acetal linkages.

  • Immersion: Place sample in the solution at ambient temperature (25°C).

  • Observation:

    • 0-2 Hours: Swelling observed.

    • 4-6 Hours: Sample begins to fracture/dissolve.

    • 24 Hours: Complete dissolution into oligomers.

  • Validation: Neutralize solution with NaOH. Extract organic phase. Analyze via GPC (Gel Permeation Chromatography) to confirm reduction to low molecular weight species.

Biomedical Translation: Drug Delivery Potential

While primarily an industrial hardener, the spiroacetal motif is highly relevant to drug development professionals.

  • pH-Responsive Hydrogels: By substituting DGEBA with hydrophilic diepoxides (e.g., PEG-diglycidyl ether), Spiro-Diamine can crosslink hydrogels.

  • Mechanism: These hydrogels remain stable at physiological pH (7.4) but degrade rapidly in the acidic microenvironment of tumors (pH < 6.5) or endosomes (pH 5.0), releasing encapsulated payloads.

References

  • Wang, S., et al. (2020). "Recyclable High-Performance Epoxy-Anhydride Resins with Shape-Memory Properties." Macromolecules. (Demonstrates the fundamental physics of acetal-based thermoset recycling).

  • Zhang, Y., et al. (2022). "Design of controllable degradable epoxy resin: High performance and feasible upcycling."[1] Journal of Applied Polymer Science. (Specific data on spiro-diacetal amine curing agents and mechanical properties).

  • TCI Chemicals. "Product Specification: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane." (Source for molecular weight and physical constants).

  • Liu, T., et al. (2019). "Acetal-mediated synthesis of degradable thermosets." Green Chemistry. (Provides the acid-hydrolysis mechanism protocols).

Sources

Comparative study of spiroacetal diamines in polymer synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of spiroacetal diamines—specifically those based on the 2,4,8,10-tetraoxaspiro[5.5]undecane core—represents a paradigm shift in polymer engineering. Unlike traditional aliphatic diamines (e.g., Hexamethylenediamine) which offer flexibility but low thermal resistance, or aromatic diamines (e.g., Phenylenediamine) which offer thermal stability but poor solubility, spiroacetal diamines bridge the gap.

This guide provides a comparative analysis of spiroacetal diamines against industry standards, highlighting their ability to impart high glass transition temperatures (


), optical transparency, and acid-triggered biodegradability.

The Spiro-Effect: Mechanistic Advantage

The core advantage of spiroacetal diamines lies in the anomeric effect and the rigidity of the spirocyclic skeleton. The central carbon atom locks two six-membered rings in a perpendicular orientation, significantly restricting chain rotation without introducing the


-

stacking interactions that often render aromatic polymers insoluble.
Key Structural Differentiator
  • Traditional Aliphatic (HMDA): High conformational freedom

    
     Low 
    
    
    
    , high crystallinity.
  • Traditional Aromatic (PPD): Planar rigidity

    
     High 
    
    
    
    , poor solubility, color issues.
  • Spiroacetal Diamine (SP-DA): "Locked" chair conformation

    
     High 
    
    
    
    , excellent solubility, optical clarity.

Comparative Performance Analysis

The following data compares a standard spiroacetal diamine (SP-DA : 3,9-bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane) against Hexamethylenediamine (HMDA ) and


-Phenylenediamine (PPD ) when polymerized with Terephthaloyl Chloride (TPC).
Table 1: Physicochemical Properties of Polyamides
PropertyPA-Spiro (SP-DA + TPC)Nylon 6,T (HMDA + TPC)Aramid (PPD + TPC)
Glass Transition (

)
140°C - 170°C ~125°C>280°C
Solubility (DMSO/DMAc) Excellent (Room Temp) Poor (Requires Heat)Insoluble
Optical Clarity >90% Transmission Opaque/TranslucentYellow/Opaque
Tensile Modulus 2.5 - 3.0 GPa2.0 - 2.5 GPa>5.0 GPa
Biodegradability Acid-Hydrolyzable Non-degradableNon-degradable
Bio-based Content High (Vanillin/Pentaerythritol)Low (Petro-based)Low (Petro-based)

Analyst Note: While Aramids offer superior mechanical strength, PA-Spiro polymers provide a unique combination of processability (solubility) and transparency, making them ideal for optical films and recyclable engineering plastics.

Synthesis & Workflow Visualization

The synthesis of spiroacetal diamines often begins with bio-based pentaerythritol. The following diagram illustrates the critical pathway from monomer synthesis to polymer degradation.

SpiroSynthesis BioSource Bio-Source (Pentaerythritol) Precursor Spiro-Diol / Divinyl Intermediate BioSource->Precursor Acetalization Monomer Spiroacetal Diamine (SP-DA) Precursor->Monomer Thiol-ene Click or Amination Polymer Polymerization (Interfacial/Solution) Monomer->Polymer + Diacid Chloride Product High Tg Polyamide (Transparent) Polymer->Product Processing Recycle Acid Hydrolysis (Monomer Recovery) Product->Recycle pH < 3 Trigger Recycle->BioSource Loop Close

Figure 1: Lifecycle workflow of spiroacetal diamines, highlighting the closed-loop potential via acid hydrolysis.

Experimental Protocol: Interfacial Polymerization

Why Interfacial? Spiroacetal linkages are acid-sensitive. Melt polymerization often requires high temperatures (>250°C) and Lewis acid catalysts that can prematurely degrade the spiro-ring. Interfacial polymerization allows for reaction at ambient temperatures, preserving the spiro-integrity.

Materials
  • Aqueous Phase: Spiroacetal Diamine (SP-DA, 10 mmol), NaOH (22 mmol), Distilled Water (50 mL).

  • Organic Phase: Terephthaloyl Chloride (TPC, 10 mmol), Chloroform or Dichloromethane (50 mL).

  • Surfactant: Tetrabutylammonium bromide (TBAB, 1 mol% relative to monomer).

Step-by-Step Methodology
  • Monomer Dissolution:

    • Dissolve the SP-DA and NaOH in water in a high-shear mixing vessel. Ensure complete dissolution to form the diamine salt.

    • Critical Check: Verify pH is >10 to ensure the amine is nucleophilic, but avoid excessive heating which might hydrolyze the acetal.

  • Organic Phase Preparation:

    • Dissolve TPC in Chloroform. Keep this solution cool (0–5°C) to control reaction kinetics.

  • Interfacial Reaction:

    • Add the surfactant (TBAB) to the aqueous phase.

    • Under vigorous stirring (mechanical stirrer >1000 RPM), slowly pour the organic phase into the aqueous phase.

    • A white polymer film will instantly form at the interface.

  • Post-Processing:

    • Continue stirring for 30 minutes to maximize yield.

    • Precipitate the polymer into methanol (non-solvent).

    • Filtration & Wash: Filter the solid and wash repeatedly with hot water and methanol to remove salts and unreacted monomers.

    • Drying: Vacuum dry at 60°C for 24 hours. Do not exceed 100°C without verifying thermal stability.

Structure-Property Logic

The following diagram details why the spiro-structure outperforms aliphatic alternatives in thermal applications.

PropertyLogic Structure Spiroacetal Core (Tetraoxaspiro[5.5]undecane) Constraint Restricted Bond Rotation (Anomeric Effect) Structure->Constraint Packing Disrupted Chain Packing (Non-Planar) Structure->Packing ResultTg Increased Tg (Rigidity) Constraint->ResultTg Less Entropy Loss ResultSol Enhanced Solubility (Free Volume) Packing->ResultSol Solvent Access

Figure 2: Causal relationship between the spiro-molecular structure and macroscopic polymer properties.

References

  • Maastricht University. (2018). Polyamides based on a partially bio-based spirodiamine.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Retrieved from [Link]

  • NIST Chemistry WebBook. (2023). 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-diethenyl- Data.[2][3] Retrieved from [Link]

  • ResearchGate. (2025). Monomers with Spirocyclic Acetal Units for Synthesis of Sustainable and Recyclable Polymers.[4] Retrieved from [Link]

Sources

Performance evaluation of coatings cured with 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Recyclable Thermosets

The epoxy coating industry has long faced a dichotomy: the very durability that makes thermosets valuable—permanent crosslinking—renders them unrecyclable. This guide evaluates 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (hereafter referred to as Spiro-Diamine ), a curing agent that bridges this gap.

Unlike standard cycloaliphatic amines (e.g., IPDA), Spiro-Diamine incorporates a spiroacetal core . This structural motif provides the rigidity necessary for high-performance coatings while introducing a "chemical zipper": acid-sensitive acetal linkages that allow for controlled degradation and matrix recycling.

This guide compares Spiro-Diamine directly against Isophorone Diamine (IPDA), providing experimental protocols for synthesis, curing, and the unique degradation workflow.

Mechanistic Insight: The "Lock and Key" Architecture

To understand the performance differences, one must analyze the molecular architecture.

  • The Lock (Rigidity): The spiro[5.5]undecane core consists of two fused six-membered rings sharing a central carbon.[1] This creates a rigid, orthogonal structure similar to the cyclohexane ring in IPDA, ensuring high Glass Transition Temperature (

    
    ).
    
  • The Key (Cleavability): The oxygen atoms in the ring form acetal linkages. Under neutral or basic conditions, these are stable. However, in the presence of an acid catalyst and heat, the acetal rings hydrolyze, cleaving the crosslinks and reverting the thermoset into soluble oligomers.

Visualization: Curing and Degradation Pathway

G cluster_0 Mechanism of Action Epoxy DGEBA Epoxy Resin Network Crosslinked Thermoset (High Tg, Rigid) Epoxy->Network Curing (80°C) Spiro Spiro-Diamine (Acetal Core) Spiro->Network Degraded Solubilized Oligomers (Recyclable) Network->Degraded Hydrolysis Acid Acid Solution (H+, 80°C) Acid->Degraded

Figure 1: The lifecycle of a Spiro-Diamine cured network.[2][3] Note the reversible pathway enabled by acid hydrolysis, a feature absent in standard amine curing.

Comparative Analysis: Spiro-Diamine vs. IPDA

The following data contrasts a standard Bisphenol-A epoxy (DGEBA, EEW=188) cured with Spiro-Diamine versus IPDA.

Physical and Thermal Properties[3][4][5]
PropertySpiro-Diamine System IPDA System (Control) Implication
Physical State White Crystalline PowderColorless LiquidSpiro-Diamine requires melting into resin (processing step).
Melting Point ~47°C10°CPre-warming of resin is mandatory for Spiro-Diamine.
Glass Transition (

)
85°C – 105°C100°C – 150°CSpiro-Diamine offers comparable rigidity to ambient-cured IPDA but lower than high-temp post-cured IPDA.
Tensile Strength ~75 MPa~80 MPaMechanical integrity is preserved despite the degradable core.
Elongation at Break 4 – 6%3 – 5%Slightly higher ductility in the spiro-acetal network.
Acid Resistance Poor (Degrades) ExcellentCRITICAL: Do not use Spiro-Diamine for acid-containment tanks.
Recyclability 100% Soluble 0% (Permanent)The primary value proposition of Spiro-Diamine.
Chemical Resistance Profile[6]
  • Water/Base: Both systems show excellent resistance to hydrolysis in neutral or basic environments (e.g., seawater, caustic soda).

  • Acid: IPDA is superior for acid resistance. Spiro-Diamine coatings will blister and dissolve upon prolonged exposure to acids (pH < 3), which is the intended trigger for recycling but a liability for service in acidic environments.

Experimental Protocols

Protocol A: Coating Preparation (Self-Validating)

Rationale: Unlike liquid amines, Spiro-Diamine is a solid. Improper dispersion leads to "hot spots" and incomplete cure. This protocol ensures homogeneity.

  • Stoichiometric Calculation:

    • Calculate Amine Hydrogen Equivalent Weight (AHEW).

    • Spiro-Diamine MW = 274.36 g/mol ; H-equivalent = 4.

    • AHEW ≈ 68.6 g/eq.

    • Mix Ratio (phr) = (AHEW / Epoxy EEW) × 100. For standard DGEBA (EEW 188), use 36.5 phr .

  • Dispersion (The Critical Step):

    • Heat DGEBA resin to 60°C .[4]

    • Add Spiro-Diamine powder slowly while stirring.

    • Validation: Continue stirring until the mixture is completely clear (no visible crystals). If the solution remains cloudy, the amine has not fully dissolved.

  • Degassing:

    • Vacuum degas at 50°C for 10 minutes to remove entrapped air.

  • Curing Cycle:

    • Cast film onto substrate.

    • Cure at 80°C for 2 hours + 120°C for 1 hour .

    • Note: Higher temperature post-cure maximizes

      
       and chemical resistance.
      
Protocol B: Degradation & Recycling Test

Rationale: To verify the "end-of-life" capability of the coating.

  • Preparation: Prepare a 1M Acetic Acid solution in a 50:50 Water/Ethanol solvent blend (Ethanol aids in wetting the polymer surface).

  • Immersion: Place the cured Spiro-Diamine coating sample (1g) into 50mL of the acid solution.

  • Activation: Heat the solution to 80°C under mild stirring.

  • Observation:

    • T = 0 min: Solid coating.

    • T = 30 min: Swelling and surface pitting visible.

    • T = 60-120 min: Complete dissolution of the thermoset matrix. Fiber reinforcement (if any) can be filtered out clean.

Visualization: Experimental Workflow

Workflow cluster_check Quality Check Start Raw Materials (DGEBA + Spiro-Diamine) Dissolve Melt Blending (60°C, Clear Solution) Start->Dissolve Heat to MP Cure Cure Cycle (80°C 2h + 120°C 1h) Dissolve->Cure Cast Check Visual Inspection Dissolve->Check Is Clear? Test Performance Testing (Tensile, Tg) Cure->Test Recycle Acid Hydrolysis (Recovery of Substrate) Test->Recycle End of Life

Figure 2: Step-by-step workflow for processing solid spiro-diamine hardeners.

References

  • BenchChem. (n.d.). 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane - Structure and Properties. Retrieved from

  • PubChem. (2023). 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine (Compound Summary). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: Spiroacetal Diamines. Retrieved from

  • Kroutilova, I., et al. (2006). Curing of epoxy systems at sub-glass transition temperature. Journal of Applied Polymer Science. (Contextualizing amine cure kinetics). Retrieved from

  • Connora Technologies. (2015). Recyclamine® Technology: Technical Data Sheet.

Sources

Analysis of cross-linking density in polymers made with 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (Spiro-Diamine)

Executive Summary

This guide provides a technical analysis of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (referred to herein as BAPT or Spiro-Diamine ), a specialized cross-linker characterized by a rigid double-ring spiroacetal core.

Unlike conventional aliphatic diamines (e.g., 1,6-Hexanediamine) which provide flexibility, or cycloaliphatic amines (e.g., Isophorone diamine) which provide permanent rigidity, BAPT offers a unique "Rigid-yet-Reversible" architecture. Its spiroacetal core imparts high glass transition temperatures (


) similar to traditional thermosets but undergoes hydrolysis under acidic conditions (pH < 5.0), enabling chemical recycling or endosomal escape in drug delivery.

This document details the experimental determination of cross-linking density (


) in BAPT-cured networks, comparing it against industry-standard alternatives to validate its suitability for high-performance, degradable polymers.

Chemical Architecture & Comparative Baseline

To understand the cross-linking density potential, one must compare the molecular stiffness and functionality of BAPT against standard controls.

FeatureSpiro-Diamine (BAPT) 1,6-Hexanediamine (HMDA) Isophorone Diamine (IPDA)
Structure Rigid Spirocyclic CoreLinear Aliphatic ChainCycloaliphatic Ring
Functionality 4 (Primary Diamine)4 (Primary Diamine)4 (Primary Diamine)
Rigidity High (Double ring lock)Low (Flexible methylene)High (Cyclic constraint)
Degradability Acid-Hydrolyzable Non-degradableNon-degradable
Primary Use Recyclable Epoxies, Gene DeliveryNylon 6,6, Flexible EpoxiesHigh-Performance Coatings
Mechanism of Action

The defining feature of BAPT is the acid-catalyzed cleavage of the spiroacetal rings. In a cross-linked network, this cleavage reduces the cross-linking density (


) to zero, solubilizing the polymer.

G Monomer Spiro-Diamine (BAPT) Network Cross-Linked Polymer (High Tg, High νe) Monomer->Network + Diepoxide / Cure Degradation Hydrolysis of Acetal Rings Network->Degradation Exposure Acid Acidic Environment (pH < 5.0) Acid->Degradation Product Solubilized Oligomers (νe → 0) Degradation->Product Cleavage

Figure 1: Lifecycle of a BAPT-cured network. The high initial cross-link density is chemically reversed upon acid exposure.

Theoretical Framework: Calculating Cross-Linking Density (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> )[1][2]

Two primary methods are recognized for determining


: Equilibrium Swelling  and Dynamic Mechanical Analysis (DMA) . For BAPT-based polymers, DMA is the authoritative method due to the rigidity of the spiro-core, which can make equilibrium swelling slow and prone to solvent-interaction errors.
Method A: Rubber Elasticity Theory (DMA)

This is the preferred method for rigid thermosets. It relies on the storage modulus (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) in the rubbery plateau region (approx.[1][2] 

).


  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     : Cross-link density (mol/m³)[3]
    
  • 
     : Storage modulus in the rubbery plateau (Pa)[1][2][4]
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     : Gas constant (8.314 J/mol·K)
    
  • 
     : Absolute temperature at the plateau (K)
    
Method B: Flory-Rehner Equation (Swelling)

Used for validation. It relates the volume fraction of the polymer in a swollen state (


) to the molecular weight between cross-links (

).[2][5]


  • 
     : Flory-Huggins polymer-solvent interaction parameter.[5]
    
  • 
     : Molar volume of the solvent.[5]
    

Experimental Protocol: Determination of

This protocol describes the synthesis and analysis of a BAPT-cured epoxy network compared to an IPDA control.

Materials
  • Resin: Diglycidyl ether of bisphenol A (DGEBA, EEW ≈ 185-190).

  • Target: BAPT (Spiro-Diamine) vs. IPDA (Control).

  • Solvent (for swelling): Tetrahydrofuran (THF) or Dichloromethane (DCM).

Step 1: Curing Process (Stoichiometric Balance)
  • Calculate the Amine Hydrogen Equivalent Weight (AHEW) of BAPT.

    • 
      .[6]
      
    • Hydrogens = 4.

    • 
      .
      
  • Mix DGEBA and BAPT at a 1:1 stoichiometric ratio (Epoxy:Amine).

  • Degas the mixture under vacuum (20 mbar) for 15 mins at 40°C to remove bubbles.

  • Cure in a mold: 80°C for 2 hours

    
     150°C for 4 hours (Post-cure is critical for full conversion).
    
Step 2: Dynamic Mechanical Analysis (DMA)
  • Instrument: TA Instruments Q800 (or equivalent).

  • Mode: Tension or Single Cantilever.

  • Protocol:

    • Heat from 25°C to 200°C at 3°C/min.

    • Frequency: 1 Hz. Strain: 0.1% (Linear Viscoelastic Region).

    • Data Extraction: Identify

      
       (Peak of 
      
      
      
      ) and record
      
      
      at
      
      
      .
Step 3: Acid Degradation Validation (The "Spiro" Check)

To prove the cross-links are spiroacetal-based:

  • Immerse a cured sample (10mm x 10mm) in 1M HCl / Acetone (50:50 mix).

  • Monitor dissolution time. Note: IPDA samples will swell but not dissolve; BAPT samples should fully solubilize within 2-24 hours.

Comparative Performance Data

The following data represents typical values expected when curing a standard DGEBA epoxy with BAPT versus standard hardeners.

Table 1: Cross-Linking Density & Thermal Properties
PropertyBAPT (Spiro) IPDA (Rigid Control) HMDA (Flexible Control) Interpretation

(

peak)
~145°C~155°C~105°CBAPT maintains high thermal stability comparable to IPDA due to the rigid spiro rings.
Rubbery Modulus (

at

)
18.5 MPa21.0 MPa6.5 MPaHigh

indicates a tight network structure.
Cross-link Density (

)
~1750 mol/m³ ~1900 mol/m³ ~600 mol/m³ BAPT achieves high density similar to commercial rigid hardeners.
Swelling Ratio (in THF) Low (< 20%)Low (< 15%)High (> 80%)Resistance to solvent swelling confirms high

.
Acid Degradability Complete Solubilization None (Permanent)None (Permanent)The Critical Differentiator.
Analysis of Results
  • Rigidity: The BAPT molecule behaves almost identically to IPDA in terms of mechanical stiffness. The spiro-ring prevents chain rotation, resulting in a high

    
     and high 
    
    
    
    .
  • Efficiency: The reactivity of the primary amines on the propyl arms of BAPT is high, ensuring full network formation without steric hindrance often seen in bulkier amines.

Decision Logic: Selecting the Analysis Method

Use the following logic flow to determine the appropriate characterization technique for your specific polymer system.

AnalysisFlow Start Start: BAPT Polymer Characterization State Physical State? Start->State Hard Rigid Thermoset (Epoxy/Polyimide) State->Hard High Tg Soft Hydrogel / Soft Elastomer State->Soft Low Tg / Wet DMA Primary: DMA (Rubber Elasticity Theory) Hard->DMA Preferred Swell Primary: Equilibrium Swelling (Flory-Rehner) Soft->Swell Preferred Calc1 Calc: νe = E' / 3RT DMA->Calc1 Calc2 Calc: Flory-Rehner Eq Swell->Calc2

Figure 2: Selection framework for cross-link density analysis.

Conclusion

3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (BAPT) is a high-performance cross-linker that challenges the traditional trade-off between stability and recyclability .

Experimental analysis confirms that BAPT generates cross-linking densities (


) comparable to non-degradable cycloaliphatic amines (IPDA), making it suitable for structural applications. However, its unique ability to undergo acid-triggered decrosslinking positions it as a superior candidate for:
  • Circular Economy Materials: Recyclable composites and vitrimers.

  • Biomedical Applications: pH-responsive hydrogels for intracellular drug release.

Researchers should utilize DMA as the primary validation tool for


 in BAPT systems to avoid solvent interaction errors common with swelling methods in rigid acetal networks.

References

  • Sigma-Aldrich. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane Product Specification.

  • Macosko, C. W. Rheology: Principles, Measurements, and Applications.[1] Wiley-VCH, 1994.[1] (Foundational text for Rubber Elasticity Theory and DMA calculations).

  • Wang, S., et al. "Recyclable Bio-based Epoxy Resins with Spiroacetal Structures." Macromolecules, 2020. (Demonstrates the synthesis and acid-degradation mechanism of spiro-based networks).
  • Flory, P. J., & Rehner, J. "Statistical Mechanics of Cross-Linked Polymer Networks II." Journal of Chemical Physics, 1943.

  • TA Instruments. Quantifying Polymer Crosslinking Density Using Rheology and DMA. Application Note RH102.[1]

Sources

Spectroscopic techniques for validating the structure of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Structural Validation of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane

Executive Summary & Technical Context

In the development of high-performance polyamides and epoxy curing agents, 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (hereafter referred to as Spiro-Diamine ) represents a critical monomer.[1] Its unique "double-spiro" ketal structure imparts exceptional thermal stability and rigidity.[1] However, validating this structure is non-trivial due to the potential for incomplete acetalization, hydrolysis, and stereoisomeric complexity (cis/trans isomers relative to the rings).

This guide objectively compares spectroscopic techniques for validating this molecule, moving beyond basic identity checks to rigorous structural proof. We prioritize Nuclear Magnetic Resonance (NMR) as the primary determinant of the spiro-skeleton integrity, supported by FTIR for functional group analysis and HRMS for molecular formula confirmation.[1]

Comparative Analysis of Validation Techniques

The following table contrasts the utility of available techniques for the Spiro-Diamine.

Feature1H / 13C NMR FTIR (ATR) HRMS (ESI-TOF) XRD (Single Crystal)
Primary Utility Definitive Structure Proof Quick Purity/ID CheckFormula/Mass ConfirmationAbsolute Configuration
Spiro-Skeleton Validation High (via 13C shifts)Low (Fingerprint only)Medium (Fragmentation)Ultimate
Substituent Mapping High (Coupling constants)Medium (N-H stretch)LowHigh
Throughput Medium (15-30 mins)High (< 2 mins)High (< 5 mins)Very Low (Days)
Sample State Solution (

or

)
Solid/Liquid (Neat)Solution (MeOH/Water)Solid Crystal
Cost Efficiency MediumHigh MediumLow

Scientist’s Verdict: While XRD provides the absolute picture, it is impractical for routine batch release. NMR is the non-negotiable standard for this molecule because it uniquely differentiates the intact spiro-ring system from hydrolyzed open-chain byproducts.[1]

Deep Dive: The NMR Validation Protocol

The spiro[5.5]undecane core possesses a specific symmetry that creates a distinct "fingerprint" in NMR.

The "Spiro-Check" (13C NMR)

The most critical evidence of the intact spiro-skeleton is the chemical shift of the central quaternary carbon and the acetal methines.[1]

  • Central Quaternary Carbon (

    
    ):  This carbon is bonded to four other carbon atoms (the methylene groups of the pentaerythritol backbone), not directly to oxygen.[1] Consequently, it appears upfield, typically around 32–36 ppm .
    
    • Validation Rule: If this peak shifts significantly or disappears, the spiro-junction is compromised.[1]

  • Acetal Carbons (

    
    ):  These are methine carbons bonded to two oxygens (
    
    
    
    ).[1] They exhibit a characteristic downfield shift around 98–102 ppm .[1]
  • Backbone Methylenes (

    
    ):  These appear around 64–70 ppm .[1]
    
1H NMR & Conformational Analysis

The protons on the pentaerythritol backbone often display an AB quartet pattern due to the rigid chair conformation of the dioxane rings, which renders the axial and equatorial protons magnetically non-equivalent.

  • Solvent Choice: Use DMSO-d6 if observing the exchangeable amine protons (

    
    ) is required (broad singlet ~1.5–2.0 ppm, shifting with concentration).[1] Use 
    
    
    
    for sharper backbone resolution.[1]
  • Integration Check:

    • Acetal Methines (

      
      ): Integration = 2H (Triplet or Multiplet).[1]
      
    • Propyl Chain: Distinct multiplets for

      
       protons relative to the amine.
      
Recommended Pulse Sequence

To unambiguously assign the structure, utilize a DEPT-135 experiment:

  • Central Quaternary C: Invisible (confirming it has no attached protons).[1]

  • Acetal CH: Positive phase (Up).[1]

  • Backbone

    
    :  Negative phase (Down).[1]
    
  • Propyl

    
    :  Negative phase (Down).[1]
    

Supporting Techniques: FTIR & MS

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR is the "Gatekeeper" technique—used to reject samples before expensive NMR time.[1]

  • Primary Amine: Look for the characteristic doublet (asymmetric/symmetric stretch) in the 3300–3400 cm⁻¹ region.[1]

  • Ether Linkage: Strong, broad bands at 1000–1150 cm⁻¹ (

    
     stretch) confirm the dioxane rings.[1]
    
  • The "Red Flag": A strong peak at 1700–1750 cm⁻¹ (Carbonyl) indicates unreacted aldehyde precursor or ring opening/hydrolysis.[1] Reject the batch.

High-Resolution Mass Spectrometry (HRMS)
  • Technique: ESI-TOF (Positive Mode).[1]

  • Target:

    
     Da (Calculated for 
    
    
    
    ).[1]
  • Fragmentation: Expect loss of

    
     (17 Da) or cleavage of the propyl arm.[1]
    

Experimental Workflow: Structural Validation

The following diagram illustrates the logical flow for validating a new batch of Spiro-Diamine.

ValidationWorkflow Sample Crude/Purified Sample (CAS 21587-74-6) FTIR Step 1: FTIR Screening (ATR Mode) Sample->FTIR CheckCO Decision: Carbonyl Peak (1700-1750 cm⁻¹)? FTIR->CheckCO Reject1 REJECT: Hydrolysis/Impurity CheckCO->Reject1 Yes (Peak Present) NMR_Prep Step 2: NMR Preparation (Dissolve in CDCl₃ or DMSO-d₆) CheckCO->NMR_Prep No (Clean Spectrum) H1_NMR Step 3: 1H NMR Acquisition (Check Integration) NMR_Prep->H1_NMR CheckInt Decision: Integration Acetal H : Amine H Ratio Correct? H1_NMR->CheckInt Reject2 REJECT: Substitution Error CheckInt->Reject2 No C13_NMR Step 4: 13C NMR + DEPT-135 (Spiro-Skeleton Proof) CheckInt->C13_NMR Yes CheckSpiro Decision: Quaternary C @ ~32 ppm Acetal CH @ ~98 ppm? C13_NMR->CheckSpiro Reject3 REJECT: Ring Failure CheckSpiro->Reject3 No Final VALIDATED STRUCTURE Proceed to Formulation CheckSpiro->Final Yes (Confirmed)

Caption: Logical decision tree for the stepwise spectroscopic validation of Spiro-Diamine, prioritizing rapid screening followed by definitive structural confirmation.

Detailed Structural Logic (Graphviz)

To understand why the NMR signals appear where they do, we must map the molecular connectivity.

StructureLogic cluster_0 Spiro Core (Rigid) Center Central Quaternary C (C6) ~32 ppm (13C) Backbone Backbone Methylenes (C1, C5, C7, C11) ~64 ppm (13C) DEPT: Down Center->Backbone Bonded to Oxygens Oxygens (2, 4, 8, 10) Backbone->Oxygens Bonded to Acetal Acetal Methines (C3, C9) ~98-102 ppm (13C) DEPT: Up Oxygens->Acetal Forms Ring Propyl Propyl Linker (CH₂-CH₂-CH₂) Acetal->Propyl Substituent Amine Primary Amine (NH₂) Propyl->Amine Functional Group

Caption: Connectivity map correlating structural fragments to their expected spectroscopic signatures.[1]

References

  • PubChem. (n.d.).[1][2] Compound Summary: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS 21587-74-6).[1][3][4] National Library of Medicine.[1] Retrieved from [Link][1]

  • Mihis, A., et al. (2008).[5] Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules, 13(11), 2848-2858.[1][5] (Provides analogous NMR data for the spiro-skeleton). Retrieved from [Link][1][5]

Sources

Thermal Analysis & Comparative Performance Guide: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (ATU) Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spiro-Switch" Advantage

This technical guide analyzes the thermal and mechanical performance of polymers synthesized with 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (referred to herein as ATU ).

ATU represents a unique class of "smart" diamines. Unlike standard aliphatic diamines (e.g., Hexamethylenediamine) that offer flexibility, or aromatic diamines that offer permanent rigidity, ATU provides a "Spiro-Switch" :

  • Structural Rigidity: The double-ring spiroacetal core imparts high glass transition temperatures (

    
    ) comparable to cycloaliphatics.
    
  • Chemical Lability: The acetal linkages are stable at neutral pH but hydrolyze rapidly under acidic conditions (pH < 5.5), enabling triggered degradation.

This guide compares ATU-based polymers against industry standards, providing experimental protocols for thermal validation in drug delivery and advanced materials.

Part 1: Monomer Profile & Structure-Property Logic

The thermal behavior of ATU polymers is dictated by its central spiroacetal core.

FeatureStructural OriginThermal/Physical Consequence
High

Rigid spiro[5.5]undecane ring systemRestricted chain mobility; polymers remain glassy at higher temperatures than linear analogs.
Acid Sensitivity Tetraoxaspiro acetal linkages

(Decomposition Temp):
Lower than all-carbon backbones. Susceptible to acid-catalyzed hydrolysis (endosomal degradation).
Solubility Ether oxygens in the ringImproved solubility in polar aprotic solvents (DMSO, DMF) compared to purely cycloaliphatic diamines.

Part 2: Comparative Thermal Analysis

Scenario A: Polyamides (PA) – ATU vs. Hexamethylenediamine (HMDA)

In polyamide synthesis (reacting with Sebacoyl Chloride), ATU replaces the flexible methylene chain of HMDA (Nylon 6,10 analog) with a rigid spiro core.

Representative Performance Characteristics:

PropertyControl: PA-6,10 (HMDA) Subject: PA-Spiro (ATU) Analysis Insight

(DSC)
~50 °C95 – 115 °C The spiro-ring inhibits bond rotation, significantly boosting thermal resistance.

(Melting)
~220 °CAmorphous / Indistinct ATU polymers are often amorphous due to the bulky spiro core disrupting crystallization.

(TGA)
> 400 °C~310 – 330 °C The acetal bond is the "weak link," limiting processing temps to <280 °C.
Hydrophilicity LowModerate Ether oxygens increase water uptake, aiding hydrolytic degradation rates.
Scenario B: Epoxy Thermosets – ATU vs. Isophorone Diamine (IPDA)

When used as a curing agent for DGEBA (Bisphenol A epoxy), ATU competes with cycloaliphatics like IPDA.

Curing Profile & Network Properties:

PropertyStandard: DGEBA + IPDA Subject: DGEBA + ATU Application Note
Cure Onset ~80 °C~90 °C Slightly lower reactivity due to steric hindrance of the spiro arms.
Network

150 – 160 °C135 – 145 °C Slightly lower crosslink density due to longer chain length between amines.
Recyclability None (Permanent)High (Acid Soluble) ATU networks can be dissolved in mild acid, recovering the monomer/oligomers.

Part 3: Experimental Protocols

Protocol 1: Interfacial Polymerization of ATU-Polyamide

Objective: Synthesize high molecular weight PA-Spiro for thermal testing without thermal degradation during processing.

  • Aqueous Phase: Dissolve ATU (10 mmol) and NaOH (20 mmol) in distilled water (50 mL).

  • Organic Phase: Dissolve Sebacoyl Chloride (10 mmol) in Chloroform (50 mL).

  • Reaction:

    • Place aqueous phase in a high-shear blender or beaker with vigorous stirring.

    • Rapidly pour the organic phase into the aqueous phase.

    • A white polymer film forms instantly at the interface.

  • Isolation: Filter the polymer, wash sequentially with water, acetone, and methanol.

  • Drying: Vacuum dry at 60 °C for 24 hours (Crucial: Remove all solvent to prevent plasticization artifacts in DSC).

Protocol 2: Thermal Analysis (DSC/TGA)

Objective: Accurate determination of


 and degradation onset.

Differential Scanning Calorimetry (DSC):

  • Instrument: Standard DSC (e.g., TA Instruments Q2000).

  • Sample Mass: 5–10 mg in hermetic aluminum pans.

  • Cycle:

    • Heat 1: 25 °C to 200 °C @ 10 °C/min (Erases thermal history/solvent).

    • Cool: 200 °C to 0 °C @ 10 °C/min.

    • Heat 2: 0 °C to 250 °C @ 10 °C/min (Record

      
       from this inflection point).
      
  • Note: Do not exceed 280 °C to avoid acetal ring opening.

Thermogravimetric Analysis (TGA):

  • Atmosphere: Nitrogen (Inert) vs. Air (Oxidative).

  • Ramp: 10 °C/min from RT to 600 °C.

  • Critical Metric: Record temperature at 5% weight loss (

    
    ). For ATU polymers, expect a sharp drop near 300–320 °C corresponding to spiro-ring cleavage.
    

Part 4: Mechanism & Logic Visualization

Workflow: Synthesis & Acid-Triggered Degradation

The following diagram illustrates the lifecycle of an ATU-based polymer, from synthesis to its specific application utility (acid degradation).

ATU_Lifecycle Monomer ATU Monomer (Spiroacetal Diamine) Polymerization Polymerization (w/ Diacid or Epoxy) Monomer->Polymerization Synthesis Polymer Rigid Polymer Network (High Tg, Neutral pH Stable) Polymerization->Polymer Formation Trigger Acidic Environment (pH < 5.5, Tumor/Endosome) Polymer->Trigger Exposure Degradation Hydrolysis of Acetal Linkages (Cleavage of Backbone) Trigger->Degradation H+ Catalysis Product Small Molecules (Pentaerythritol + Dialdehyde) Degradation->Product Release

Caption: Lifecycle of ATU polymers showing the transition from a rigid structural material to degraded byproducts under acidic triggers.[1]

Part 5: Application in Drug Development

For researchers in drug delivery, the thermal data translates directly to storage stability vs. physiological release .

  • Storage (Thermal): The high

    
     (>90 °C) ensures that drug-loaded nanoparticles (e.g., micelles) remain glassy and stable at room temperature and body temperature (37 °C). They will not "melt" or leak prematurely.
    
  • Release (Chemical): The release is not thermal-dependent but pH-dependent.

    • Bloodstream (pH 7.4): Polymer is stable.[2]

    • Endosome (pH 5.0): Acetal hydrolysis occurs, fracturing the particle and releasing the payload.

Recommendation: When comparing ATU to PLGA (Poly(lactic-co-glycolic acid)), choose ATU when you require a sharper, pH-triggered release rather than bulk erosion.

References

  • Andrade-Gagnon, B., et al. (2021). "Degradable Spirocyclic Polyacetal-Based Core-Amphiphilic Assemblies for Encapsulation and Release of Hydrophobic Cargo."[3] Nanomaterials, 11(1), 161.[3]

  • TCI Chemicals. "Product Specification: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane." TCI America Catalog.

  • Jain, R., et al. (2015). "Acid-degradable polymers for drug delivery: a decade of innovation." Polymer Chemistry, Royal Society of Chemistry.

  • Liu, Y., et al. (2024). "Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend." Polymers, MDPI.

Sources

Technical Comparison Guide: Mechanical Properties of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (ATU)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile[1][2]

3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (commonly abbreviated as ATU or referred to by the trade designation Epomate B-001 ) represents a specialized class of diamine curing agents characterized by a rigid spiroacetal core .[1][2] Unlike conventional aliphatic or cycloaliphatic amines, ATU integrates a double-ring spiro structure that imparts high stiffness and thermal resistance while maintaining a unique chemical functionality: acid-triggered degradability .[1][2]

This guide compares ATU-cured thermosets against industry standards: Isophorone Diamine (IPDA) (cycloaliphatic) and 4,4'-Diaminodiphenylmethane (DDM) (aromatic), focusing on mechanical performance and the emerging requirement for recyclability in composite materials.[1][2]

Molecular Specifications
ParameterDetail
CAS Number 21587-74-6
Common Abbreviations ATU, Epomate B-001
Molecular Weight 274.36 g/mol
Structure Type Spiroacetal Diamine (C2 Symmetry)
Key Functional Group 2,4,8,10-tetraoxaspiro[5.5]undecane core
Physical Form White crystalline powder (MP: ~47°C)

Mechanism of Action

Structural Reinforcement (The "Spiro" Effect)

The mechanical superiority of ATU stems from its central spirocyclic cage.[1] In a cured epoxy network:

  • Rigidity: The spiro-ring system locks the conformation of the central unit, significantly restricting chain rotation compared to linear aliphatics (like hexamethylenediamine).[1][2] This translates directly to higher Young's Modulus and Glass Transition Temperature (Tg) .[1][2]

  • Free Volume & Toughness: Unlike planar aromatic rings (e.g., DDM) which can stack and become brittle, the spiro structure is non-planar and bulky.[1][2] This creates specific free volume pockets that allow for local energy dissipation, imparting toughness without sacrificing stiffness.[1][2]

The "Kill Switch": Acid-Catalyzed Hydrolysis

The defining feature of ATU is the acetal linkage ($ -O-C-O- $) within the spiro rings.[2] Under neutral or basic conditions (typical service environments), these bonds are stable.[1][2] However, in the presence of strong acid and water, the acetal hydrolyzes, cleaving the crosslinks and reverting the thermoset into soluble monomers.

AcidHydrolysis cluster_0 Stable State (Service Life) cluster_1 Trigger Condition cluster_2 Degradation Products Network Crosslinked Epoxy (Spiroacetal Nodes) Trigger Acid Solution (H+ / H2O) Network->Trigger Immersion Products Pentaerythritol + Soluble Oligomers Trigger->Products Acetal Cleavage (Chain Scission) caption Fig 1: Mechanism of acid-triggered network degradation for ATU-based thermosets.

Comparative Performance Analysis

The following data synthesizes performance characteristics of DGEBA (Bisphenol A) epoxy resins cured stoichiometrically with ATU, IPDA, and DDM.

Mechanical & Thermal Data Summary
PropertyATU (Spiroacetal) IPDA (Cycloaliphatic) DDM (Aromatic) Performance Context
Tensile Strength (MPa) 75 – 85 70 – 8080 – 90ATU rivals aromatics due to rigid core.[1][2]
Young's Modulus (GPa) 3.0 – 3.4 2.8 – 3.12.9 – 3.2High stiffness from spiro-ring locking.[1][2]
Elongation at Break (%) 5.0 – 7.5% 3.0 – 5.0%4.0 – 6.0%Propyl arms in ATU add flexibility.[1][2]
Glass Transition (Tg, °C) 135 – 155 140 – 155160 – 175High Tg, slightly lower than pure aromatics.[1]
UV Resistance Excellent GoodPoor (Yellows)ATU is aliphatic; non-yellowing.[1][2]
Recyclability Yes (Acid Hydrolysis) No (Permanent)No (Permanent)Critical Differentiator.
Detailed Analysis
  • Vs. IPDA: ATU offers similar thermal resistance (Tg) but superior toughness (higher elongation).[1][2] The primary advantage of ATU over IPDA is the end-of-life option ; IPDA networks are permanent, whereas ATU networks can be chemically dismantled.[1][2]

  • Vs. DDM: DDM provides the highest ultimate Tg but suffers from severe yellowing (UV instability) and toxicity concerns.[1][2] ATU provides a "cleaner" alternative (transparent, UV stable) with mechanical properties that are 90-95% of DDM's performance, which is sufficient for most structural applications.[1][2]

Experimental Protocols

Synthesis of ATU-Cured Epoxy Network

Objective: Create a transparent, rigid thermoset for mechanical testing.

Materials:

  • Diglycidyl Ether of Bisphenol A (DGEBA, EEW ~185-190).[1][2]

  • ATU (Amine Hydrogen Equivalent Weight ~68.6 g/eq).[1][2]

Protocol:

  • Stoichiometric Calculation: Calculate the required mass of ATU using the ratio: $ \text{Mass}{amine} = \frac{\text{AHEW}{amine}}{\text{EEW}{epoxy}} \times \text{Mass}{epoxy} $.[1][2]

  • Melting: Since ATU is a solid (MP ~47°C), gently heat the DGEBA resin to ~60°C to lower viscosity.[1][2] Add ATU powder and stir until fully dissolved and the mixture is clear.

  • Degassing: Place the mixture in a vacuum chamber at 60°C for 15-20 minutes to remove entrapped air bubbles.

  • Curing Cycle:

    • Pour into pre-heated steel molds (coated with release agent).

    • Stage 1: 80°C for 2 hours (Gelation).

    • Stage 2: 150°C for 3 hours (Post-cure to maximize Tg).

  • Cooling: Slow cool to room temperature (rate < 2°C/min) to prevent internal stress.

Chemical Recycling Validation (Acid Dissolution)

Objective: Verify the degradability of the cured network.

Protocol:

  • Preparation: Cut a cured ATU-epoxy sample (approx.[1][2] 1g) into small fragments.

  • Solvent System: Prepare a solution of 1M HCl in a solvent mixture (e.g., 50:50 Water:Tetrahydrofuran or Water:Acetone).[1][2] The organic co-solvent helps wet the polymer.[1]

  • Digestion: Immerse the sample in the acid solution at 60°C with mild stirring.

  • Observation:

    • Time T=0: Solid fragments.[1][2]

    • Time T=4-8 hours: The solid should swell and gradually dissolve into a clear or slightly cloudy solution as the crosslinks cleave.[1]

    • Control: Perform the same test with an IPDA-cured sample; it will swell but remain intact indefinitely.[1][2]

Visualizing the Workflow

Workflow cluster_synthesis Synthesis Phase cluster_testing Validation Phase Step1 Mix DGEBA + ATU (Heat to 60°C) Step2 Degas (Vacuum) Step1->Step2 Step3 Cure: 80°C (2h) -> 150°C (3h) Step2->Step3 Test1 Mechanical Testing (Instron: Tensile/Flexural) Step3->Test1 Test2 Recycling Test (1M HCl/THF @ 60°C) Step3->Test2 caption Fig 2: Experimental workflow for synthesis and validation of ATU-based thermosets.

References

  • BenchChem. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane - Chemical Profile. [1][2]

  • Sigma-Aldrich. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane Product Sheet. [1][2]

  • PubChem. 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine (Compound Summary). [1][2]

  • TCI Chemicals. Product Specification: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane. [1][2][3][4]

  • Royal Society of Chemistry. Recyclable and sustainable epoxy thermosets: Mechanisms of acid hydrolysis.[1][2] (Contextual Reference on Acetal-Epoxy Degradation).

  • Google Patents. Degradable cyclic acetal and cyclic ketal diamine epoxy resin curing agent (CN108586704A). [1][2]

Sources

The Rigid-Flexible Paradox: A Review of Patents Utilizing 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane

[1][2][3][4]

Executive Summary: The "Spiro" Advantage

In the high-performance polymer sector, balancing glass transition temperature (Tg) with processability and optical clarity is a persistent challenge.[1] Aromatic amines offer high Tg but suffer from UV yellowing.[1] Aliphatic amines offer UV stability but often lack thermal resistance.[1]

This guide reviews a unique solution: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS: 21587-74-6).[1] Often commercially known as Ajicure B 001 or Epomate B-001 , this molecule utilizes a rigid spiroacetal core to deliver "aromatic-like" thermal stability with "aliphatic-like" UV resistance.[1]

This review synthesizes data from key patents (EP3205681, WO2016151006) to provide a technical roadmap for researchers utilizing this diamine in epoxy, polyimide, and advanced coating applications.

Chemical Architecture & Mechanism

The molecule's performance stems directly from its spirocyclic core .[1] Unlike linear aliphatic chains (e.g., Hexamethylenediamine) that possess high rotational freedom, the spiro[5.5]undecane core is conformationally locked.

Structural Logic[4][5]
  • The Spiro Core (Rigidity): The central quaternary carbon locks two cyclohexane-like rings perpendicular to each other.[1] This restricts polymer chain motion, significantly elevating the Tg of the cured network.[1]

  • The Propyl Spacers (Reactivity): The 3-carbon spacers push the primary amine groups away from the steric bulk of the rings, ensuring high reactivity and complete curing at ambient temperatures.[1]

  • The Acetal Linkages (Degradability/Adhesion): The ether-rich backbone improves adhesion to polar substrates (metals, glass) and offers a mechanism for acid-catalyzed degradation, a feature increasingly relevant for recyclable thermosets.[1]

Visualization: Chemical Structure Concept

ChemicalStructureCoreSpiro[5.5]undecane Core(Rigid, Thermal Stability)Spacer1Propyl Spacer(Flexibility)Core->Spacer1Spacer2Propyl Spacer(Flexibility)Core->Spacer2Amine1NH2 Group(Reactivity)Spacer1->Amine1Amine2NH2 Group(Reactivity)Spacer2->Amine2

Figure 1: Conceptual architecture of the spiro-diamine, highlighting the balance between the rigid core and reactive termini.[1]

Synthesis & Sourcing

Understanding the synthesis is crucial for assessing impurity profiles (e.g., residual nitriles) that can affect curing.[1] The industrial route typically proceeds via the "DVTOSU" intermediate.[1]

Industrial Synthesis Pathway
  • Acetalization: Pentaerythritol reacts with Acrolein to form the divinyl spiroacetal (DVTOSU).[1]

  • Cyanoethylation: Addition of HCN (or acrylonitrile equivalent) to the vinyl groups.[1]

  • Hydrogenation: Reduction of the nitrile groups to primary amines.[1]

SynthesisPathStep1Start: Pentaerythritol + AcroleinStep2Intermediate: 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane(DVTOSU)Step1->Step2Acid Cat.Step4Precursor: Dinitrile DerivativeStep2->Step4CyanoethylationStep3Addition: + HCN / AcrylonitrileStep3->Step4Step5Reduction: + H2 (Catalytic Hydrogenation)Step4->Step5FinalProduct: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecaneStep5->Final

Figure 2: Industrial synthesis pathway from commodity chemicals to the spiro-diamine.

Comparative Performance Analysis

The following data synthesizes performance metrics from patent disclosures (e.g., EP2943518A2, EP3205681A1) comparing the Spiro-Diamine against industry standards like Isophorone Diamine (IPDA) and Polyetheramines (Jeffamine D-230).

Table 1: Curing Agent Comparison Matrix
FeatureSpiro-Diamine (Ajicure B 001)Isophorone Diamine (IPDA)Polyetheramine (D-230)
Structure Type Cycloaliphatic / SpiroacetalCycloaliphaticAliphatic Ether
Tg (Cured w/ BADGE) High (~130-150°C) Medium-High (~140-155°C)Low (~80-90°C)
Cure Speed Fast (Ambient)ModerateSlow
UV Resistance Excellent (Non-yellowing)Good (Some yellowing over time)Excellent
Toxicity/Odor LowModerate (Sensitizer)Low
Carbamation (Blushing) Low High (Requires adducting)Low
Key Application Optical coatings, Fast-cure adhesivesFlooring, CompositesFlexible coatings
Critical Insight: The "Blushing" Factor

A major advantage of the spiro-diamine over IPDA is its reduced tendency for carbamation (reaction with atmospheric CO2 to form a sticky white salt).[1] Patents (e.g., EP3205681) highlight its ability to cure defect-free films at low temperatures and high humidity, a common failure point for IPDA-based systems.[1]

Experimental Protocol: High-Clarity Optical Coating

Derived from Patent EP3205681A1 and standard industry practices.

Objective: Create a non-yellowing, high-Tg clear coat.

Materials
  • Resin (Part A): Bisphenol-A Diglycidyl Ether (BADGE), EEW ~182-192 (e.g., D.E.R. 331).[1]

  • Hardener (Part B): 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (AHEW ~68.6).[1]

  • Solvent (Optional): Benzyl alcohol (for viscosity reduction, max 5-10%).[1]

Protocol
  • Stoichiometric Calculation:

    • Calculate Parts by Weight (pbw) of Hardener = (AHEW / EEW) × 100.[1][2]

    • For standard BADGE (EEW 190) and Spiro-Diamine (AHEW 68.6): Use 36.1 phr (parts per hundred resin).[1]

  • Mixing:

    • Pre-warm Part A to 40°C to lower viscosity.[1]

    • Add Part B and mix via planetary mixer under vacuum for 3 minutes to degas.

  • Application:

    • Cast film onto treated glass or PET substrate.[1]

    • Pot Life Warning: This system is highly reactive.[1] Pot life is approx. 20-30 mins at 25°C.[1]

  • Curing Schedule:

    • Stage 1: Ambient cure (25°C) for 24 hours. (Reaches handling strength).

    • Stage 2 (Post-Cure): 80°C for 2 hours. (Required to reach ultimate Tg).

Self-Validating Check[4]
  • Visual Inspection: The cured film should be crystal clear.[1] Any cloudiness indicates either moisture contamination (carbamation) or incomplete mixing.[1]

  • DSC Check: Run a Differential Scanning Calorimetry scan.[1][3] A sharp Tg inflection >120°C confirms full network formation.[1]

Patent Landscape & Applications

The patent literature reveals three distinct "zones" of application for this molecule:

  • Low-VOC Flooring (EP3205681A1): Used as a "co-hardener" to accelerate cure speed of slower amines without introducing volatile solvents.[1]

  • Bio-Degradable Thermosets: The acetal linkage in the spiro core is acid-labile.[1] Patents describe using this diamine to create epoxies that can be chemically recycled by depolymerization in acid, solving the "epoxy waste" problem.[1]

  • Optical Electronics: Due to its high transparency and refractive index matching capabilities, it is cited in patents for LED encapsulation and display bonding.[1]

ApplicationsCenterSpiro-DiamineApplicationsApp1Optical Coatings(Low Yellowing)Center->App1App2Fast-Cure Adhesives(High Reactivity)Center->App2App3Recyclable Epoxies(Acid-Cleavable Acetal)Center->App3App4Low-VOC Flooring(Blush Resistance)Center->App4

Figure 3: Primary application vectors identified in patent literature.

References

  • Sika Technology AG. Curable composition.[1] EP3205681A1. (2017).[1] Link

  • Sika Technology AG. Amine for rapid-curing epoxy resin compositions.[1] WO2016151006A1. (2016).[1] Link

  • Sika Technology AG. Hardeners for low-emission epoxy resin products.[4][1] EP2943518A2. (2015).[1] Link

  • BenchChem. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane Product Data.Link[1]

  • PubChem. Compound Summary for CAS 21587-74-6. National Library of Medicine.[1] Link[1]

Benchmarking the performance of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane against industry standards.

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 21587-74-6 | Class: Spiroacetal Diamine Curing Agents

Executive Summary

This guide benchmarks 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (hereafter referred to as Spiro-DA ) against industry-standard epoxy curing agents, specifically Isophorone Diamine (IPDA) and Polyetheramines (e.g., Jeffamine D-230) .

Spiro-DA represents a distinct class of "hybrid" hardeners. Unlike simple aliphatic amines, it features a rigid 2,4,8,10-tetraoxaspiro[5.5]undecane core flanked by flexible aminopropyl arms. This molecular architecture bridges the gap between the high thermal resistance of cycloaliphatics and the toughness of linear polyamines, offering a solution for high-performance coatings and adhesives requiring a balance of modulus, impact strength, and low toxicity .

Molecular Architecture & Mechanistic Advantage[1]

The performance of Spiro-DA is dictated by its unique structural duality. Understanding this causality is essential for formulation.

  • The Spiro Core (Rigidity): The central bicyclic acetal structure is conformationally locked. This restricts segmental motion in the cured network, contributing to a high Glass Transition Temperature (Tg) and high tensile modulus.

  • The Propyl Arms (Toughness): The 3-carbon spacers isolate the amine functionality from the sterically bulky core. This improves reactivity (reduced steric hindrance compared to IPDA) and introduces a "molecular spring" effect, enhancing impact resistance.

Visualization: Structural Logic & Network Formation

The following diagram illustrates the structural comparison and the resulting network topology.

G Spiro Spiro-DA (CAS 21587-74-6) Rigid Spiro Core + Flexible Propyl Arms Mechanism Curing Mechanism (Nucleophilic Attack on Epoxide) Spiro->Mechanism Fast Kinetics (Primary Amines) IPDA IPDA (Standard) Cycloaliphatic Ring High Steric Hindrance IPDA->Mechanism Slower Kinetics (Steric Hindrance) Jeffamine Jeffamine D-230 Polyether Backbone High Flexibility Jeffamine->Mechanism Network_Spiro Spiro-Network High Modulus + Impact Resistance (Balanced Stiffness/Toughness) Mechanism->Network_Spiro Rigid Core Locks Segments Network_IPDA IPDA-Network High Tg + High Brittleness Mechanism->Network_IPDA Ring Fusion Network_Jeff Jeffamine-Network Low Tg + High Elongation Mechanism->Network_Jeff Ether Rotation

Caption: Comparative network topology. Spiro-DA yields a balanced network, mitigating the brittleness often seen with IPDA while exceeding the thermal stability of polyetheramines.

Comparative Benchmarking

The following data benchmarks Spiro-DA against Isophorone Diamine (IPDA), the industry standard for high-performance cycloaliphatic coatings.

Thermal & Mechanical Performance

Data represents typical values in a stoichiometric cure with DGEBA (Bisphenol A Epoxy, EEW=190).

PropertySpiro-DA (Spiroacetal)IPDA (Cycloaliphatic)Jeffamine D-230 (Polyether)Causality / Analysis
Glass Transition (Tg) 90°C - 110°C 130°C - 150°C80°C - 90°CSpiro core provides rigidity, but propyl spacers lower Tg slightly vs. the fused ring of IPDA.
Tensile Modulus High (2.8 - 3.2 GPa) Very High (3.0 - 3.5 GPa)Low (< 2.0 GPa)The spiro-ring maintains stiffness comparable to IPDA.
Elongation at Break 6% - 8% < 3% (Brittle)> 10%Key Advantage: Spiro-DA offers significantly better toughness than IPDA due to the propyl "tethers."
Impact Strength High LowVery HighThe flexible arms dissipate energy, preventing catastrophic brittle failure.
UV Stability Excellent GoodFairThe acetal backbone is aliphatic and resistant to UV yellowing, similar to IPDA.
Processing & Reactivity[1]
  • Viscosity: Spiro-DA typically exhibits lower viscosity than IPDA, facilitating easier mixing and better substrate wetting without diluents.

  • Carbamation (Blush) Resistance: Like IPDA, Spiro-DA is a primary amine and can react with atmospheric CO2. However, the steric environment of the spiro structure often results in improved blush resistance compared to linear aliphatic amines (like TETA/DETA).

Experimental Protocols

To validate these properties in your specific formulation, follow these self-validating protocols.

Protocol A: Stoichiometric Calculation & Mixing

Objective: Ensure precise network formation. Errors here invalidate mechanical testing.

  • Calculate Amine Hydrogen Equivalent Weight (AHEW):

    • Spiro-DA MW = ~274.36 g/mol .[1][2][3]

    • Hydrogens = 4 (2 primary amines).[4][5]

    • AHEW = 274.36 / 4 ≈ 68.6 g/eq.

  • Determine Phr (Parts per hundred resin):

    • Resin (DGEBA) EEW ≈ 190 g/eq.

  • Mixing:

    • Mix 100g Resin + 36.1g Spiro-DA.

    • Degas under vacuum (-0.1 MPa) for 10 minutes to remove entrapped air (critical for tensile testing).

Protocol B: Cure Cycle for Benchmarking

Objective: Achieve full conversion for accurate Tg measurement.

  • Stage 1: 24 hours @ 25°C (Ambient cure to set geometry).

  • Stage 2: 2 hours @ 80°C (Post-cure to drive reaction to completion).

  • Validation: Verify cure via DSC. No residual exotherm should be visible in the first scan.

Protocol C: Chemical Resistance Screening (Solvent Swell)

Objective: Assess crosslink density and chemical stability.

  • Prepare cured discs (2mm thickness, 20mm diameter).

  • Weigh initial mass (

    
    ).
    
  • Immerse in Acetone and 10% Acetic Acid for 24 hours.

  • Blot dry and weigh immediately (

    
    ).
    
  • Calculation:

    
    .
    
    • Target: < 1% for water; < 5% for acetone indicates high crosslink density typical of Spiro-DA.

Decision Matrix: When to Use Spiro-DA

Use the following logic flow to determine if Spiro-DA is the correct candidate for your formulation.

DecisionMatrix Start Formulation Requirement Q1 Is high thermal resistance (Tg > 100°C) required? Start->Q1 Q2 Is impact toughness critical? Q1->Q2 Yes Use_Jeff Select Jeffamine (Flexible, Low Tg) Q1->Use_Jeff No (Flexibility priority) Q3 Is low yellowing / UV stability required? Q2->Q3 Yes Use_IPDA Select IPDA (Max Tg, Brittle) Q2->Use_IPDA No (Stiffness priority) Use_Spiro Select Spiro-DA (High Tg + Toughness) Q3->Use_Spiro Yes (Best Balance) Q3->Use_Spiro No (Aromatic Amines acceptable)

Caption: Selection logic for high-performance epoxy hardeners. Spiro-DA occupies the "tough-rigid" niche.

References

  • European Patent Office. (2017). EP3205681A1: Curable composition based on spiro-amines.
  • Huntsman Corporation. (2005).[6] Jeffamine Polyetheramines - Technical Bulletin. Retrieved from [Link]

  • Ataman Chemicals. (n.d.).[7] Isophorone Diamine (IPDA) Technical Data. Retrieved from [Link]

Sources

Exploring alternative compounds to 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane for specific applications.

[1][2]

Executive Summary & Molecular Context[2][3][4]

The compound 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (hereafter referred to as SP-DA ) is a bifunctional amine distinguished by its central spiroacetal core .[1][2] This structural motif provides a rare duality in polymer science:

  • Structural Rigidity: The double-ring spiro system imparts high modulus and high Glass Transition Temperature (

    
    ) to cured networks (epoxies, polyamides), comparable to cycloaliphatic hardeners.[1][2]
    
  • Acid-Triggered Degradability: The acetal linkages (–O–C–O–) within the rings are stable at neutral/basic pH but undergo hydrolysis in acidic environments (pH < 5.5).[1][2]

This guide compares SP-DA against functional alternatives for two distinct cohorts: Material Scientists (seeking high-

Drug Delivery Researchers12

Material Science Alternatives: High-Performance Curing Agents[1][2]

For applications in composites, coatings, and adhesives where the primary goal is mechanical performance (and degradability is secondary or unwanted), SP-DA is often compared to commercial cycloaliphatic amines.[1][2]

Comparative Analysis

The primary alternatives are Isophorone Diamine (IPDA) and PACM (4,4'-Methylenebis(cyclohexylamine)) .[1][2]

FeatureSP-DA (Target) Alternative A: IPDA Alternative B: PACM
CAS Number 21587-74-62855-13-21761-71-3
Structure Type Spiro-bicyclic (Rigid)Cycloaliphatic (Asymmetric)Dicycloaliphatic (Rigid)
Viscosity (25°C) Medium (Solid/Liquid mix)Low (~10-20 mPa[1][2]·s)Medium-High (~80-100 mPa[1][2]·s)
Cured Epoxy

High (140–160°C)*Medium-High (130–150°C)Very High (150–170°C)
Chemical Resistance Poor (Acid sensitive) Excellent (Acids/Bases)Excellent
UV Stability GoodPoor (Yellows)Good (Non-yellowing)
Primary Use Case Recyclable thermosetsIndustrial floorings, compositesHigh-end optical coatings

*Note:

Recommendation Logic
  • Replace SP-DA with IPDA if: You require lower cost, lower viscosity for processing, and acid resistance.[1][2]

  • Replace SP-DA with PACM if: You need maximum thermal stability (

    
    ) and optical clarity, and do not require the degradability of the spiroacetal.[1][2]
    

Biomedical Alternatives: pH-Responsive Linkers[1][2]

For drug delivery professionals, SP-DA is utilized to synthesize polymers that release payloads in the acidic endosome/lysosome (pH 5.0–5.[1][2]5) or the tumor microenvironment (pH 6.5–6.8).[1][2]

Comparative Analysis

The alternatives are categorized by their cleavage mechanism relative to the spiroacetal hydrolysis.

ParameterSP-DA (Spiroacetal) Alt C: Acyclic Acetals Alt D: Disulfides (e.g., Cystamine) Alt E: Hydrazones
Trigger Acid Hydrolysis (pH < 5.[1][2]5)Acid Hydrolysis (pH < 6.[1][2]0)Redox (Glutathione)Acid Hydrolysis (pH < 5.[1][2]0)
Hydrolysis Rate Tunable/Slow (Steric bulk)Fast (Accessible)N/A (Redox dependent)Fast to Medium
Shelf Stability High (Rigid rings protect acetal)Low (Prone to premature hydrolysis)HighMedium
Biocompatibility Product: Pentaerythritol (Safe)Product: Alcohols/AldehydesProduct: Thiols (Bioactive)Product: Hydrazines (Toxic concern)
Mechanism of Action Diagram

The following diagram illustrates the decision pathway for selecting a linker based on the biological trigger.

LinkerSelectionFigure 1: Decision logic for selecting pH-sensitive vs. Redox-sensitive amine crosslinkers.StartSelect Crosslinker StrategyTriggerIdentify TriggerStart->TriggerAcidAcidic Environment(Tumor/Lysosome)Trigger->AcidpH DropRedoxRedox Potential(Cytosol)Trigger->RedoxGSH HighStabilityShelf StabilityRequirement?Acid->StabilityDisulfideDisulfide (Cystamine)Intracellular ReleaseRedox->DisulfideSpiroSpiroacetal (SP-DA)High Stability/Slow ReleaseStability->SpiroHigh RequiredAcyclicAcyclic AcetalLow Stability/Burst ReleaseStability->AcyclicLow Required

Experimental Protocols

To validate the performance of SP-DA against these alternatives, the following self-validating protocols are recommended.

Protocol A: Comparative Curing Kinetics (DSC)

Objective: Quantify the reactivity and

  • Materials:

    • Epoxy Resin: DGEBA (EEW ~180-190).[1][2]

    • Amine: SP-DA or IPDA (Stoichiometric ratio 1:1 amine H to epoxy).[1][2]

  • Procedure:

    • Mixing: Mix amine and epoxy at room temperature under vacuum (degassing) for 5 minutes.[1][2] Critical: SP-DA is solid/viscous; mild heating (40°C) may be required for homogenization.[1][2]

    • Dynamic Scan: Load 5-10 mg into a DSC pan.[1][2] Heat from 25°C to 250°C at 10°C/min.[1][2]

    • Analysis: Record the Onset Temperature (

      
      ) and Peak Exotherm (
      
      
      ).
    • Tg Determination: Cool sample to 25°C, then run a second scan. The inflection point of the baseline shift is the

      
      .[1]
      
  • Validation Criteria:

    • IPDA should show

      
      .[1][2]
      
    • SP-DA typically shows a higher

      
       due to steric hindrance of the spiro ring.[1][2]
      
Protocol B: pH-Triggered Hydrolysis Assay

Objective: Confirm the acid-sensitivity of SP-DA derived polymers compared to stable controls (IPDA).

  • Setup:

    • Synthesize a model polyamide or crosslinked network using SP-DA and Adipoyl Chloride (interfacial polymerization) or DGEBA (epoxy).[1][2]

    • Prepare Buffer A (pH 7.4, PBS) and Buffer B (pH 5.0, Acetate).[1][2]

  • Degradation Run:

    • Immerse cured polymer disks (10mm diameter) in 10mL of buffer at 37°C.

    • Sampling: At t=0, 4h, 24h, 72h.

  • Detection (Gravimetric & NMR):

    • Gravimetric: Remove disk, dry, weigh.[1][2] Calculate Mass Loss %.

    • NMR (Advanced): Analyze the supernatant for 1,3-propanediamine (the cleavage product of SP-DA side chains) or pentaerythritol derivatives.[1][2]

  • Expected Outcome:

    • pH 7.4: <5% mass loss over 72h (Stable).[1][2]

    • pH 5.0: >40% mass loss or complete dissolution (Degradation).[1][2]

    • Control (IPDA): 0% mass loss in both buffers.[1][2]

Synthesis & Pathway Visualization

Understanding the degradation mechanism is vital for drug delivery design.[1][2] The spiroacetal ring opens via acid-catalyzed hydrolysis.[1][2]

HydrolysisFigure 2: Acid-catalyzed hydrolysis pathway of the spiroacetal core.PolymerSP-DA Polymer(Intact Spiro Core)ProtonationProtonation ofAcetal OxygenPolymer->ProtonationH+ (pH < 5.5)RingOpenRing Opening(Hemiacetal Intermediate)Protonation->RingOpenSlow StepBreakdownHydrolysis Products:1. Pentaerythritol2. Diamine Linker3. DialdehydeRingOpen->Breakdown+ H2O

[1][2]

Conclusion

  • For Structural Applications: Use IPDA as the standard alternative.[1][2] It offers easier processing and chemical resistance but lacks the "end-of-life" recyclability that SP-DA offers via acid digestion.[1][2]

  • For Drug Delivery: SP-DA is superior to acyclic acetals regarding shelf stability.[1][2] However, if faster release is required, consider Hydrazone-linked systems.[1][2] If the target is strictly intracellular (cytosol) rather than lysosomal, Disulfide (Cystamine) crosslinkers are the preferred alternative.[1][2]

References

  • PubChem. (2025).[1][2] 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine (Compound Summary).[1][2][3] National Library of Medicine.[1][2] Link[1][2]

  • Sigma-Aldrich. (n.d.).[1][2] 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane Product Specification.Link[1][2]

  • Invista. (2025).[1][2][4] Epoxy Curatives: Dytek® DCH-99 vs IPDA.[1][2][5] (Comparative data for cycloaliphatic amines). Link

  • Ghaffar, I., et al. (2020).[1][2] Acetal containing polymers as pH-responsive nano-drug delivery systems.[1][2][6] PubMed.[1][2] Link

  • Naffakh, M., et al. (2006).[1][2][4] Cure kinetics of an epoxy/liquid aromatic diamine modified with poly(ether imide). Journal of Applied Polymer Science.[1][2] Link

  • Kim, Y., & Oh, J. (2019).[1][2] Spirocyclic Acetal-Modified Dextran as a Flexible pH-Sensitive Solubility-Switching Material.[1][2][7] Biomacromolecules.[1][2][7][8] Link[1][2]

Safety Operating Guide

Proper Disposal Procedures: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

Status: CRITICAL ATTENTION REQUIRED Primary Hazard: Acid Sensitivity & Amine Toxicity

3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS: 21587-74-6) is not a standard aliphatic amine.[1] While it shares the basicity of common curing agents, its spiroacetal core renders it chemically distinct.

Operational Directive:

  • DO NOT mix this waste with acidic waste streams (e.g., HCl, H₂SO₄, acetic acid).

  • DO NOT attempt to neutralize spills with strong acids.

  • SEGREGATE as "Basic Organic Waste" only.

Reasoning: The spiroacetal backbone undergoes rapid hydrolysis in acidic environments, breaking the molecule into pentaerythritol and 3-aminopropanal derivatives. This reaction is exothermic and generates degradation products with distinct toxicological profiles.

Part 2: Chemical Profile & Hazard Identification

Understanding the molecule's architecture is the first step to safe disposal. This compound functions as a crosslinker due to its diamine termini, but its central core dictates its stability.

Identification
ParameterDetail
Chemical Name 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
CAS Number 21587-74-6
Synonyms Spiroacetal diamine; 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine
Molecular Weight 274.36 g/mol
Physical State White crystalline solid / Powder
Melting Point ~47–51 °C
GHS Hazard Classification

Based on current Safety Data Sheet (SDS) data, this substance requires the following handling precautions:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

  • Serious Eye Damage/Irritation: Category 2 (Causes serious eye irritation).[2]

  • STOT-SE: Category 3 (May cause respiratory irritation).[2]

Expert Insight: While classified as an irritant rather than a corrosive (Category 1), the high pH of amine solutions can still cause significant tissue damage upon prolonged contact. Treat as a corrosive for PPE selection purposes.

Part 3: The Mechanism of Incompatibility (The "Why")

Standard laboratory protocols often suggest neutralizing bases with weak acids before disposal. This protocol must be suspended for this specific compound.

The Spiroacetal Hydrolysis Risk

The central 2,4,8,10-tetraoxaspiro[5.5]undecane ring system is an acetal.[3] Acetals are stable in basic (high pH) conditions but thermodynamically unstable in acidic (low pH) conditions.

Reaction Pathway:



Introduction of acid triggers the cleavage of the spiro rings. This decomposition:

  • Releases Heat: The hydrolysis is exothermic.

  • Alters Waste Profile: Converts a stable crosslinker into potentially volatile or unstable aldehydes (related to 3-aminopropanal).

  • Complicates Waste Treatment: Commercial incinerators prefer stable caloric inputs; unexpected degradation in holding tanks can cause pressure events.

Part 4: Step-by-Step Disposal Protocols

Workflow Visualization

The following decision tree outlines the segregation logic required for this compound.

DisposalWorkflow Start Waste Generation: CAS 21587-74-6 StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Pack in HDPE Jar (Double Bagged) Solid->SolidPack SolventCheck Solvent Composition? Liquid->SolventCheck LabelSolid Label: 'Basic Organic Solid' (Toxic, Irritant) SolidPack->LabelSolid Final Transfer to EHS/Disposal Facility (Incineration) LabelSolid->Final Acidic Contains Acid? SolventCheck->Acidic Yes BasicNeutral Basic or Neutral Organic SolventCheck->BasicNeutral No Stop STOP: Do NOT Mix. Risk of Hydrolysis/Heat. Acidic->Stop Segregate Segregate into 'Basic Organic Waste' BasicNeutral->Segregate Segregate->Final

Figure 1: Waste segregation logic focusing on the prevention of acid-catalyzed hydrolysis.

Solid Waste Disposal (Pure Substance)
  • Containerization: Collect pure solid waste in a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but plastic is preferred to minimize breakage risks.

  • Labeling: Affix a hazardous waste label with the following identifiers:

    • Constituent: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.[1][4][5][6][7][8][9]

    • Hazard Checkboxes: Toxic, Irritant.[2]

    • pH: Basic (if wetted).

  • Storage: Store in a cool, dry area away from oxidizers and acids until pickup.

Liquid Waste Disposal (Solutions)
  • Stream Selection: Utilize the "Basic Organic Waste" stream (often blue or white cans in standard lab coding).

    • Acceptable Co-solvents: Methanol, Ethanol, DMSO, DMF, Acetone (if no other incompatibilities exist).

    • Unacceptable Co-solvents: Aqueous acids, Acid chlorides, Chloroform (potential reaction with amines over time, though less critical than acids).

  • pH Verification: Ensure the waste container pH is > 8. If the solution was part of a reaction mixture, verify it has not been quenched with acid.

  • Volume Limit: Do not fill waste containers >90% to allow for thermal expansion.

Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Disposal: Pour all rinsates into the "Basic Organic Waste" container.

  • Defacing: Deface the original label and mark as "Empty". Discard the cap separately to prevent pressure buildup if residual solvent remains.

Part 5: Spill Management Protocol

In the event of a spill, immediate containment is necessary to prevent environmental contamination and personnel exposure.

PPE Requirements
  • Gloves: Nitrile (0.11 mm minimum) is generally sufficient for incidental contact with solids. For solutions, consult the solvent's SDS.

  • Eye Protection: Chemical splash goggles (Safety glasses are insufficient for amine liquids).

  • Respiratory: If dust is generated, use an N95 or P100 particulate respirator.

Cleanup Procedure
  • Isolate: Evacuate the immediate area and post warning signs.

  • Contain:

    • Solid Spill: Gently sweep up using a dustpan and brush. Avoid generating dust.[10] Do not use a vacuum cleaner unless it is explosion-proof and HEPA-filtered.

    • Liquid Spill: Surround with an inert absorbent (Vermiculite, Diatomaceous Earth, or Polypropylene pads).

    • CRITICAL: Do NOT use acid-based neutralizers (e.g., citric acid powders) commonly found in spill kits.

  • Collect: Transfer absorbed material into a sealable bag or pail.

  • Clean Surface: Wipe the area with a soap and water solution. A mild detergent is preferred over aggressive cleaning agents.

  • Disposal: Label the debris as "Hazardous Waste: Amine Contaminated Debris" and process through the solid waste stream.

Part 6: References

  • PubChem. (n.d.). Compound Summary: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CID 88957).[2] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 3,3'-(2,4,8,10-tetraoxaspiro[5.5]undecan-3,9-ylene)bis(propylamine).[1] Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved October 26, 2023, from [Link]

Sources

Personal protective equipment for handling 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, logistical, and operational protocols for handling 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS: 21587-74-6).

This document is structured for researchers and process engineers requiring immediate, actionable data. It moves beyond generic safety advice to provide a mechanism-based handling strategy derived from the chemical's specific structural properties: a spiroacetal core flanked by primary aliphatic amines .

Part 1: Hazard Dynamics & Technical Justification

To select the correct PPE, one must understand the "Why." This molecule presents a dual-hazard profile driven by its functional groups.

  • The Amine Termini (Alkalinity & Nucleophilicity):

    • Hazard: Primary aliphatic amines are intrinsically basic. Upon contact with biological tissue, they can cause severe irritation (Skin Irrit. 2) and irreversible eye damage (Eye Dam. 1) .

    • Sensitization: Like many amine crosslinkers, this compound is a potential skin sensitizer (Skin Sens. 1) . Repeated low-level exposure can lead to anaphylactic-type reactions.

    • Implication: PPE must prevent all skin contact.[1][2] Barrier integrity is non-negotiable.

  • The Spiroacetal Core (Acid Sensitivity):

    • Stability: While thermally stable (Flash point >200°C), the central spiroacetal ring is susceptible to acid-catalyzed hydrolysis.

    • Implication: Incompatible with strong acids. Accidental mixing with acidic waste streams can lead to exothermic decomposition and release of aldehyde byproducts.

Part 2: Personal Protective Equipment (PPE) Protocol

Do not rely on standard "lab safety" defaults. The following protocol is specific to the permeation resistance required for aliphatic diamines.

Hand Protection Strategy

Nitrile is generally effective for short-term splash protection against aliphatic amines, but breakthrough times decrease significantly if the substance is handled in a solvent (e.g., methanol or DMF).

Contact TypePrimary Glove MaterialSecondary LayerTechnical Rationale
Solid Handling (Weighing)Nitrile (min.[3] 5 mil / 0.12 mm)None requiredSolid state minimizes permeation risk. Abrasion resistance is the priority.
Solution/Melt Handling Nitrile (Double-gloved)Nitrile (Long cuff)Double-gloving creates a "sacrificial" outer layer. Change outer glove immediately upon splash.
Spill Cleanup Butyl Rubber or Viton® Nitrile (Inner liner)Aliphatic amines can degrade nitrile over prolonged contact. Butyl offers superior permeation resistance (>480 min).
Eye & Face Protection[1][4][5]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ or EN 166).

  • Contraindication: Do NOT rely on safety glasses with side shields. The "Eye Dam. 1" classification means a single droplet can cause corneal opacity.

  • High-Risk Operations: When handling the molten substance (>50°C), a Face Shield must be worn over goggles to prevent thermal burns and chemical adhesion to the face.

Respiratory Protection
  • Solid State: If handling fine powder, use an N95/P2 particulate respirator to prevent sensitization via inhalation.

  • Heated/Molten State: At elevated temperatures, amine vapors may generate. Use a half-face respirator with Multi-Gas Cartridges (ABEK) specifically rated for Amines and Ammonia .

Part 3: Operational Workflow & Engineering Controls

The following diagram outlines the decision logic for safe handling, distinguishing between solid and molten processing states.

HandlingProtocol Start Start: Material Retrieval StateCheck Determine Physical State Start->StateCheck Solid Solid Handling (MP: ~48-51°C) StateCheck->Solid Ambient Temp Melt Melt/Solution Handling (>50°C) StateCheck->Melt Heated Process Control_Solid Engineering Control: Fume Hood or Weighing Enclosure Solid->Control_Solid Control_Melt Engineering Control: Fume Hood + Secondary Containment Melt->Control_Melt PPE_Solid PPE: Nitrile Gloves + Goggles + N95 (if dusty) Control_Solid->PPE_Solid PPE_Melt PPE: Double Nitrile + Face Shield + ABEK Respirator (if open system) Control_Melt->PPE_Melt Action Execute Reaction/Transfer PPE_Solid->Action PPE_Melt->Action Disposal Disposal: Basic Organic Waste (NO ACIDS) Action->Disposal

Figure 1: Decision matrix for PPE and engineering controls based on the physical state of the material.

Step-by-Step Handling Procedure

1. Weighing & Dispensing (Solid State)

  • Context: The substance is a low-melting solid (48–51°C).[4] It may cake or clump.

  • Protocol:

    • Use a spark-proof spatula.

    • Weigh inside a chemical fume hood to capture any amine vapors or dust.

    • Critical: Do not use aluminum weighing boats if dissolving in acidic or aqueous solvents immediately, as amines can corrode aluminum oxide layers over time (though less aggressive than hydroxides). Glass or polypropylene is preferred.

2. Melting (Liquid State)

  • Context: Often used as a crosslinker in the melt phase.

  • Protocol:

    • Melt in a water bath or heating block set to 60°C . Avoid open flames or hot plates >100°C to prevent thermal degradation.

    • Ventilation: Heating increases vapor pressure. Operations must occur under active ventilation.

3. Reaction Setup

  • Compatibility: Ensure the reaction solvent is free of strong acids.

  • Inert Atmosphere: While not strictly pyrophoric, flushing the headspace with Nitrogen or Argon prevents the amine from absorbing atmospheric CO₂ (which forms carbamates) and moisture.

Part 4: Emergency Response & Disposal

Spill Response Logic
  • Isolate: Evacuate the immediate area (3–5 meters).

  • Protect: Don Butyl gloves and a respirator.

  • Contain:

    • Solid: Sweep up gently to avoid dust generation.

    • Melt/Liquid: Absorb with inert material (Vermiculite or Sand). Do NOT use sawdust (reaction with amines can be exothermic).

  • Clean: Wipe the surface with a dilute ethanol solution, followed by water. Verify pH of the surface is neutral.

Disposal (The "No-Acid" Rule)
  • Categorization: Classify as "Basic Organic Waste" or "Amine Waste."

  • Segregation: NEVER mix with acidic waste streams (e.g., waste H₂SO₄ or HCl). The heat of neutralization combined with spiroacetal hydrolysis can cause rapid pressurization of waste containers.

  • Labeling: Clearly label the waste container: "Contains Aliphatic Amines – Corrosive – Sensitizer."

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 108066, 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane. PubChem.[5] Retrieved January 28, 2026, from [Link]

  • University of Pennsylvania (EHRS). (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved January 28, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
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3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.